Isoxyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-bis[4-(3-methylbutoxy)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2S/c1-17(2)13-15-26-21-9-5-19(6-10-21)24-23(28)25-20-7-11-22(12-8-20)27-16-14-18(3)4/h5-12,17-18H,13-16H2,1-4H3,(H2,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBONKHPVHMQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238358 | |
| Record name | Tiocarlide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910-86-1 | |
| Record name | Isoxyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiocarlide [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000910861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiocarlide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13608 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 910-86-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tiocarlide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tiocarlide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIOCARLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43M23X81Y2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Isoxyl in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxyl (ISO), also known as thiocarlide, is a thiourea-based drug with demonstrated efficacy against Mycobacterium tuberculosis (M. tb), including multidrug-resistant strains.[1][2] This technical guide delineates the intricate, dual mechanism of action of this compound, its metabolic activation, and the molecular basis of resistance. This compound operates as a prodrug, requiring activation by the mycobacterial enzyme EthA to exert its therapeutic effects.[3][4] Once activated, it concurrently inhibits two distinct and essential biosynthetic pathways: oleic acid synthesis and mycolic acid synthesis.[1][3] The primary target in the oleic acid pathway is the Δ9-stearoyl desaturase, DesA3.[1] In the mycolic acid pathway, this compound targets the dehydratase step of the Fatty Acid Synthase type II (FAS-II) system, specifically the HadAB complex.[5] This dual-pronged attack on critical components of the mycobacterial cell envelope underscores its potential as a valuable anti-tuberculosis agent.
Metabolic Activation of this compound: A Prerequisite for Activity
This compound is a prodrug that is metabolically inert until it undergoes activation within the mycobacterium.[3][4] This bioactivation is a critical first step in its mechanism of action and is catalyzed by the flavin-containing monooxygenase, EthA (Rv3854c).[3][4]
The activation process involves the S-oxidation of the thiocarbonyl moiety of this compound.[3][6] This enzymatic transformation by EthA generates reactive metabolites, which are the ultimate inhibitors of the downstream targets.[3][4] The absolute requirement of EthA for this compound's activity has been demonstrated through the isolation of this compound-resistant mutants of M. tb harboring mutations in the ethA gene.[3][4] Complementation studies have confirmed that functional EthA is necessary to render the bacterium susceptible to the drug.[3][4]
Logical Flow of this compound Activation
Caption: Metabolic activation pathway of this compound by EthA.
Dual Mechanism of Action: Targeting Oleic and Mycolic Acid Synthesis
Activated this compound exhibits a unique dual inhibitory action, disrupting the biosynthesis of two essential lipid components of the mycobacterial cell wall: oleic acid and mycolic acids.[1][3][7] These two inhibitory effects are independent of each other.[3][8][7]
Inhibition of Oleic Acid Synthesis via DesA3
One of the primary effects of this compound is the dose-dependent reduction in the synthesis of oleic acid and its derivative, tuberculostearic acid.[1][8] The specific molecular target of this inhibition is the membrane-bound Δ9-stearoyl desaturase, DesA3.[1][8][7][9][10] DesA3 is responsible for introducing a double bond into stearoyl-CoA to produce oleoyl-CoA, a precursor for various cellular components. The antibacterial effect of this compound can be partially reversed by supplementing the growth medium with oleic acid, further confirming the critical role of this inhibition.[1]
Inhibition of Mycolic Acid Synthesis via the FAS-II Dehydratase Step
In addition to its effect on oleic acid, this compound potently inhibits the synthesis of all major classes of mycolic acids, including α-, methoxy-, and keto-mycolates.[2][11] This action is distinct from its inhibition of DesA3.[3][7] The target of this compound within the mycolic acid biosynthetic pathway has been identified as the (3R)-hydroxyacyl-acyl carrier protein dehydratase step of the FAS-II elongation cycle.[5] Specifically, activated this compound leads to the accumulation of 3-hydroxy C18, C20, and C22 fatty acids, which is indicative of the inhibition of the HadAB dehydratase complex.[6]
Signaling Pathway of this compound's Dual Action
Caption: Dual inhibitory pathways of activated this compound.
Mechanisms of Resistance
Resistance to this compound in M. tb can arise through genetic mutations affecting either its activation or its target pathways.
-
Mutations in ethA : As EthA is essential for the activation of the prodrug, mutations that inactivate or reduce the function of this enzyme are a primary mechanism of resistance.[3][4]
-
Overexpression of hadABC : A more than 16-fold increase in resistance to this compound has been observed with the overexpression of the hadABC genes, which encode the target dehydratase complex.[6] This suggests that increasing the concentration of the target enzyme can overcome the inhibitory effect of the drug.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Mycobacterial Species/Strain | MIC (µg/mL) | Reference(s) |
| M. tuberculosis H37Rv | 2.5 | [2][11] |
| M. tuberculosis clinical isolates | 1 - 10 | [2][6] |
| M. bovis BCG | 0.5 | [2][11] |
| M. avium | 2.0 | [11] |
| M. aurum A+ | 2.0 | [11] |
| M. bovis BCG (wild-type) | 3.0 | [1] |
| M. bovis BCG (desA3 overexpression) | 6.0 | [1] |
Table 2: Inhibition of Mycolic and Fatty Acid Synthesis by this compound
| Mycobacterial Species | Mycolate Type | % Inhibition at MIC | Reference(s) |
| M. tuberculosis H37Rv | α-mycolates | 91.6 | [2][11] |
| Methoxymycolates | 94.3 | [2][11] | |
| Ketomycolates | 91.1 | [2][11] | |
| M. bovis BCG | α-mycolates | 87.2 | [2][11] |
| Ketomycolates | 88.5 | [2][11] | |
| M. aurum A+ | α-mycolates | 87.1 | [11] |
| Ketomycolates | 87.2 | [11] | |
| Wax-ester mycolates | 86.5 | [11] |
Detailed Experimental Protocols
Analysis of Mycolic and Fatty Acid Synthesis using [1,2-¹⁴C]acetate Labeling
This protocol is used to assess the effect of this compound on the synthesis of fatty acids and mycolic acids.
-
Bacterial Culture: Grow Mycobacterium species to mid-log phase in a suitable liquid medium (e.g., 7H9 broth supplemented with ADC).
-
Drug Treatment: Expose the cultures to this compound at the desired concentration (e.g., MIC) for a specified period (e.g., 6 hours).
-
Radiolabeling: Add [1,2-¹⁴C]acetate to the cultures and incubate for an additional period to allow for incorporation into newly synthesized lipids.
-
Lipid Extraction: Harvest the bacterial cells by centrifugation. Saponify the cell pellet with a strong base (e.g., tetrabutylammonium (B224687) hydroxide) to release fatty and mycolic acids.
-
Esterification: Methylate the fatty and mycolic acids to produce fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) using an agent like iodomethane.
-
Thin-Layer Chromatography (TLC): Spot the extracted FAMEs and MAMEs onto a silica (B1680970) gel TLC plate (argentation TLC can be used to separate saturated and unsaturated fatty acids). Develop the plate using an appropriate solvent system (e.g., hexane:ethyl acetate, 95:5, v/v).
-
Analysis: Visualize the separated lipids by autoradiography. Quantify the radioactivity in each spot to determine the percentage of inhibition of synthesis for each lipid class.
Experimental Workflow for Lipid Synthesis Analysis
Caption: Workflow for analyzing lipid synthesis inhibition.
Cell-Free Δ9-Desaturase Assay
This assay directly measures the inhibitory effect of this compound on the DesA3 enzyme.
-
Preparation of Cell-Free Extract: Grow M. bovis BCG (or a strain overexpressing DesA3) and prepare a cell-free extract containing the membrane fraction where DesA3 is located.
-
Reaction Mixture: Prepare a reaction mixture containing the cell-free extract, a fatty acid substrate (e.g., [1-¹⁴C]stearoyl-CoA), NADPH as a cofactor, and this compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Lipid Extraction and Analysis: Stop the reaction and extract the lipids. Convert the fatty acids to their methyl esters and analyze by a suitable method (e.g., argentation TLC followed by autoradiography) to separate the substrate (stearic acid) from the product (oleic acid).
-
Quantification: Quantify the amount of product formed to determine the enzyme activity and the extent of inhibition by this compound.
Selection and Characterization of this compound-Resistant Mutants
This protocol is used to identify genes involved in the mechanism of action and resistance to this compound.
-
Mutant Selection: Plate a large population of M. tuberculosis cells onto solid medium (e.g., 7H11 agar (B569324) with OADC) containing a selective concentration of this compound (typically 4-5 times the MIC).
-
Incubation: Incubate the plates at 37°C for 3-6 weeks until resistant colonies appear.
-
Confirmation of Resistance: Isolate individual colonies and re-test their susceptibility to this compound to confirm the resistant phenotype.
-
Genomic DNA Extraction: Extract genomic DNA from the resistant mutants and the wild-type parent strain.
-
Gene Sequencing: Sequence candidate genes known or suspected to be involved in this compound's mechanism of action (e.g., ethA, desA3, hadA, hadB, hadC) to identify mutations. Whole-genome sequencing can also be employed to identify novel resistance-conferring mutations.
-
Complementation: To confirm that a specific mutation is responsible for resistance, introduce a wild-type copy of the mutated gene into the resistant mutant and assess whether susceptibility to this compound is restored.
References
- 1. This compound Activation Is Required for Bacteriostatic Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cloning and expression of the Mycobacterium bovis BCG gene for extracellular alpha antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EthA, a Common Activator of Thiocarbamide-Containing Drugs Acting on Different Mycobacterial Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing Hydroxyl Metabolite Analysis through In Situ Derivatization-Enabled Desorption Electrospray Ionization-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by this compound and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Thiourea-Based Drug Candidates for Tuberculosis: A Technical Guide for Drug Development Professionals
Executive Summary
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. Thiourea (B124793) derivatives have emerged as a promising class of anti-tubercular agents, demonstrating potent activity against both drug-sensitive and drug-resistant Mtb. This technical guide provides an in-depth overview of the core research and development aspects of thiourea-based drugs for TB. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of new anti-tubercular therapeutics. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical biological pathways and experimental workflows to facilitate further research in this area.
Introduction: The Promise of Thiourea Derivatives
The thiourea scaffold, characterized by the R¹R²NC(=S)NR³R⁴ functional group, has proven to be a versatile pharmacophore in medicinal chemistry. In the context of tuberculosis, several thiourea-containing compounds have shown significant promise. Notably, Isoxyl (thiocarlide), a diarylthiourea, was used clinically in the 1960s for the treatment of TB.[1] Modern research has revitalized interest in this class of compounds, leading to the synthesis and evaluation of numerous novel derivatives with improved potency and pharmacological profiles.
The primary mechanism of action for many anti-tubercular thiourea derivatives is the inhibition of mycolic acid biosynthesis, a pathway essential for the integrity of the mycobacterial cell wall.[2] This is often achieved by targeting key enzymes within the fatty acid synthase-II (FAS-II) system, such as the enoyl-acyl carrier protein reductase (InhA) and stearoyl-CoA desaturase (DesA3).[3][4] This focus on the cell wall synthesis pathway provides a distinct mechanism from many current first- and second-line TB drugs, making thioureas attractive candidates for combating drug-resistant infections.
Quantitative Analysis of Anti-Tubercular Activity and Cytotoxicity
A critical aspect of early-stage drug discovery is the quantitative assessment of a compound's efficacy against the target pathogen and its toxicity towards host cells. The following tables summarize the in vitro activity of representative thiourea derivatives against M. tuberculosis H37Rv and their cytotoxicity against various mammalian cell lines.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiourea Derivatives against M. tuberculosis H37Rv
| Compound ID | Structure | MIC (µg/mL) | Reference |
| This compound (Thiocarlide) | 4,4'-diisoamyloxydiphenylthiourea | 1-10 | |
| Thioacetazone | 4-acetamidobenzaldehyde thiosemicarbazone | 0.5-2.0 | [5] |
| HL4 | 2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide | Most effective of series | [6] |
| Derivative 28 | N/A | ~0.7 (2.0 µM) | |
| Arylthiourea 17 | N/A | 0.19 | [7] |
| Arylthiourea 21 | N/A | 0.09 | [7] |
| TU1 | N-(cyclohexyl(methyl)carbomothioyl) benzamide | ~10.1 (28.2 µM) | [8] |
| TU2 | N-(cyclohexyl(methyl)carbamothioyl)-2-methylbenzamide | ~4.2 (11.2 µM) | [8] |
Table 2: Cytotoxicity (IC50) of Thiourea Derivatives against Mammalian Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| TU2 | HeLa | 12.00 ± 1.21 | [8] |
| TU4 | HeLa | 27.75 ± 1.15 | [8] |
| TU5 | HeLa | 23.66 ± 1.24 | [8] |
| TU6 | HeLa | 8.45 ± 1.21 | [8] |
| Arylcarboxamide 13c | Vero | ≥ 227 | [9] |
| Arylcarboxamide 13d | Vero | ≥ 227 | [9] |
Mechanism of Action: Targeting Mycolic Acid Biosynthesis
The mycobacterial cell wall is a unique and complex structure, rich in long-chain fatty acids called mycolic acids. The biosynthesis of these mycolic acids is a critical process for the survival of M. tuberculosis and is the target of several anti-tubercular drugs, including thiourea derivatives.
Inhibition of InhA
A significant number of thiourea compounds exert their anti-tubercular effect by inhibiting the enoyl-acyl carrier protein reductase, InhA.[4] This enzyme is a key component of the FAS-II system and is responsible for the elongation of fatty acid chains that will eventually form the meromycolate chain of mycolic acids. The inhibition of InhA disrupts the entire mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately, bacterial cell death.
Inhibition of DesA3 and Prodrug Activation of this compound
The diarylthiourea, this compound, has a well-characterized mechanism of action that involves the inhibition of the stearoyl-CoA desaturase, DesA3.[3] This enzyme is responsible for introducing a double bond into stearoyl-CoA, a precursor for oleic acid. The inhibition of DesA3 leads to a depletion of oleic acid, which is essential for the proper formation of the mycobacterial cell membrane and also impacts mycolic acid synthesis.
Interestingly, this compound is a prodrug that requires activation by the mycobacterial enzyme EthA, a monooxygenase.[2][3] EthA oxidizes the thiourea group of this compound, initiating a series of chemical transformations that lead to the formation of a reactive carbodiimide (B86325) species, which is the active form of the drug that inhibits DesA3.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of anti-tubercular thiourea derivatives.
Synthesis of N,N'-Disubstituted Thioureas
This protocol describes a general method for the synthesis of N,N'-disubstituted thioureas from isothiocyanates and primary amines.
Materials:
-
Appropriate isothiocyanate
-
Appropriate primary amine
-
Anhydrous solvent (e.g., acetone, dichloromethane, or ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Rotary evaporator
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve the isothiocyanate (1.0 equivalent) in the anhydrous solvent.
-
Add the primary amine (1.0-1.1 equivalents) to the solution. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to reflux.
-
Once the reaction is complete (typically after a few hours), the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified. If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a cold solvent.
-
Further purification is achieved by recrystallization from a suitable solvent system to yield the pure N,N'-disubstituted thiourea derivative.
-
The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Nitrate (B79036) Reductase Assay (MNRA)
This colorimetric assay is a rapid and reliable method for determining the MIC of compounds against M. tuberculosis. It is based on the ability of viable mycobacteria to reduce nitrate to nitrite.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Test compound stock solution (in DMSO)
-
Sterile 96-well microplates
-
Griess reagent (Solution A: 50% HCl, Solution B: 0.2% sulfanilamide, Solution C: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Potassium nitrate (KNO₃)
Procedure:
-
Prepare a bacterial suspension of M. tuberculosis H37Rv equivalent to a McFarland standard of 1.0, and then dilute it 1:10 in 7H9 broth.
-
In a 96-well plate, prepare serial two-fold dilutions of the test compound in 100 µL of 7H9 broth containing KNO₃ (final concentration 1 mg/mL). The final concentration of DMSO should not exceed 1%.
-
Include a drug-free control well (positive control) and a well with media only (negative control).
-
Inoculate each well (except the negative control) with 100 µL of the diluted bacterial suspension.
-
Seal the plate and incubate at 37°C for 7-10 days.
-
After incubation, add 50 µL of freshly prepared Griess reagent to each well.
-
A color change to pink or purple indicates the presence of nitrite, and therefore, bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that shows no color change (i.e., inhibits bacterial growth).
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Mammalian cell line (e.g., Vero, HepG2, or HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 3-4 hours.
-
After the MTT incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Clinical Perspective
While there is a significant amount of preclinical research on novel thiourea derivatives, clinical trial data for these newer compounds is limited. However, historical clinical experience with this compound (thiocarlide) provides some valuable insights. In the 1960s, this compound was used in combination therapy for the treatment of newly diagnosed tuberculosis cases.[1] Studies from that era reported good sputum conversion rates when this compound was used in combination with other anti-tubercular drugs like isoniazid (B1672263) and streptomycin.[1] These historical data, coupled with the potent in vitro activity of modern thiourea derivatives against MDR-TB, underscore the therapeutic potential of this drug class and warrant further investigation in modern clinical trial settings.
Conclusion and Future Directions
Thiourea derivatives represent a promising and historically validated class of anti-tubercular agents. Their unique mechanism of action, primarily targeting the essential mycolic acid biosynthesis pathway, makes them particularly attractive for the development of new treatments against drug-resistant strains of M. tuberculosis. The quantitative data presented in this guide highlight the potent in vitro activity of several thiourea compounds. The detailed experimental protocols provide a foundation for researchers to synthesize and evaluate new analogues.
Future research should focus on optimizing the therapeutic index of thiourea derivatives by enhancing their anti-tubercular potency while minimizing host cell cytotoxicity. A thorough investigation of their pharmacokinetic and pharmacodynamic properties will be crucial for their advancement into clinical trials. The development of thiourea-based combination therapies with existing anti-tubercular drugs could also be a promising strategy to shorten treatment duration and combat the emergence of drug resistance. The continued exploration of this versatile chemical scaffold holds significant potential for the development of the next generation of anti-tubercular drugs.
References
- 1. karger.com [karger.com]
- 2. This compound activation is required for bacteriostatic activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Activation Is Required for Bacteriostatic Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of thiourea-based derivatives as Mycobacterium tuberculosis growth and enoyl acyl carrier protein reductase (InhA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Renaissance of a Forgotten Antitubercular Agent: A Technical Guide to the Discovery and History of Thiocarlide (Isoxyl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the global fight against tuberculosis (TB), a disease exacerbated by the rise of multidrug-resistant strains, the re-examination of historical antitubercular agents offers a promising avenue for new therapeutic strategies. Thiocarlide, also known as Isoxyl, is a thiourea (B124793) derivative that was first used in the 1960s for the treatment of TB.[1][2][3] Despite its early clinical use, it was largely abandoned, in part due to issues with bioavailability.[4][5] However, recent research has shed new light on its unique mechanism of action and its potent activity against a range of Mycobacterium tuberculosis strains, including those resistant to frontline drugs, sparking renewed interest in its potential.[1][2][6] This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental data related to thiocarlide.
Discovery and Historical Context
Thiocarlide was developed by the Belgian company Continental Pharma S.A. Belgo-Canadienne, with Professor N. P. Buu-Hoi leading the research.[7] It was introduced as an antitubercular agent in the 1960s and saw some clinical use.[1][2] However, it fell out of widespread favor, with some clinical trials noting its modest therapeutic efficacy when used as monotherapy and issues related to poor and variable absorption kinetics.[5][8][9] The emergence of more potent first-line drugs like isoniazid (B1672263) and rifampin also contributed to its decline in use. Despite this, the rise of drug-resistant TB has led to a re-evaluation of older drugs like thiocarlide, recognizing their potential to offer alternative mechanisms of action against resistant pathogens.[3][5]
Mechanism of Action: A Dual Inhibitor of Fatty Acid Synthesis
Thiocarlide exerts its antimycobacterial effect by inhibiting the synthesis of two crucial lipid components of the mycobacterial cell wall: mycolic acids and oleic acid.[1][2][7] This dual action distinguishes it from other antitubercular drugs like isoniazid and ethionamide, which primarily inhibit mycolic acid synthesis.[2]
Inhibition of Oleic Acid Synthesis
The primary target of thiocarlide has been identified as the membrane-bound Δ9-stearoyl desaturase, DesA3.[1][10] This enzyme is responsible for the conversion of stearic acid to oleic acid, a key precursor for the synthesis of tuberculostearic acid, an important component of mycobacterial lipids.[1] The inhibition of DesA3 leads to a dose-dependent decrease in oleic acid synthesis, with complete inhibition observed at a concentration of 3 µg/ml.[1][10] The antibacterial effect of thiocarlide can be partially reversed by supplementing the growth medium with oleic acid, further confirming DesA3 as the target.[1][10]
Inhibition of Mycolic Acid Synthesis
In addition to its effect on oleic acid, thiocarlide also strongly inhibits the synthesis of all major types of mycolic acids: alpha-, methoxy-, and ketomycolates.[2][6] At its Minimum Inhibitory Concentration (MIC), thiocarlide can inhibit the synthesis of these mycolic acids by over 90%.[2][6] While the exact enzymatic target in the mycolic acid pathway remains to be definitively identified, it is known to be distinct from the target of isoniazid and ethionamide.[1] Interestingly, the inhibitory effects on oleic acid and mycolic acid synthesis appear to be independent of each other.[1][10]
Prodrug Activation
Thiocarlide is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[3][5] This activation is mediated by the flavin-containing monooxygenase, EthA.[3][11] Mutations in the ethA gene can lead to resistance to thiocarlide.[3] The EthA enzyme catalyzes the S-oxidation of the thiocarbonyl moiety of thiocarlide, initiating a cascade of chemical transformations that lead to the formation of the active inhibitory species.[11]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of thiocarlide against various mycobacterial strains.
Table 1: Minimum Inhibitory Concentrations (MIC) of Thiocarlide (this compound)
| Mycobacterium Strain | MIC (µg/mL) | Reference |
| M. tuberculosis H37Rv | 2.5 | [2][6] |
| M. tuberculosis H37Ra | 4.0 (broth) | [6] |
| M. bovis BCG | 0.5 - 3.0 | [1][2][6] |
| M. avium | 2.0 | [2][6] |
| M. aurum A+ | 2.0 | [2][6] |
| Drug-Resistant M. tuberculosis Clinical Isolates | 1 - 10 | [1][2][6] |
Table 2: Inhibition of Mycolic Acid Synthesis by Thiocarlide at MIC
| Mycolic Acid Type (M. tuberculosis) | Inhibition (%) | Reference |
| Alpha-mycolates | 91.6 | [2][6] |
| Methoxymycolates | 94.3 | [2][6] |
| Ketomycolates | 91.1 | [2][6] |
Key Experimental Protocols
Δ9-Stearoyl-CoA Desaturase Activity Assay (Cell-Free)
This assay directly measures the inhibitory effect of thiocarlide on its target enzyme, DesA3.[1]
-
Preparation of Cell-Free Extract:
-
M. bovis BCG is grown in Sauton medium, harvested, and resuspended in 0.25 M sucrose.
-
Cells are disrupted by sonication and centrifuged at 27,000 x g for 30 minutes at 4°C. The resulting supernatant contains the enzyme.[1]
-
-
Assay Reaction:
-
The reaction mixture contains NADPH, potassium phosphate (B84403) buffer (pH 7.2), and the cell-free extract.
-
The reaction is initiated by the addition of the substrate, [1-¹⁴C]stearoyl-CoA.
-
The mixture is incubated, and the reaction is stopped by saponification.
-
Fatty acids are extracted, methylated, and analyzed by radio-thin-layer chromatography (TLC) to quantify the conversion of stearic acid to oleic acid.[1]
-
[1,2-¹⁴C]Acetate Labeling of Fatty Acids and Mycolic Acids
This whole-cell labeling experiment is used to assess the impact of thiocarlide on the synthesis of various lipid components.[2][4][6]
-
Labeling Procedure:
-
Mycobacterial cultures are grown to mid-log phase.
-
Thiocarlide (at its MIC) and [1,2-¹⁴C]acetate are added to the culture.
-
The culture is incubated for a defined period to allow for the incorporation of the radiolabel into newly synthesized lipids.
-
-
Lipid Extraction and Analysis:
In Vitro Assay for EthA-Mediated Activation
This assay demonstrates the direct role of the EthA enzyme in activating the prodrug thiocarlide.[11]
-
Purification of EthA:
-
The ethA gene is cloned and overexpressed in a suitable host (e.g., M. smegmatis).
-
The recombinant EthA protein is purified using affinity chromatography.[11]
-
-
Activation Reaction:
-
The reaction mixture includes purified EthA, thiocarlide, and a cofactor such as NADPH.
-
The mixture is incubated to allow for the enzymatic conversion of thiocarlide.
-
-
Analysis of Metabolites:
-
The reaction products are extracted and analyzed by techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the activated metabolites of thiocarlide.[11]
-
Visualizations
Caption: Mechanism of action of thiocarlide.
Caption: Experimental workflow for elucidating thiocarlide's mechanism.
Conclusion
Thiocarlide (this compound) represents a compelling case for the re-evaluation of historical antimicrobial agents in the modern era of drug discovery. Its unique dual-action mechanism, targeting both oleic acid and mycolic acid synthesis, provides a distinct advantage, particularly against drug-resistant strains of M. tuberculosis. While challenges related to its pharmacokinetic properties remain, modern drug delivery technologies and medicinal chemistry approaches could potentially overcome these historical limitations. The detailed understanding of its mechanism of action, target identification, and prodrug activation provides a solid foundation for the development of new thiourea-based derivatives with improved efficacy and bioavailability. Further research into this class of compounds is warranted and holds the potential to deliver much-needed new weapons in the fight against tuberculosis.
References
- 1. A clinical trial of thiocarlide (4-4' diisoamyloxythiocarbanilide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unique Mechanism of Action of the Thiourea Drug this compound on Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by this compound and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. scispace.com [scispace.com]
- 7. EthA, a Common Activator of Thiocarbamide-Containing Drugs Acting on Different Mycobacterial Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimycobacterial activities of this compound and new derivatives through the inhibition of mycolic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of Tuberculosis. A Historical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Activation Is Required for Bacteriostatic Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Disruption of Mycolic Acid Synthesis: A Technical Guide to the Action of Isoxyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxyl (ISO), a thiourea-based drug, has demonstrated significant antimycobacterial activity, including against multidrug-resistant strains of Mycobacterium tuberculosis. This technical guide provides an in-depth examination of this compound's mechanism of action, focusing on its targeted disruption of the mycolic acid synthesis pathway. By inhibiting the Δ9-stearoyl desaturase DesA3, this compound prevents the formation of oleic acid, a crucial precursor for mycolic acids, which are essential components of the mycobacterial cell wall. This guide details the biochemical pathways affected, summarizes key quantitative data on this compound's efficacy, and provides comprehensive experimental protocols for studying its effects.
Introduction
Mycolic acids are long-chain fatty acids that form the characteristic outer layer of the mycobacterial cell envelope, providing a robust permeability barrier and contributing to the pathogen's virulence. The biosynthetic pathway of mycolic acids is a well-established target for several antitubercular drugs. This compound, a thiocarbamide-containing prodrug, represents a class of inhibitors that act on this pathway through a distinct mechanism. Early studies demonstrated that this compound inhibits the synthesis of all major classes of mycolic acids.[1] This document serves as a comprehensive resource for understanding and investigating the specific molecular interactions and cellular consequences of this compound treatment.
Mechanism of Action: Targeting the DesA3 Enzyme
This compound's primary mechanism of action involves the inhibition of the membrane-bound Δ9-stearoyl desaturase, DesA3.[2][3] This enzyme is responsible for introducing a double bond into stearoyl-CoA to produce oleoyl-CoA, the precursor of oleic acid.[4] Oleic acid is a vital component of membrane phospholipids (B1166683) and a precursor for tuberculostearic acid.[2] Inhibition of DesA3 leads to a dose-dependent decrease in oleic acid synthesis, which consequently impacts the overall production of mycolic acids.[2][3]
Prodrug Activation
This compound is a prodrug that requires activation by the flavin-dependent monooxygenase EthA to exert its bactericidal activity.[5][6] This activation step is crucial for the formation of a reactive intermediate that subsequently inhibits DesA3. Resistance to this compound has been linked to mutations in the ethA gene, highlighting the importance of this activation pathway.[6][7]
Quantitative Data on this compound's Efficacy
The following tables summarize the in vitro activity of this compound against various mycobacterial species and the extent of its inhibitory effect on mycolic acid synthesis.
| Table 1: Minimum Inhibitory Concentrations (MIC) of this compound | |||
| Mycobacterial Species/Strain | MIC (μg/mL) | Medium | Reference |
| M. tuberculosis H37Rv | 1.0 - 10.0 | 7H11 Agar | [7] |
| M. tuberculosis H37Ra (broth) | 4 | Sauton Medium | [2] |
| M. bovis BCG | 3.0 | 7H11 Agar | [2] |
| M. bovis BCG (broth) | 4 | Sauton Medium | [2] |
| Drug-Resistant Clinical Isolates of M. tuberculosis | 1.0 - 10.0 | 7H11 Agar | [7] |
| MOTT (Mycobacteria Other Than M. tuberculosis) | 0.6 - 20 | Not Specified | [8] |
| Table 2: Inhibition of Mycolic Acid Synthesis by this compound | |||
| Mycobacterial Species | Mycolic Acid Type | % Inhibition | Reference |
| M. tuberculosis H37Rv | α-mycolates | 91.6 | [1] |
| Methoxymycolates | 94.3 | [1] | |
| Ketomycolates | 91.1 | [1] | |
| M. bovis BCG | α-mycolates | 87.2 | [1] |
| Ketomycolates | 88.5 | [1] | |
| M. aurum A+ | α-mycolates | 87.1 | [1] |
| Ketomycolates | 87.2 | [1] | |
| Wax-ester mycolates | 86.5 | [1] |
Signaling Pathways and Experimental Workflows
Mycolic Acid Synthesis Pathway and this compound's Point of Inhibition
References
- 1. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]
- 2. Antimycobacterial Activities of this compound and New Derivatives through the Inhibition of Mycolic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A thin-layer chromatographic method for separating methyl esters of mycobacterial mycolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. DETERMINATION OF EFFICACY OF this compound, A MYCOLIC ACID INHIBITOR, IN VITRO AGAINST MYCOBACTERIUM.TUBERCULOSIS STRAINS | LIFE: International Journal of Health and Life-Sciences [grdspublishing.org]
- 7. journals.asm.org [journals.asm.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Activation of Ethionamide and Other Thioamides in Mycobacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates a deeper understanding of the mechanisms of action of existing and novel therapeutics. Ethionamide (B1671405) (ETH), a critical second-line anti-tubercular drug, is a prodrug that requires activation by the mycobacterial enzyme EthA to exert its therapeutic effect. This technical guide provides an in-depth overview of the core mechanisms underlying the bioactivation of ethionamide and other thiocarbamide-containing drugs by the monooxygenase EthA in Mycobacterium tuberculosis. The guide details the regulatory pathways governing this activation, presents available quantitative data on drug susceptibility, and provides generalized experimental protocols for key assays.
The Core Mechanism: EthA-Mediated Prodrug Activation
Ethionamide is a structural analog of isoniazid, and both are prodrugs that must be metabolically activated within the mycobacterium to become effective.[1][2][3] The activation of ethionamide is a critical step in its bactericidal activity and is primarily mediated by the flavin-containing monooxygenase, EthA (Rv3854c).[3][4]
EthA functions as a Baeyer-Villiger monooxygenase, an enzyme that catalyzes the oxidation of ketones to esters or lactones.[5][6] In the case of ethionamide, EthA catalyzes the S-oxidation of the thiocarbonyl group.[3] This initial oxidation is a crucial step in the formation of the active drug species. While the exact structure of the ultimate active compound (ETH*) is still under investigation, it is understood that the process involves the formation of reactive intermediates.[2] The activation process is dependent on cofactors such as FAD and NADPH.[7]
Once activated, the reactive form of ethionamide targets and inhibits the enoyl-acyl carrier protein reductase, InhA.[2] InhA is a key enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the unique and robust mycobacterial cell wall.[2] By inhibiting InhA, activated ethionamide disrupts mycolic acid biosynthesis, leading to a compromised cell wall and ultimately, bacterial cell death.
Broad Substrate Specificity of EthA
EthA exhibits a broad substrate specificity, activating other thiocarbamide-containing prodrugs besides ethionamide. These include the second-line anti-tubercular drugs thiacetazone (B1682801) (TAC) and isoxyl (ISO).[2][4] This broad specificity suggests that EthA can be a target for the development of novel prodrugs that can be activated by this enzyme. While all three drugs are activated by EthA, their downstream mechanisms of action may differ. Activated ethionamide directly targets InhA, whereas activated thiacetazone and this compound appear to inhibit mycolic acid synthesis through an InhA-independent mechanism.
Regulatory Control of EthA Expression
The expression of the ethA gene is tightly regulated, which has significant implications for ethionamide efficacy and the development of drug resistance. The primary regulator of ethA expression is the transcriptional repressor EthR (Rv3855).[2][8]
The EthA-EthR Operon
The ethA and ethR genes are located adjacent to each other on the mycobacterial chromosome and are organized in a divergent operon with a shared intergenic promoter region.[1][2] EthR, a member of the TetR/CamR family of transcriptional regulators, binds to a specific operator sequence within this intergenic region.[8] This binding represses the transcription of both ethA and ethR. The EthR repressor binds to an unusually long 55-base-pair operator region, with evidence suggesting that eight EthR molecules cooperatively bind to this site, leading to a novel mechanism of repression for a TetR/CamR family member.[8]
Negative Regulation of EthR by PknF
The DNA-binding activity of EthR is, in turn, negatively regulated by the serine/threonine protein kinase, PknF.[9][10] PknF phosphorylates EthR at specific residues (Thr2, Thr3, Ser4, and Ser7) in its N-terminal region.[9][10] This phosphorylation event reduces the affinity of EthR for its DNA operator, leading to a de-repression of ethA transcription and consequently, increased activation of ethionamide.[9][10] This regulatory cascade highlights a potential strategy to enhance ethionamide efficacy by targeting the PknF-EthR interaction.
Quantitative Data: In Vitro Susceptibility
The minimum inhibitory concentration (MIC) is a key quantitative measure of a drug's effectiveness against a specific microorganism. The following tables summarize reported MIC values for ethionamide, thiacetazone, and this compound against Mycobacterium tuberculosis. It is important to note that MIC values can vary depending on the specific strain, the testing methodology (e.g., broth microdilution vs. agar (B569324) dilution), and the culture medium used.
| Prodrug | M. tuberculosis Strain | MIC (µg/mL) | Fold change in MIC in ethA/R KO vs WT | Reference |
| Ethionamide | H37Rv | 0.5 - 1.25 | ~2-3 | [2] |
| Ethionamide | Erdman | 0.5 - 1.25 | ~3 | [2] |
| Ethionamide | CDC1551 | 1.25 - 2.5 | ~10 | [2] |
| Thiacetazone | H37Rv | 0.2 - 0.4 | >12.5 | [2] |
| Thiacetazone | Erdman | 0.2 - 0.4 | >12.5 | [2] |
| Thiacetazone | CDC1551 | 0.2 - 0.4 | >12.5 | [2] |
| This compound | H37Rv | 2.5 - 5.0 | >2.5 | [2] |
| This compound | Erdman | 2.5 - 5.0 | >2.5 | [2] |
| This compound | CDC1551 | 2.5 - 5.0 | >2.5 | [2] |
Note: Specific enzyme kinetic parameters (Km, kcat) for EthA with its various substrates are not consistently reported in the literature in a consolidated format, precluding the creation of a comprehensive comparative table.
Experimental Protocols
Mycobacterial Susceptibility Testing: Broth Microdilution Method (Generalized Protocol)
This protocol outlines a generalized procedure for determining the MIC of ethionamide against M. tuberculosis using the broth microdilution method.
Materials:
-
Mycobacterium tuberculosis strain of interest
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
Ethionamide stock solution (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Incubator at 37°C
-
Plate reader for measuring optical density (OD) at 600 nm
Procedure:
-
Inoculum Preparation:
-
Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Adjust the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the standardized suspension 1:100 in fresh 7H9 broth to achieve a final inoculum of approximately 1-5 x 10^5 CFU/mL.
-
-
Drug Dilution:
-
Prepare serial two-fold dilutions of ethionamide in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test for ethionamide is 0.06 to 32 µg/mL.
-
Include a drug-free well as a positive control for bacterial growth and a sterile broth well as a negative control.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterile control). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
Reading Results:
-
After incubation, measure the OD600 of each well using a plate reader.
-
The MIC is defined as the lowest concentration of the drug that inhibits bacterial growth by at least 90% compared to the drug-free control.
-
In Vitro EthA Enzyme Activity Assay (Generalized Protocol)
This protocol provides a generalized framework for measuring the activity of recombinant EthA in vitro. This is a template and will require optimization for specific experimental conditions.
Materials:
-
Purified recombinant EthA enzyme
-
Ethionamide (or other thiocarbamide substrate)
-
NADPH
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer or HPLC system for product detection
Procedure:
-
Reaction Mixture Preparation:
-
In a suitable reaction vessel (e.g., a microcuvette or microcentrifuge tube), prepare a reaction mixture containing the reaction buffer, FAD, and the substrate (ethionamide).
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C).
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a known concentration of purified EthA and NADPH.
-
-
Monitoring the Reaction:
-
The reaction can be monitored by following the consumption of NADPH at 340 nm using a spectrophotometer. The rate of NADPH oxidation is proportional to the enzyme activity.
-
Alternatively, the reaction can be stopped at different time points by adding a quenching agent (e.g., acid or organic solvent). The formation of the product can then be quantified using High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear phase of the reaction.
-
To determine kinetic parameters (Km and kcat), perform the assay with varying concentrations of the substrate and fit the data to the Michaelis-Menten equation.
-
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the key pathways involved in EthA-mediated prodrug activation and its regulation.
Caption: Prodrug activation pathway mediated by EthA.
Caption: Regulation of EthA expression by EthR and PknF.
References
- 1. researchgate.net [researchgate.net]
- 2. EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EthA, a common activator of thiocarbamide-containing drugs acting on different mycobacterial targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baeyer-Villiger Monooxygenases EthA and MymA Are Required for Activation of Replicating and Non-replicating Mycobacterium tuberculosis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. EthR, a repressor of the TetR/CamR family implicated in ethionamide resistance in mycobacteria, octamerizes cooperatively on its operator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Mycobacterium tuberculosis transcriptional repressor EthR is negatively regulated by Serine/Threonine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Osimertinib (AZD9291)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib (B560133), marketed under the brand name Tagrisso, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was rationally designed by AstraZeneca to selectively and potently inhibit both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4][5] A key feature of Osimertinib is its significantly lower activity against wild-type (WT) EGFR, which translates to a more favorable toxicity profile compared to earlier-generation inhibitors.[5][6] This guide provides a comprehensive overview of Osimertinib's chemical structure, physicochemical and pharmacological properties, mechanism of action, and detailed experimental protocols relevant to its study.
Chemical Structure and Physicochemical Properties
Osimertinib is a mono-anilino-pyrimidine compound.[4] Its chemical name is N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[1] The structure includes a reactive acrylamide (B121943) group that is crucial for its mechanism of action.[7]
Chemical Structure
-
IUPAC Name: N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide[1]
-
CAS Number: 1421373-65-0[1]
Physicochemical Data
The key physicochemical properties of Osimertinib are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₃N₇O₂ | [1] |
| Molar Mass | 499.619 g·mol⁻¹ | [1] |
| Appearance | Crystalline solid | |
| Solubility | Slightly soluble in water (3.1 mg/mL at 37°C) | |
| pKa | 9.5 (aliphatic amine), 4.4 (aniline) |
Mechanism of Action
Osimertinib exerts its therapeutic effect through the potent and selective inhibition of mutant forms of the EGFR.[8] Unlike first-generation TKIs, which bind reversibly to the ATP-binding site of the EGFR kinase domain, Osimertinib forms an irreversible covalent bond.[7]
This covalent interaction targets the cysteine-797 residue within the ATP-binding site of EGFR.[4][8] By irreversibly binding to this site, Osimertinib effectively blocks ATP from entering the kinase domain, thereby preventing EGFR autophosphorylation and the subsequent activation of downstream signaling cascades that are critical for cancer cell proliferation and survival.[7] The primary pathways inhibited are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[7][8][9]
A critical advantage of Osimertinib is its selectivity. It is designed to be highly active against EGFR harboring sensitizing mutations (Exon 19 deletion, L858R) and the T790M resistance mutation, while having significantly less activity against wild-type EGFR.[4][10] This selectivity for mutant forms of the receptor minimizes the toxicities commonly associated with non-selective EGFR inhibition, such as rash and diarrhea.[11]
Caption: Osimertinib selectively inhibits mutant EGFR, blocking downstream signaling.
Pharmacological Profile
Pharmacodynamics
Osimertinib demonstrates high potency against clinically relevant EGFR mutations. Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.
| Target | IC₅₀ (nM) | Cell Line | Reference |
| Exon 19 deletion EGFR | 12.92 | LoVo | [12] |
| L858R/T790M EGFR | 11.44 | LoVo | [12] |
| Wild-Type EGFR | 493.8 | LoVo | [12] |
| T790M mutant cell lines | <15 | H1975, PC-9VanR | [4] |
Pharmacokinetics
The pharmacokinetic properties of Osimertinib have been well-characterized, exhibiting linear kinetics.[1]
| Parameter | Value | Reference |
| Bioavailability | 70% | [13] |
| Time to Peak (Tₘₐₓ) | 6 hours (median) | [1] |
| Protein Binding | Likely high | [1] |
| Volume of Distribution (Vss/F) | 918 L | |
| Metabolism | Primarily via CYP3A4 and CYP3A5 | [1][11] |
| Active Metabolites | AZ5104, AZ7550 (~10% of parent exposure) | [11][14] |
| Elimination Half-Life (t₁/₂) | ~48 hours | [1] |
| Excretion | 68% in feces, 14% in urine | [1] |
Mechanisms of Resistance
Despite the efficacy of Osimertinib, acquired resistance inevitably develops.[2] These resistance mechanisms are broadly classified as either EGFR-dependent (on-target) or EGFR-independent (off-target).
-
EGFR-Dependent Resistance: The most common on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene, most notably the C797S mutation in exon 20.[15][16] This mutation alters the cysteine residue to which Osimertinib covalently binds, preventing the drug's irreversible inhibition.[15]
-
EGFR-Independent Resistance: These mechanisms involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling.[2] The most frequently observed bypass pathway is the amplification of the MET proto-oncogene.[16][17] Other mechanisms include activation of KRAS, BRAF, and phenotypic transformation.[15][17]
References
- 1. Osimertinib - Wikipedia [en.wikipedia.org]
- 2. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 8. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acquired resistance to osimertinib in patients with non-small-cell lung cancer: mechanisms and clinical outcomes | springermedizin.de [springermedizin.de]
Whitepaper: A Comprehensive Technical Guide to the Inhibition of Oleic Acid Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oleic acid (18:1n-9), a monounsaturated fatty acid (MUFA), is a vital component of cellular lipids, influencing membrane fluidity, energy storage, and signaling pathways. The dysregulation of its synthesis is implicated in numerous pathologies, including metabolic diseases like non-alcoholic fatty liver disease (NAFLD), obesity, and various cancers. Consequently, the targeted inhibition of oleic acid synthesis has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the core biochemical pathways governing oleic acid production, the key regulatory networks, and the mechanisms through which this synthesis can be inhibited. We detail established and novel inhibitory agents, present quantitative data on their efficacy, and provide comprehensive experimental protocols for studying these effects in a research setting.
The Core Pathway of Oleic Acid Synthesis
The de novo synthesis of oleic acid is a multi-step process primarily occurring in the cytoplasm and the endoplasmic reticulum (ER). It begins with acetyl-CoA and culminates in the desaturation of stearic acid.
-
Acetyl-CoA Carboxylase (ACC): The process initiates with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by ACC. This is the rate-limiting step for the entire fatty acid synthesis pathway[1][2][3]. Mammals have two isoforms, ACC1 (cytosolic, involved in fatty acid synthesis) and ACC2 (mitochondrial membrane, regulating fatty acid oxidation)[3].
-
Fatty Acid Synthase (FASN): This large multi-enzyme complex utilizes acetyl-CoA and malonyl-CoA to produce the 16-carbon saturated fatty acid, palmitate (16:0)[4][5][6].
-
Elongation of Very Long Chain Fatty Acids (ELOVL): Palmitate is elongated to stearate (B1226849) (18:0) by enzymes such as ELOVL6[7].
-
Stearoyl-CoA Desaturase (SCD): The final and crucial step is the introduction of a cis-double bond at the delta-9 position of stearoyl-CoA to form oleoyl-CoA[8][9]. This reaction is catalyzed by Stearoyl-CoA Desaturase (SCD), an iron-containing enzyme located in the ER membrane[9]. SCD is the rate-limiting enzyme in the synthesis of MUFAs[10].
Key Regulatory and Signaling Pathways
The synthesis of oleic acid is tightly regulated by complex signaling networks that respond to nutritional and hormonal cues.
SREBP-1c: The Master Transcriptional Regulator
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcription factor that activates the entire program of lipogenesis[11][12]. In response to insulin (B600854) signaling, SREBP-1c is activated and translocates to the nucleus, where it binds to the Sterol Regulatory Elements (SREs) in the promoter regions of lipogenic genes, including ACC, FASN, and SCD1, thereby upregulating their expression[7][12]. Polyunsaturated fatty acids can inhibit the processing and activation of SREBP-1c, creating a negative feedback loop[11][13][14].
AMPK: The Cellular Energy Sensor
AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. When cellular ATP levels are low (high AMP/ATP ratio), AMPK is activated[15]. Activated AMPK phosphorylates and inactivates ACC, thereby halting the ATP-consuming process of fatty acid synthesis[15][16][17]. This provides a rapid, post-translational mechanism to shut down lipogenesis under conditions of energy stress. Several therapeutic agents, such as metformin, exert their effects in part through the activation of AMPK[18].
Pharmacological Inhibition of Oleic Acid Synthesis
Targeting the key enzymes in the oleic acid synthesis pathway is the primary strategy for its inhibition.
Direct Inhibition of Stearoyl-CoA Desaturase (SCD)
SCD1 is a major therapeutic target due to its rate-limiting role and high expression in disease states[9]. Inhibition of SCD1 leads to an accumulation of saturated fatty acids (SFAs) and a depletion of MUFAs, which can induce ER stress and apoptosis in cancer cells[8].
| Inhibitor | Target(s) | IC50 Value | Cell Line / Enzyme Source | Reference |
| Sterculic Acid | SCD1 (Δ9 desaturase) | 0.9 µM | - | [10] |
| YTX-465 | Ole1 / SCD1 | 0.039 µM / 30.4 µM | Yeast / Human | [10] |
| SCD1 inhibitor-1 | Human SCD1 | 8.8 nM | Recombinant Human SCD1 | [10] |
| XEN723 | Mouse SCD1 | 45 nM | Mouse | [19] |
| XEN723 | Human SCD1 | 524 nM | HepG2 | [19] |
| A-939572 | Murine / Human SCD1 | <4 nM / 37 nM | - | [20] |
| Compound A | Human SCD (Δ9D) | 0.3 µM | HepG2 | [21] |
Note: IC50 values can vary significantly based on assay conditions and the specific isoform being tested.
Upstream Inhibition: Targeting ACC and FASN
Inhibiting enzymes upstream of SCD1 also effectively reduces oleic acid production by limiting the supply of its precursor, stearic acid.
-
ACC Inhibitors: Allosteric inhibitors like ND-646 prevent ACC dimerization and have been shown to suppress fatty acid synthesis and inhibit tumor growth in preclinical models of non-small cell lung cancer[1][22].
-
FASN Inhibitors: Compounds such as the natural product cerulenin, C75, and the FDA-approved drug orlistat (B1677487) inhibit FASN activity, leading to apoptosis in cancer cells[4][23][24]. TVB-2640 is a selective FASN inhibitor that has entered clinical trials for NAFLD[25].
Experimental Protocols
Protocol: Cell-Based SCD Activity Assay using Radiolabeled Stearic Acid
This protocol measures the conversion of radiolabeled stearic acid to oleic acid in cultured cells.
-
Cell Culture: Plate cells (e.g., HepG2) in a suitable format (e.g., 96-well plate) and grow to desired confluency.
-
Inhibitor Treatment: Pre-incubate cells with various concentrations of the test inhibitor or vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Radiolabeling: Add [1-¹⁴C]-stearic acid (complexed to fatty acid-free BSA) to each well and incubate for 4 hours at 37°C[21].
-
Lipid Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells and extract total lipids using a chloroform/methanol (B129727) mixture (e.g., Folch or Bligh-Dyer method)[19].
-
-
Saponification & Methylation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Saponify the lipid residue using a methanolic KOH solution.
-
Convert the resulting free fatty acids to fatty acid methyl esters (FAMEs) by heating at 80°C for 1 hour with methanol containing an acid catalyst (e.g., 2.5% H2SO4)[19].
-
-
Separation and Quantification:
-
Separate the [¹⁴C]-stearic acid methyl ester from the [¹⁴C]-oleic acid methyl ester using argentation thin-layer chromatography (TLC)[26].
-
Visualize the spots by autoradiography.
-
Scrape the bands corresponding to oleic acid and stearic acid and quantify the radioactivity using liquid scintillation counting.
-
-
Data Analysis: Calculate the SCD activity index as [¹⁴C-oleic acid / (¹⁴C-oleic acid + ¹⁴C-stearic acid)]. Plot the index against inhibitor concentration to determine the IC50 value[21].
Protocol: Quantification of Cellular Fatty Acid Composition by GC-MS
This protocol provides absolute or relative quantification of various fatty acid species within a cell or tissue sample.
-
Sample Preparation: Harvest cells or homogenize tissue samples. An internal standard (e.g., C17:0 or C19:0) should be added for absolute quantification.
-
Total Lipid Extraction: Perform lipid extraction using a standard method, such as the Folch or Bligh-Dyer method with a chloroform/methanol mixture[19].
-
Transesterification to FAMEs:
-
FAME Extraction: After cooling, add water and hexane (B92381). Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs[19].
-
GC-MS Analysis:
-
Inject the FAME sample into a gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Use a suitable polar capillary column (e.g., DB-23) for the separation of FAMEs[19].
-
Set an appropriate GC oven temperature program to effectively separate the different FAMEs based on chain length and saturation.
-
The mass spectrometer identifies and quantifies individual FAMEs based on their unique retention times and mass fragmentation patterns[19].
-
-
Data Analysis: Integrate the peak areas for each FAME. Calculate the concentration or relative abundance of oleic acid and other fatty acids by comparing their peak areas to that of the internal standard or by calculating the percentage of the total fatty acid pool.
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sterol regulatory element-binding protein-1c mediates increase of postprandial stearic acid, a potential target for improving insulin resistance, in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencedaily.com [sciencedaily.com]
- 14. pnas.org [pnas.org]
- 15. Regulation of fatty acid synthesis and oxidation by the AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A novel AMPK activator, WS070117, improves lipid metabolism discords in hamsters and HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. scholars.northwestern.edu [scholars.northwestern.edu]
- 23. Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fatty acid synthase as a potential therapeutic target in cancer. [vivo.weill.cornell.edu]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
Combating the Unseen Enemy: A Technical Guide to Overcoming Multidrug-Resistant Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) presents a formidable challenge to global health. This technical guide delves into the core of novel therapeutic strategies, offering a comprehensive overview of promising compounds, their mechanisms of action, and the experimental frameworks used to evaluate their efficacy. This document is intended to serve as a vital resource for the scientific community dedicated to the discovery and development of new treatments to combat this resilient pathogen.
The Evolving Landscape of Anti-TB Drug Development
The fight against MDR-TB, defined by resistance to the two most potent first-line drugs, isoniazid (B1672263) and rifampicin, necessitates innovative therapeutic approaches.[1] Research and development efforts are focused on both novel chemical entities and the repurposing of existing drugs.[1][2] This two-pronged strategy aims to shorten treatment durations, improve patient outcomes, and overcome the challenges posed by drug-resistant strains.
Quantitative Efficacy of Key Anti-MDR-TB Compounds
The in vitro activity of anti-TB agents is a critical determinant of their potential clinical utility. The minimum inhibitory concentration (MIC) is a key quantitative measure of a drug's potency. The following tables summarize the MIC values for several new and repurposed drugs against MDR-TB strains.
Table 1: Minimum Inhibitory Concentrations (MIC) of New Anti-MDR-TB Drugs
| Drug | Drug Class | Mechanism of Action | M. tuberculosis Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Bedaquiline | Diarylquinoline | Inhibits ATP synthase | MDR-TB, pre-XDR-TB, XDR-TB | 0.06 - >8 | 0.12 | 0.25 - 1 | [3][4][5] |
| Delamanid | Nitroimidazole | Inhibits mycolic acid synthesis | MDR-TB, pre-XDR-TB, XDR-TB | 0.008 - 0.5 | 0.015 | 0.03 - 0.06 | [3][4][5][6] |
| Pretomanid (B1679085) | Nitroimidazole | Inhibits mycolic acid synthesis and cellular respiration | MDR-TB | >2 (resistance breakpoint) | - | - | [7] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Repurposed Anti-MDR-TB Drugs
| Drug | Original Class | Mechanism of Action in TB | M. tuberculosis Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Linezolid (B1675486) | Oxazolidinone | Inhibits protein synthesis | MDR-TB, pre-XDR-TB, XDR-TB | 0.06 - >32 | 0.25 - 1 | 32 | [4][5] |
| Clofazimine | Rimino-phenazine | Multiple, including membrane destabilization and ROS production | MDR-TB, pre-XDR-TB, XDR-TB | 0.06 - ≥2 | 0.12 | 0.25 | [4][5] |
Key Experimental Protocols
Rigorous and standardized experimental protocols are fundamental to the evaluation of new anti-TB compounds. This section details the methodologies for several key assays.
Drug Susceptibility Testing: Alamar Blue Assay
The Alamar Blue (Resazurin) assay is a colorimetric method used to determine the MIC of a compound.
Protocol:
-
Preparation of Reagents: Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO). Prepare Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculum Preparation: Culture M. tuberculosis to mid-log phase and adjust the turbidity to a 0.5 McFarland standard.
-
Assay Setup: In a 96-well microplate, perform serial dilutions of the test compound in 7H9 broth. Add the prepared M. tuberculosis inoculum to each well. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 5-7 days.
-
Reading: Add Alamar Blue solution to each well and incubate for another 24 hours. A color change from blue (no growth) to pink (growth) indicates bacterial viability.[8][9][10][11]
-
MIC Determination: The MIC is the lowest concentration of the compound that prevents the color change.
Mechanism of Action: Mycobacterial ATP Synthase Inhibition Assay
This assay is crucial for evaluating compounds like Bedaquiline that target cellular energy production.
Protocol:
-
Preparation of Inverted Membrane Vesicles (IMVs): Prepare IMVs from M. smegmatis or M. tuberculosis by cell lysis and ultracentrifugation.
-
ATP Synthesis Assay: Resuspend IMVs in assay buffer containing ADP and a phosphate (B84403) source (e.g., inorganic phosphate). Initiate ATP synthesis by adding a respiratory substrate (e.g., NADH or succinate).
-
Compound Addition: Add the test compound at various concentrations.
-
ATP Measurement: Measure the amount of ATP produced using a luciferase-based ATP detection kit. A decrease in luminescence indicates inhibition of ATP synthase.[12][13][14][15]
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of ATP synthase activity.
Intracellular Killing Assay
This assay assesses the ability of a compound to kill M. tuberculosis within host cells, mimicking an in vivo infection.
Protocol:
-
Cell Culture: Culture and seed macrophages (e.g., THP-1 or primary human macrophages) in a multi-well plate.
-
Infection: Infect the macrophages with M. tuberculosis at a defined multiplicity of infection (MOI).
-
Removal of Extracellular Bacteria: After an incubation period, wash the cells and treat with an aminoglycoside antibiotic (e.g., amikacin (B45834) or gentamicin) to kill extracellular bacteria.[16][17][18][19]
-
Compound Treatment: Add the test compound at various concentrations to the infected cells.
-
Cell Lysis and CFU Enumeration: At different time points, lyse the macrophages to release intracellular bacteria. Plate serial dilutions of the lysate on Middlebrook 7H10 or 7H11 agar (B569324) plates.
-
Data Analysis: After incubation, count the colony-forming units (CFU) to determine the reduction in intracellular bacterial viability.
Visualizing Molecular Pathways and Workflows
Understanding the complex interactions of drugs with mycobacterial signaling pathways and the logical flow of experimental procedures is crucial. The following diagrams, generated using the DOT language, provide visual representations of these concepts.
References
- 1. Assessment of Immunity to Mycobacterial Infection with Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luciferase in vivo expression technology: use of recombinant mycobacterial reporter strains to evaluate antimycobacterial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of MIC Distribution and Epidemiological Cutoff Values for Bedaquiline and Delamanid in Mycobacterium tuberculosis Using the MGIT 960 System Equipped with TB eXiST - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Baseline and acquired resistance to bedaquiline, linezolid and pretomanid, and impact on treatment outcomes in four tuberculosis clinical trials containing pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. interchim.fr [interchim.fr]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Anti-Mycobacterium abscessus Activity of Tuberculosis F-ATP Synthase Inhibitor GaMF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Microscopic Phenotypic Assay for the Quantification of Intracellular Mycobacteria Adapted for High-throughput/High-content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantifying intracellular Mycobacterium tuberculosis: An essential issue for in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Development of Human Cell-Based In Vitro Infection Models to Determine the Intracellular Survival of Mycobacterium avium [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro antimicrobial susceptibility testing (AST) is a cornerstone of microbiology, crucial for monitoring antimicrobial resistance, guiding therapeutic choices, and discovering new antimicrobial agents. These protocols provide standardized methods for determining the susceptibility of a bacterial isolate to various antimicrobial agents. The two most widely utilized methods are broth microdilution, for determining the Minimum Inhibitory Concentration (MIC), and the Kirby-Bauer disk diffusion assay. This document offers detailed protocols for both methods, guidance on data interpretation, and quality control procedures, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2]
Key Methodologies
Two primary methods for in vitro susceptibility testing are detailed below:
-
Broth Microdilution: This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4] This quantitative measure is fundamental in resistance surveillance and clinical breakpoint determination.
-
Kirby-Bauer Disk Diffusion: This is a qualitative or semi-quantitative method where antibiotic-impregnated disks are placed on an agar (B569324) plate inoculated with the test organism.[5][6] The resulting zone of growth inhibition around the disk is measured and correlated with the organism's susceptibility.[6]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the steps for performing a broth microdilution assay to determine the MIC of an antimicrobial agent against a bacterial strain.
Experimental Workflow
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Materials
-
Test bacterial isolate
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agent (powdered)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer or McFarland turbidity standards (0.5)
-
Incubator (35°C ± 2°C)
-
Sterile saline or broth for inoculum preparation
Procedure
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5] This can be done visually or with a spectrophotometer.
-
Within 15 minutes, dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antimicrobial Agent Preparation:
-
Prepare a stock solution of the antimicrobial agent in a suitable solvent.
-
Perform serial two-fold dilutions of the antimicrobial agent in CAMHB to achieve the desired concentration range.
-
-
Plate Inoculation:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the appropriate antimicrobial dilution to each well, creating a final volume of 100 µL with the desired antimicrobial concentration.
-
The final step is to add 10 µL of the diluted bacterial inoculum to each well.
-
Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum, but no antimicrobial agent.
-
Sterility Control: A well containing only CAMHB to check for contamination.
-
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[7]
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[3]
-
Compare the MIC value to the clinical breakpoints provided by CLSI or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[6]
-
Data Presentation
MIC data should be recorded in a clear, tabular format.
| Bacterial Isolate | Antimicrobial Agent | MIC (µg/mL) | Interpretation (S/I/R) |
| Escherichia coli ATCC 25922 | Ampicillin | 4 | S |
| Escherichia coli (Clinical Isolate 1) | Ampicillin | 32 | R |
| Staphylococcus aureus ATCC 29213 | Oxacillin | 0.5 | S |
| Staphylococcus aureus (Clinical Isolate 2) | Oxacillin | >4 | R |
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Testing
This protocol describes the standardized procedure for the Kirby-Bauer disk diffusion test.
Experimental Workflow
Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Testing.
Materials
-
Test bacterial isolate
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Antimicrobial-impregnated paper disks
-
Sterile cotton swabs
-
Forceps
-
McFarland turbidity standards (0.5)
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure
-
Inoculum Preparation:
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate to obtain a confluent lawn of growth.[5] This is typically done by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking.[5]
-
Allow the plate to dry for 3-5 minutes before applying the disks.[8]
-
-
Application of Antimicrobial Disks:
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[5]
-
-
Reading and Interpreting Results:
Data Presentation
Zone diameter data should be presented in a structured table.
| Bacterial Isolate | Antimicrobial Agent (Disk Content) | Zone Diameter (mm) | Interpretation (S/I/R) |
| Escherichia coli ATCC 25922 | Ampicillin (10 µg) | 18 | S |
| Escherichia coli (Clinical Isolate 1) | Ampicillin (10 µg) | 10 | R |
| Staphylococcus aureus ATCC 25923 | Cefoxitin (30 µg) | 25 | S |
| Staphylococcus aureus (Clinical Isolate 2) | Cefoxitin (30 µg) | 15 | R |
Quality Control
To ensure the accuracy and reproducibility of AST results, it is imperative to perform quality control (QC) testing.[9][10]
-
QC Strains: Standardized QC strains with known susceptibility profiles must be tested concurrently with clinical isolates.[9][11] Commonly used strains include:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 25923
-
Pseudomonas aeruginosa ATCC 27853
-
-
Frequency: QC testing should be performed daily or each time a new batch of reagents is used.
-
Acceptance Criteria: The MIC values or zone diameters for the QC strains must fall within the acceptable ranges specified by CLSI or EUCAST.[9] If QC results are out of range, patient results should not be reported, and the source of the error must be investigated.
Example QC Ranges (CLSI)
| QC Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) | Acceptable Zone Diameter Range (mm) |
| E. coli ATCC 25922 | Ampicillin | 2 - 8 | 16 - 22 |
| S. aureus ATCC 25923 | Cefoxitin | 1 - 4 | 23 - 29 |
| P. aeruginosa ATCC 27853 | Gentamicin | 0.5 - 2 | 16 - 21 |
Data Interpretation
The results of AST are categorized as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints.[6]
-
Susceptible (S): Indicates that the antimicrobial agent is likely to be effective at the standard dosage.
-
Intermediate (I): Implies that the antimicrobial agent may be effective in body sites where the drug is physiologically concentrated or when a higher than normal dosage can be used.
-
Resistant (R): Suggests that the antimicrobial agent is unlikely to be effective, and alternative therapies should be considered.
Example Interpretive Criteria (CLSI)
For Enterobacteriaceae
| Antimicrobial Agent | MIC Breakpoints (µg/mL) | Zone Diameter Breakpoints (mm) |
| S | I | |
| Ampicillin | ≤ 8 | 16 |
| Ciprofloxacin | ≤ 0.25 | 0.5 |
For Staphylococcus aureus
| Antimicrobial Agent | MIC Breakpoints (µg/mL) | Zone Diameter Breakpoints (mm) |
| S | I | |
| Oxacillin | ≤ 2 | - |
| Vancomycin | ≤ 2 | 4-8 |
Note: Breakpoint tables are regularly updated by CLSI and EUCAST.[12][13][14][15] Always refer to the most current versions of their documents for the most accurate interpretive criteria.[1][2][16]
References
- 1. nih.org.pk [nih.org.pk]
- 2. iacld.com [iacld.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. researchgate.net [researchgate.net]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Detailed description of the types of analysis available in AMRcloud. | AMRcloud [amrcloud.net]
- 8. asm.org [asm.org]
- 9. microbiologyclass.net [microbiologyclass.net]
- 10. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bsac.org.uk [bsac.org.uk]
- 12. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 13. EUCAST: Bacteria [eucast.org]
- 14. EUCAST: Breakpoint table 14.0 (2024) available for consultation (5-19 December, 2023) [eucast.org]
- 15. EUCAST: Breakpoint tables and dosages v 12.0 (2022) published [eucast.org]
- 16. goums.ac.ir [goums.ac.ir]
Application Notes and Protocols for Mycobacterial Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for several key assays used in mycobacterial cell culture, particularly for Mycobacterium tuberculosis (Mtb). The described methods are essential for drug susceptibility testing, screening new anti-tuberculosis compounds, and evaluating vaccine efficacy.
Resazurin (B115843) Microtiter Assay (REMA)
Application: The Resazurin Microtiter Assay (REMA) is a rapid, inexpensive, and colorimetric method for determining the susceptibility of Mycobacterium tuberculosis to various antimicrobial agents. It is widely used for determining the Minimum Inhibitory Concentration (MIC) of anti-TB drugs and for screening compound libraries for potential new drugs. The assay relies on the reduction of the blue indicator dye, resazurin, to the pink, fluorescent resorufin (B1680543) by metabolically active mycobacterial cells. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition.
Data Presentation: MIC of First-Line Anti-TB Drugs using REMA
| Drug | M. tuberculosis Strain | MIC Range (µg/mL) | Reference |
| Isoniazid (INH) | H37Rv & Clinical Isolates | 0.03 - >1.0 | [1][2] |
| Rifampicin (RIF) | H37Rv & Clinical Isolates | 0.06 - >2.0 | [2][3] |
| Ethambutol (EMB) | Clinical Isolates | 0.5 - >8.0 | [4] |
| Streptomycin (SM) | Clinical Isolates | 0.25 - >4.0 | [4] |
Experimental Protocol: REMA for Drug Susceptibility Testing
-
Media Preparation: Prepare 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase). Check for sterility by incubating a sample of the medium overnight at 37°C.[1]
-
Inoculum Preparation:
-
Culture M. tuberculosis on Löwenstein-Jensen (LJ) medium.
-
Prepare a bacterial suspension in 7H9-S broth and adjust the turbidity to a McFarland standard of 1.0.
-
Further dilute the inoculum 1:10 in 7H9-S broth for the assay.[5]
-
-
Plate Preparation:
-
Inoculation: Add 100 µL of the prepared mycobacterial inoculum to each well, except for the sterility controls.
-
Incubation: Cover the plates, seal them in plastic bags, and incubate at 37°C for 7 days.[3]
-
Resazurin Addition: After incubation, add 30 µL of a 0.01% (wt/vol) sterile resazurin solution to each well.[3]
-
Second Incubation: Re-incubate the plates overnight at 37°C.[3]
-
Result Interpretation:
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[3]
-
Experimental Workflow: REMA
Caption: Workflow for the Resazurin Microtiter Assay (REMA).
MTT Assay
Application: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is another colorimetric method used to assess mycobacterial viability and drug susceptibility. Similar to the REMA assay, it relies on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living mycobacteria reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product. The intensity of the purple color is proportional to the number of viable bacteria and can be quantified spectrophotometrically.
Data Presentation: Performance of MTT Assay for Drug Susceptibility Testing
| Drug | Sensitivity (%) | Specificity (%) | Accuracy (%) | Reference |
| Isoniazid (INH) | 93.8 | 100 | 96.9 | |
| Rifampicin (RIF) | 94.1 | 92.3 | 93.2 |
Experimental Protocol: MTT Assay for Mycobacterial Viability
-
Cell Culture and Treatment:
-
Prepare a mycobacterial suspension and dispense it into a 96-well plate.
-
Add the test compounds at various concentrations and incubate under appropriate conditions (e.g., 37°C for a specified period).
-
-
MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Filter sterilize the solution and store it at 4°C in the dark.[6]
-
MTT Addition: Add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7]
-
Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2).[7]
-
Formazan Solubilization:
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used for background correction.[7]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT Assay.
Luciferase Reporter Phage (LRP) Assay
Application: The Luciferase Reporter Phage (LRP) assay is a rapid and highly sensitive method for detecting viable mycobacteria and determining their drug susceptibility. This assay utilizes mycobacteriophages that have been genetically engineered to express a luciferase gene. When these phages infect viable mycobacterial cells, the luciferase gene is expressed, and upon the addition of the substrate luciferin (B1168401), light is produced. The amount of light emitted is proportional to the number of viable bacteria. In the presence of an effective antibiotic, bacterial metabolism is inhibited, leading to a reduction in light production.
Experimental Protocol: LRP Assay for Drug Susceptibility
-
Bacterial and Phage Preparation:
-
Infection:
-
Drug Exposure (for susceptibility testing): Prior to phage infection, incubate the bacterial suspension with the desired concentrations of antimicrobial agents.
-
Luminometry:
-
Add the luciferin substrate to the infected cell suspension.
-
Measure the light output as Relative Light Units (RLU) using a luminometer.
-
-
Data Analysis: For drug susceptibility testing, calculate the percentage reduction in RLU in the drug-treated samples compared to the untreated control. A significant reduction in RLU indicates susceptibility to the drug.
Logical Relationship: LRP Assay Principle
Caption: Principle of the Luciferase Reporter Phage (LRP) Assay.
Mycobacterial Growth Inhibition Assay (MGIA)
Application: The Mycobacterial Growth Inhibition Assay (MGIA) is a functional in vitro assay designed to measure the ability of host immune cells, typically peripheral blood mononuclear cells (PBMCs), to control the growth of mycobacteria. This assay is particularly valuable for evaluating the efficacy of new TB vaccine candidates and for studying the immune mechanisms involved in controlling mycobacterial infection. The assay involves co-culturing immune cells with mycobacteria and then quantifying the extent of mycobacterial growth after a period of incubation.
Experimental Protocol: Direct MGIA with Human PBMCs
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Mycobacterial Inoculum Preparation: Prepare a suspension of M. bovis BCG or M. tuberculosis at a known concentration.
-
Co-culture Setup:
-
Cell Lysis:
-
Transfer the contents of each well to a 2 mL screw-cap tube and centrifuge.
-
Add sterile water to the original wells to lyse the adherent monocytes and release intracellular mycobacteria.[9]
-
-
Quantification of Mycobacterial Growth:
-
Data Analysis: Compare the mycobacterial growth in the presence of PBMCs from vaccinated or exposed individuals to that of control individuals. A reduction in mycobacterial growth indicates an effective immune response.
Signaling Pathway: Simplified Host Cell Response to Mycobacterial Infection
Caption: Mtb-mediated inhibition of macrophage signaling.[11]
References
- 1. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 2. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The in vitro direct mycobacterial growth inhibition... | F1000Research [f1000research.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the MAPK/ERK Signaling Pathway in Cancer Research
These application notes provide detailed protocols for key laboratory experiments designed to investigate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway, a critical regulator of cellular processes whose dysregulation is a hallmark of many cancers.[1] The following sections detail methodologies for Western Blot analysis of protein phosphorylation, quantitative Polymerase Chain Reaction (qPCR) for target gene expression, and the MTT assay for cell viability, providing researchers, scientists, and drug development professionals with a robust framework for assessing the effects of therapeutic compounds on this crucial pathway.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a cascade of proteins that relays extracellular signals to intracellular targets, influencing a wide range of cellular functions including proliferation, differentiation, and survival.[1][2] The pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases, leading to the activation of the small G-protein Ras.[2] Ras then activates a kinase cascade, sequentially phosphorylating and activating Raf (a MAP3K), MEK (a MAP2K), and finally ERK (a MAPK).[3] Activated, phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate the activity of transcription factors, leading to changes in gene expression and cellular response.[2]
Application Note 1: Quantitative Analysis of ERK1/2 Phosphorylation using Western Blot
Introduction
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[1] The phosphorylation of ERK1/2 at Threonine 202 and Tyrosine 204 is a critical activation step in the MAPK/ERK pathway.[3] Therefore, assessing the levels of phosphorylated ERK (p-ERK) relative to total ERK provides a direct measure of pathway activation.[1] This protocol describes the use of Western blotting to quantify the inhibitory effect of a hypothetical MEK1/2 inhibitor, Compound Y, on ERK phosphorylation in a cancer cell line.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment. Data is presented as the relative band intensity of phosphorylated ERK1/2 (p-ERK1/2) normalized to total ERK1/2, and then expressed as a fold change relative to the untreated control.
| Treatment | Concentration (nM) | Fold Change in p-ERK1/2 / Total ERK1/2 | Standard Deviation |
| Untreated Control | 0 | 1.00 | ± 0.09 |
| Compound Y | 10 | 0.65 | ± 0.07 |
| Compound Y | 100 | 0.21 | ± 0.04 |
| Compound Y | 1000 | 0.05 | ± 0.02 |
Experimental Protocol
1. Cell Culture and Treatment
-
Culture Conditions: Culture cancer cells (e.g., HCT116) in a suitable medium (e.g., DMEM with 10% FBS) at 37°C with 5% CO2.[4]
-
Plating: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.[4]
-
Serum Starvation: Before treatment, starve the cells in a serum-free medium for 12-24 hours to reduce basal pathway activation.[4]
-
Treatment: Treat cells with varying concentrations of Compound Y (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours).[4]
2. Protein Extraction and Quantification
-
Lysis: Wash cells with ice-cold PBS, then add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[4]
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.[4]
-
Supernatant Collection: Transfer the supernatant (protein lysate) to new pre-chilled tubes.[4]
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.[1]
3. Gel Electrophoresis and Protein Transfer
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[4]
-
Gel Electrophoresis: Load samples onto a 4-20% precast polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[5]
-
Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[5]
4. Immunodetection
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., 1:5000-10,000 dilution in 5% BSA/TBST) overnight at 4°C.[5][6]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[6]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000-10,000 dilution in 5% BSA/TBST) for 1-2 hours at room temperature.[5][6]
-
Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system.[4]
5. Stripping and Re-probing for Total ERK
-
Stripping: To normalize for protein loading, the same membrane can be stripped of the p-ERK antibodies and re-probed for total ERK. Incubate the membrane in a stripping buffer for 15-30 minutes.[5]
-
Re-probing: After stripping and washing, block the membrane again and incubate with a primary antibody against total ERK1/2, followed by the secondary antibody and detection steps as described above.[5]
6. Data Analysis
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[4]
-
Normalize the intensity of the p-ERK bands to their corresponding total ERK bands.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. benchchem.com [benchchem.com]
- 5. 3.4. Western Blotting and Detection [bio-protocol.org]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Determining Appropriate Dosages for In-Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for determining the appropriate dosage of novel therapeutic compounds for in vivo animal studies. The methodologies outlined are grounded in established principles of preclinical pharmacology and toxicology and are intended to guide researchers through the critical initial stages of in vivo evaluation. The primary objectives of these studies are to establish a safe and effective dose range, understand the compound's basic pharmacokinetic and toxicological profile, and identify a preliminary therapeutic window.
Data Presentation: Quantitative Data Summary
Effective and clear data presentation is fundamental to the successful evaluation of a novel compound. The following tables provide a structured format for summarizing key quantitative data obtained during initial in vivo toxicity and efficacy studies.
Table 1: Acute Toxicity Data (LD50)
The Median Lethal Dose (LD50) is a standardized measure of the acute toxicity of a substance, representing the dose required to be fatal to 50% of a test population.[1][2]
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |
| Caffeine | Rat (male) | Oral | 367[3] |
| Caffeine | Rat | Oral | 200-400[4] |
| Caffeine | Mouse | Oral | 185[4] |
| Cisplatin | Mouse | Intravenous | 8.6[5] |
| Ibuprofen | Mouse | Intraperitoneal | ~320[6] |
Table 2: Efficacy Data (ED50)
The Median Effective Dose (ED50) is the dose that produces a therapeutic effect in 50% of the population.[7]
| Compound | Animal Model | Therapeutic Effect | Route of Administration | ED50 (mg/kg) |
| Morphine | Rat | Analgesia (tail withdrawal) | Subcutaneous | 8.0[1] |
| Morphine | Rat | Analgesia (hot plate) | Subcutaneous | 0.99[8] |
| Ibuprofen | Mouse | Analgesia (phenylquinone-induced writhing) | Oral | 82.2[9] |
Table 3: No-Observed-Adverse-Effect-Level (NOAEL) Data
The No-Observed-Adverse-Effect-Level (NOAEL) is the highest dose of a substance at which no statistically or biologically significant adverse effects are observed.[10]
| Compound | Animal Model | Study Duration | Route of Administration | NOAEL (mg/kg/day) |
| Acetaminophen | Rat (SD) | 28 days | Oral | 500[11][12] |
| Acetaminophen | Rat (F344) | 13 weeks | Oral (in diet) | 142.1[13] |
| Caffeine | Rat | 90 days | Oral (drinking water) | 151-174[4] |
| Metformin | Dog | 3 months | Oral | 250 (mg/day per dog)[14] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and reproducible data. The following are key protocols for initial in vivo dosage studies.
Protocol 1: Dose-Range Finding (DRF) Study
Objective: To determine a range of doses from the minimum effective dose (MED) to the maximum tolerated dose (MTD) and to observe the dose-response relationship for both efficacy and toxicity.[14][15]
Materials:
-
Test compound
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats, age and sex-matched)
-
Standard laboratory animal caging and husbandry supplies
-
Dosing equipment (e.g., gavage needles, syringes)
-
Balances for weighing animals and compound
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for a minimum of one week before the study.
-
Dose Selection: Based on in vitro data or literature on similar compounds, select a wide range of doses (e.g., 3-5 doses spanning several orders of magnitude). Include a vehicle control group.
-
Group Allocation: Randomly assign animals to treatment groups (n=3-5 per group).
-
Dose Preparation and Administration: Prepare fresh formulations of the test compound at the designated concentrations. Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Clinical Observations: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for up to 14 days. Observations should include changes in behavior, posture, activity, and any signs of distress.[16]
-
Body Weight Measurement: Record the body weight of each animal before dosing and at regular intervals throughout the study.
-
Necropsy: At the end of the study, euthanize all animals and perform a gross necropsy to identify any visible abnormalities in organs and tissues.
-
Data Analysis: Analyze the data to identify the dose that produces the first signs of toxicity (Lowest-Observed-Adverse-Effect-Level, LOAEL) and the highest dose with no adverse effects (NOAEL).[17]
Protocol 2: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a test compound that can be administered without causing unacceptable toxicity or mortality over a specified period.[18][19]
Materials:
-
Same as for the DRF study.
Procedure:
-
Dose Selection: Based on the results of the DRF study, select a narrower range of doses (e.g., 3-4 doses) expected to span from the NOAEL to doses causing clear but non-lethal toxicity.
-
Study Design: Typically, a single-dose or short-term repeat-dose (e.g., 7 days) study design is used.[20]
-
Administration and Observation: Administer the doses and observe the animals intensively for the first 24 hours, and then daily for the duration of the study. Record all clinical signs of toxicity and any instances of mortality.
-
Endpoint Monitoring: In addition to clinical signs and body weight, consider collecting blood samples for hematology and clinical chemistry analysis to assess organ function.
-
Pathology: Conduct a gross necropsy on all animals. For animals in the highest dose groups and the control group, collect organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause study-altering clinical signs, significant pathology, or a body weight loss of more than a predefined limit (e.g., 10-15%).[18]
Protocol 3: In Vivo Efficacy Study (Example: Anti-inflammatory)
Objective: To evaluate the therapeutic efficacy of a test compound in a relevant animal model of disease.
Materials:
-
Test compound
-
Vehicle
-
Positive control (e.g., a known anti-inflammatory drug)
-
Rodent model of inflammation (e.g., carrageenan-induced paw edema in rats)[21][22][23][24]
-
Plethysmometer (for measuring paw volume)
-
Carrageenan solution (1% in sterile saline)
Procedure:
-
Animal Acclimation and Grouping: Acclimate rats for one week and then randomly divide them into groups (e.g., vehicle control, positive control, and 2-3 test compound dose groups).
-
Dose Administration: Administer the vehicle, positive control, or test compound at the selected doses (based on DRF and MTD studies) via the appropriate route (e.g., oral gavage) one hour before inducing inflammation.[21]
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[21]
-
Measurement of Paw Edema: Measure the volume of the carrageenan-injected paw using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[24]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treated group compared to the vehicle control group. A dose-response curve can be generated to determine the ED50.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Understanding the molecular pathways affected by a drug is crucial for elucidating its mechanism of action and potential toxicities.
References
- 1. chemsafetypro.com [chemsafetypro.com]
- 2. enamine.net [enamine.net]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. LD50 and ED50.pptx [slideshare.net]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 12. researchgate.net [researchgate.net]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. criver.com [criver.com]
- 15. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. hoeford.co.uk [hoeford.co.uk]
- 18. pacificbiolabs.com [pacificbiolabs.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 21. benchchem.com [benchchem.com]
- 22. scielo.br [scielo.br]
- 23. scielo.br [scielo.br]
- 24. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
a as a chemical probe for fatty acid synthesis research
To provide you with a detailed application note and protocol on a chemical probe for fatty acid synthesis research, please specify the name of the chemical probe you are interested in. The placeholder "a" in your request needs to be replaced with the actual name of a compound (e.g., Orlistat, TVB-2640, etc.).
Once you provide the name of the specific chemical probe, I can generate a comprehensive response that includes:
-
Detailed Application Notes: Describing the probe's mechanism of action, its applications in studying fatty acid synthesis, and its significance in research and drug development.
-
Quantitative Data Tables: Summarizing key data such as IC50 values, binding affinities, and effects on cellular lipid profiles.
-
Experimental Protocols: Providing step-by-step methodologies for relevant assays, such as fatty acid synthase (FASN) activity assays, cell viability assays, and lipidomics analysis.
-
Custom Visualizations: Including Graphviz diagrams of signaling pathways affected by the probe and experimental workflows.
Please provide the name of the chemical probe to proceed.
Application Notes and Protocols for Studying Fatty Acid Synthase II (FAS-II) Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial Fatty Acid Synthase II (FAS-II) pathway is a vital metabolic route responsible for the de novo synthesis of fatty acids, which are essential components of bacterial cell membranes and precursors for various cellular processes.[1][2][3] Unlike the multifunctional Fatty Acid Synthase I (FAS-I) system found in mammals, the FAS-II pathway consists of a series of discrete, individual enzymes. This fundamental difference makes the FAS-II pathway an attractive and selective target for the development of novel antibacterial agents with potentially fewer off-target effects in humans.[2][3]
Inhibition of the FAS-II pathway disrupts the integrity of the bacterial cell membrane, leading to the cessation of growth and eventual cell death.[2] Several key enzymes in this pathway, such as enoyl-acyl carrier protein (ACP) reductase (FabI), are targets for both natural and synthetic inhibitors.[1][2] These application notes provide detailed protocols for evaluating inhibitors of the FAS-II pathway, enabling researchers to assess their enzymatic and whole-cell activity, as well as their potential toxicity.
Signaling Pathways and Experimental Workflows
Bacterial Fatty Acid Synthesis (FAS-II) Pathway
The FAS-II pathway is an iterative process that extends the fatty acid chain by two carbons in each cycle. The pathway begins with the conversion of acetyl-CoA to malonyl-CoA, which is then transferred to an acyl carrier protein (ACP). A series of condensation, reduction, dehydration, and subsequent reduction reactions, catalyzed by different enzymes including FabI, lead to the elongation of the acyl-ACP chain.[4][5]
Caption: The bacterial Fatty Acid Synthesis (FAS-II) pathway, highlighting the enzymatic steps and the point of inhibition for FabI-targeting compounds.
Experimental Workflow for Evaluating FAS-II Inhibitors
A typical workflow for the evaluation of potential FAS-II inhibitors involves a multi-step process, starting from in vitro enzyme assays to whole-cell activity and finally assessing cytotoxicity against mammalian cells to determine selectivity.
Caption: A generalized experimental workflow for the identification and characterization of novel FAS-II inhibitors.
Data Presentation
The following table summarizes the in vitro activity of selected FAS-II inhibitors against various bacterial species.
| Compound | Target Enzyme | Bacterial Species | Strain | MIC (µg/mL) | IC50 (µM) | Reference |
| Triclosan | FabI | Staphylococcus aureus | ATCC 29213 | 0.06 | - | [6] |
| Escherichia coli | ATCC 25922 | >128 | - | [6] | ||
| FabI | Francisella tularensis | - | - | 0.3 | [7] | |
| AFN-1252 | FabI | Staphylococcus aureus | MRSA | 0.015-0.06 | - | [6] |
| Staphylococcus epidermidis | MRSE | 0.015-0.06 | - | [6] | ||
| Compound 4 | FabI | Staphylococcus aureus | MRSA | ≤0.015-0.06 | 0.004 | [6] |
| Staphylococcus epidermidis | MRSE | 0.03-0.12 | - | [6] | ||
| Thiolactomycin | FabB/F | Escherichia coli | - | - | 5.8 | [8] |
| Plasmodium falciparum | - | 1-10 | - | [8] |
Experimental Protocols
Protocol 1: In Vitro FabI Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the FabI enzyme by monitoring the oxidation of NAD(P)H.[2][6]
Materials:
-
Purified FabI enzyme
-
Test compound dissolved in DMSO
-
Crotonyl-CoA (substrate)
-
NADPH or NADH (cofactor)
-
Assay buffer (e.g., 100 mM Sodium Phosphate, pH 7.5)
-
96-well, UV-transparent microtiter plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
NAD(P)H solution (final concentration typically 50-200 µM)
-
Test compound dilution (or DMSO for control wells). The final DMSO concentration should not exceed 5%.
-
Purified FabI enzyme (final concentration is enzyme-dependent, e.g., ~20 nM).[6]
-
-
Include a negative control (0% inhibition) with all components except the test compound, and a positive control (100% inhibition) without the enzyme.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at a constant temperature (e.g., 30°C) for 10 minutes to allow the inhibitor to bind to the enzyme.[9]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate, crotonyl-CoA, to each well (final concentration typically 25 µM).[6]
-
-
Measurement:
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each concentration of the test compound from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of enzyme inhibition relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the broth microdilution method to determine the MIC of a test compound against a target bacterial strain.[2][10]
Materials:
-
Test compound
-
Target bacterial strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader) for measuring optical density at 600 nm (OD600)
Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in the appropriate broth medium.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the 96-well plate, resulting in a final volume of 100 µL.
-
Include a positive control for growth (bacteria and medium, no compound) and a negative control for sterility (medium only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-24 hours.[2]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.[2]
-
Growth can be assessed visually or by measuring the OD600 with a microplate reader.
-
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT assay to evaluate the cytotoxicity of a test compound against a mammalian cell line, which is crucial for determining the selectivity of the inhibitor.[11][12][13]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12][13]
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 (50% cytotoxic concentration).
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in inhibitors of bacterial fatty acid synthesis type II (FASII) system enzymes as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and enzymatic analyses reveal the binding mode of a novel series of Francisella tularensis enoyl reductase (FabI) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
Application Notes: Generation and Analysis of Drug-Resistant Mutant Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a primary obstacle in the treatment of cancers and infectious diseases. Understanding the molecular mechanisms that drive resistance is critical for the development of next-generation therapeutics and effective treatment strategies. The generation of drug-resistant mutant strains (cell lines or microorganisms) in a controlled laboratory setting is an essential first step in this area of research.[1] These models are invaluable for identifying resistance-associated genetic mutations, investigating altered signaling pathways, and for the preclinical evaluation of novel therapeutic compounds.[1][2]
This document provides an overview of common methodologies used to generate and characterize drug-resistant strains, with a focus on cancer cell lines.
Methodologies for Generating Drug-Resistant Strains
Several methods are employed to develop drug-resistant strains in vitro. The choice of method depends on the research goals, the type of organism or cell line, and the drug's mechanism of action.
-
Continuous Dose Escalation: This is the most common method for generating drug-resistant cancer cell lines.[2] It involves exposing a parental cell line to a drug at an initial, sub-lethal concentration.[1][3] As the cells adapt and resume proliferation, the drug concentration is incrementally increased in a stepwise fashion.[1][4] This process is continued over several weeks to months, selecting for a population of cells that can survive and proliferate at significantly higher drug concentrations compared to the parental line.[1][2] This approach is thought to mimic the development of acquired resistance in a clinical setting.[3]
-
Pulsed or Intermittent Exposure: In this method, cells are exposed to high, often lethal, concentrations of a drug for a short period.[5] The drug is then removed, and the surviving population is allowed to recover and repopulate.[6] This cycle of high-dose pulse and recovery is repeated. This strategy can select for different resistance mechanisms compared to the gradual dose escalation method and may be relevant for therapies administered intermittently.[6][7]
-
Chemical Mutagenesis: To accelerate the mutation rate and increase the likelihood of generating resistance-conferring mutations, cells can be treated with a chemical mutagen, such as N-ethyl-N-nitrosourea (ENU).[8][9][10] Following mutagenesis, the cell population is subjected to drug selection to isolate resistant clones.[8][10] This forward genetics approach is a powerful, unbiased tool for discovering novel resistance genes and mechanisms.[8][11]
-
Genetic Engineering: Modern gene-editing technologies like CRISPR-Cas9 allow for the targeted modification of genes known or suspected to be involved in drug resistance.[3] This can include knocking out tumor suppressor genes or introducing specific mutations into drug target proteins. This "reverse genetics" approach provides a precise way to study the function of a specific gene in conferring resistance.[3]
Data Presentation: Characterizing Drug Resistance
A key step after generating a putative resistant strain is to quantify the degree of resistance. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of the drug in the resistant strain to that in the parental (sensitive) strain. The IC50 is the concentration of a drug that inhibits a biological process, such as cell growth, by 50%.[12] A significant increase in the IC50 value for the resistant line confirms the resistant phenotype.[1]
The "Resistance Factor" (RF) is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line. This provides a quantitative measure of the fold-increase in resistance.
Table 1: Example IC50 Data for Parental and Resistant Cell Lines
| Cell Line | Drug | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Factor (RF) |
| MCF-7 (Breast Cancer) | Doxorubicin | 50 ± 5 | 1500 ± 120 | 30 |
| A549 (Lung Cancer) | Cisplatin | 2,000 ± 150 | 25,000 ± 2,100 | 12.5 |
| HCT116 (Colon Cancer) | 5-Fluorouracil | 500 ± 40 | 8,000 ± 650 | 16 |
| DU145 (Prostate Cancer) | Paclitaxel (B517696) | 4 ± 0.5 | 60 ± 7 | 15 |
Note: Data are hypothetical and for illustrative purposes only. Values represent Mean ± Standard Deviation.
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex experimental processes and biological pathways.
Caption: Workflow for generating a drug-resistant cell line via dose escalation.
Drug resistance often involves the alteration of complex intracellular signaling pathways.[2] For example, pathways like PI3K/Akt/mTOR and RAS/MAPK are frequently dysregulated in resistant cancer cells, promoting cell survival and proliferation despite drug treatment.[13][14][15][16]
Caption: A simplified MAPK/PI3K signaling pathway showing a drug bypass mechanism.
Experimental Protocols
Protocol 1: Generation of a Resistant Cancer Cell Line by Stepwise Dose Escalation
This protocol describes a general procedure for developing a paclitaxel-resistant prostate cancer cell line (DU145-TxR) from the parental DU145 line, adapted from established methods.[1]
Materials:
-
Parental DU145 human prostate cancer cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Paclitaxel (stock solution in DMSO)
-
Cell culture flasks, plates, and consumables
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
Plate reader
Procedure:
-
Determine Parental Cell Line IC50: a. Seed parental DU145 cells in triplicate in a 96-well plate (e.g., 5,000 cells/well).[1] b. After 24 hours, treat the cells with a range of paclitaxel concentrations (e.g., 0.1 nM to 100 nM). Include a vehicle control (DMSO).[4] c. Incubate for 72-96 hours.[4] d. Measure cell viability using an appropriate assay. e. Calculate the IC50 value using non-linear regression analysis.[1]
-
Initiate Resistance Induction: a. Seed parental DU145 cells in a culture flask. b. Begin continuous exposure to paclitaxel at a low, sub-lethal concentration, typically the IC10 or IC20 determined in Step 1 (e.g., if IC50 is 4 nM, start with ~1-2 nM).[3] c. Culture the cells, changing the medium with fresh drug every 3-4 days.
-
Dose Escalation: a. When the cells recover and reach approximately 80% confluency with a stable growth rate, passage them and increase the paclitaxel concentration by a small factor (e.g., 1.2 to 1.5-fold).[4] b. Initially, cell growth may be very slow, and many cells may die.[4] Only the sub-population with some degree of resistance will survive and proliferate. c. Continue this stepwise increase in drug concentration. This process is iterative and can take 6-12 months or longer.[2]
-
Confirmation and Maintenance of Resistance: a. Once the cells are stably proliferating at a significantly higher drug concentration (e.g., 10-20 times the parental IC50), the resistant cell line is considered established. b. Perform a cell viability assay as in Step 1 on the new resistant line (DU145-TxR) alongside the parental line to confirm the shift in IC50 and calculate the Resistance Factor. A 3-5 fold increase in IC50 is a minimum indicator of resistance.[1] c. To maintain the resistant phenotype, the established line should be continuously cultured in medium containing a maintenance dose of the drug (e.g., the IC10-IC20 of the resistant line).[1]
-
Cryopreservation: a. It is crucial to cryopreserve aliquots of the resistant cell line at various passages to ensure reproducibility and prevent loss of the line. Also, freeze stocks of the original parental cell line.
This protocol provides a framework that can be adapted for various cell lines and drugs. The specific concentrations, incubation times, and escalation schedules will require optimization for each experimental system.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 4. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]
- 5. Optimal Strategy and Benefit of Pulsed Therapy Depend On Tumor Heterogeneity and Aggressiveness at Time of Treatment Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beyond dose: Pulsed antibiotic treatment schedules can maintain individual benefit while reducing resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genome-wide chemical mutagenesis screens allow unbiased saturation of the cancer genome and identification of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-wide chemical mutagenesis screens allow unbiased saturation of the cancer genome and identification of drug resistance mutations [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Unbiased Forward Genetic Screening with Chemical Mutagenesis to Uncover Drug–Target Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. Roles of signaling pathways in drug resistance, cancer initiating cells and cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vcm.edpsciences.org [vcm.edpsciences.org]
- 16. Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Isoxyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies for Isoxyl (Thiocarlide) and its derivatives, compounds of interest for their antimycobacterial properties. The protocols detailed below are based on established chemical literature and are intended to guide researchers in the synthesis and characterization of these thiourea-based compounds.
Introduction
This compound (4,4′-diisoamyloxythiocarbanilide) is a thiourea (B124793) derivative that has demonstrated significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1][2] Its mechanism of action involves the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.[1][3] The synthesis of this compound and its analogs is a key area of research for the development of new anti-tuberculosis therapeutics. This document outlines the primary synthetic routes to this compound and provides a general framework for the synthesis of its derivatives.
Synthesis of this compound (4,4′-diisoamyloxythiocarbanilide)
The synthesis of this compound can be efficiently achieved through a three-step process starting from commercially available reagents.[4]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of p-isoamyloxyaniline
-
Alkylation of p-nitrophenol: In a round-bottom flask, dissolve p-nitrophenol in acetone. Add anhydrous potassium carbonate and a catalytic amount of 18-crown-6 (B118740) ether. To this stirred suspension, add 1-bromo-3-methylbutane (B150244) (isoamyl bromide) dropwise.[4]
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC).
-
After cooling, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Reduction of the nitro group: Dissolve the crude p-nitrophenyl isoamyl ether in ethanol (B145695). Add tin(II) chloride and heat the mixture.[4]
-
Monitor the reaction for the disappearance of the nitro group.
-
Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield p-isoamyloxyaniline. The reported yield for this two-step process is high, with each step achieving approximately 87% yield.[4]
Step 2: Synthesis of this compound
-
In a flask, dissolve the synthesized p-isoamyloxyaniline in pyridine.[4]
-
Add diphenyl phosphite, followed by the dropwise addition of carbon disulfide.[4]
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Quench the reaction and extract the product.
-
Purify the crude product by column chromatography to obtain pure this compound.[4]
General Synthesis of this compound Derivatives (N,N'-diarylthioureas)
The synthesis of this compound derivatives, both symmetrical and unsymmetrical, generally follows the principles of thiourea synthesis. The most common methods involve the reaction of an appropriate amine with a thiocarbonyl source.
Method A: From Isothiocyanates
This is a widely used method for the synthesis of unsymmetrical thioureas.
Experimental Protocol:
-
Dissolve the desired substituted aniline (B41778) (e.g., 4-propoxyaniline) in a suitable aprotic solvent (e.g., acetone, dichloromethane).
-
To this solution, add an equimolar amount of the corresponding isothiocyanate (e.g., p-n-butylphenyl isothiocyanate).
-
Stir the reaction mixture at room temperature. The reaction is often exothermic and proceeds to completion within a few hours.
-
Monitor the reaction by TLC.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure N,N'-disubstituted thiourea.
Method B: From Carbon Disulfide
This method is suitable for the synthesis of symmetrical thioureas.
Experimental Protocol:
-
Dissolve two equivalents of the desired substituted aniline (e.g., 4-alkoxyaniline) in ethanol or a similar solvent.
-
Add one equivalent of carbon disulfide.
-
The reaction may require heating under reflux for several hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Collect the solid by filtration, wash with cold solvent, and dry.
-
Recrystallize if necessary.
Data Presentation
The following tables summarize the antimycobacterial activity of this compound and some of its derivatives.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various Mycobacterial Strains [1][5]
| Mycobacterial Strain | MIC (µg/mL) |
| Mycobacterium tuberculosis H37Rv | 2.5 |
| Mycobacterium bovis BCG | 0.5 |
| Mycobacterium avium | 2.0 |
| Mycobacterium aurum A+ | 2.0 |
| Drug-Resistant Clinical Isolates of M. tuberculosis | 1 - 10 |
Table 2: In Vitro Activity of Symmetrical and Unsymmetrical this compound Analogues [6]
| Compound | Structure | In Vitro Activity Enhancement (vs. This compound) |
| This compound | 4,4′-diisoamyloxythiocarbanilide | - |
| Derivative 108 | 1-(p-n-butylphenyl)-3-(4-propoxyphenyl) thiourea | ~10-fold increase |
| Derivative 109 | 1-(p-n-butylphenyl)-3-(4-n-butoxyphenyl) thiourea | ~10-fold increase |
Visualizations
Synthetic Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the synthetic pathways for this compound and its derivatives, as well as the targeted biological pathway.
Caption: Synthetic workflow for this compound.
Caption: General synthesis of unsymmetrical this compound derivatives.
Caption: Inhibition of Mycolic Acid Synthesis by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. One-Pot Synthesis of Thio-Augmented Sulfonylureas via a Modified Bunte’s Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: In Vitro Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common in vitro solubility challenges.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common solubility issues encountered during your experiments.
| Observed Problem | Potential Cause | Suggested Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound has very low aqueous solubility, and the initial solvent concentration is insufficient to maintain solubility upon dilution.[1] | 1. Increase the final concentration of the co-solvent (e.g., DMSO), if the assay permits. 2. Explore alternative co-solvents or a combination of co-solvents.[1] 3. Reduce the final concentration of the compound.[1] 4. If the compound has ionizable groups, investigate modifying the pH of the buffer.[1] |
| Stock solution in organic solvent (e.g., DMSO) is hazy or contains visible particles. | The compound is not fully dissolved in the stock solvent. | 1. Gently warm the solution, provided the compound is heat-stable.[1] 2. Use sonication to aid dissolution. 3. Increase the volume of the solvent to create a lower, more soluble stock concentration.[1] |
| Assay results are not dose-dependent or show high variability. | The compound may be precipitating at higher concentrations within the assay plate, leading to inconsistent effective concentrations.[2] | 1. Determine the kinetic solubility of the compound in your final assay buffer to identify the maximum soluble concentration.[2] 2. Visually inspect the assay plates for any signs of precipitation, possibly under a microscope.[2] 3. Always prepare fresh dilutions for each experiment.[2] |
| Loss of compound activity over time in prepared solutions. | The compound may be unstable or precipitating out of the solution during storage.[2] | 1. Prepare fresh solutions immediately before each use.[2] 2. Assess the compound's stability in the assay buffer over the experiment's duration. 3. Store stock solutions in appropriate conditions (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles.[3] |
Frequently Asked Questions (FAQs)
Q1: My compound is dissolved in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why does this happen and what should I do?
A1: This common phenomenon is often referred to as "crashing out." It occurs because the compound, while soluble in a strong organic solvent like DMSO, is not sufficiently soluble in the final aqueous buffer, especially after the DMSO concentration is significantly diluted.[3]
To address this, you can try the following:
-
Reduce the final compound concentration: The most direct approach is to test lower concentrations of your compound.[3]
-
Optimize the co-solvent concentration: If your assay can tolerate it, slightly increasing the final DMSO concentration (typically up to 0.5-1%) might help keep the compound in solution.[3][4]
-
Use other co-solvents: Consider using other water-miscible organic solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) in addition to or as an alternative to DMSO.[1][4]
-
Adjust the pH: If your compound has ionizable functional groups, its solubility can be highly dependent on the pH of the solution.[4] For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH is often effective.[3]
Q2: Could inconsistent results in my cell-based assay be related to solubility issues?
A2: Absolutely. Inconsistent results are a classic sign of solubility problems.[1][2] If a compound is not fully dissolved, the actual concentration exposed to the cells will vary between wells and experiments, leading to poor reproducibility.[1][2] It is crucial to ensure your compound is completely dissolved in the final assay medium. While visual inspection for precipitates is a first step, it's more rigorous to centrifuge your final diluted solution and measure the compound's concentration in the supernatant to confirm its solubility.[1]
Q3: What is the difference between kinetic and thermodynamic solubility?
A3: Kinetic solubility is determined by dissolving a compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It measures the concentration at which a compound precipitates from a supersaturated solution and is often used for high-throughput screening in early drug discovery.[3][5]
Thermodynamic solubility , or equilibrium solubility, is the true solubility of a compound in a solvent at equilibrium. This is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period. Thermodynamic solubility is more critical during later stages of drug development.[3][5] Kinetic solubility values are often higher than thermodynamic solubility but may be less stable over time.[3]
Q4: What are some common techniques to enhance the solubility of a poorly soluble compound for in vitro assays?
A4: Several techniques can be employed to improve the solubility of your compounds:
-
pH Adjustment: For ionizable compounds, altering the pH of the buffer can significantly increase solubility.[6]
-
Co-solvents: Using water-miscible organic solvents like DMSO, ethanol, or PEGs can increase the solubility of hydrophobic compounds.[6]
-
Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can be used to form micelles that encapsulate and solubilize poorly soluble compounds, particularly in non-cell-based assays.[7]
-
Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6]
-
Solid Dispersions: This involves dispersing the drug in a highly soluble hydrophilic matrix, which can improve the dissolution rate and apparent solubility.[4]
Quantitative Data on Solubility
Solubility of Ibuprofen in Ethanol/Water Mixtures at 25°C
The following table summarizes the mole fraction solubility of the poorly soluble drug Ibuprofen in various ethanol-water mixtures at 25°C. This demonstrates the significant impact of co-solvents on solubility.
| % Ethanol (w/w) | Mole Fraction Solubility (x 10⁻⁵) | Molarity (mol/L) |
| 0 | 1.36 | 7.54 x 10⁻⁴ |
| 10 | 2.14 | 1.10 x 10⁻³ |
| 20 | 7.05 | 3.32 x 10⁻³ |
| 80 | 14620 | 0.146 |
| 90 | 20740 | 0.207 |
| 100 | 24100 | 0.241 |
Data adapted from Manrique, J., & Martínez, F. (2007). Solubility of Ibuprofen in Some Ethanol + Water Cosolvent Mixtures at Several Temperatures.[8]
Solubility of Curcumin in Common Solvents
This table provides a qualitative and quantitative overview of the solubility of Curcumin, another compound known for its low aqueous solubility.
| Solvent | Solubility | Notes |
| Water | ~0.6 µg/mL | Practically insoluble.[9] |
| Ethanol | ≥ 1 mg/mL | Soluble in organic solvents.[10] |
| DMSO | ≥ 1 mg/mL | Highly soluble.[10] Some reports suggest much higher solubility is achievable.[11] |
| Acetone | ≥ 20 mg/mL | Very soluble. |
| 0.1 M NaOH | ~3 mg/mL | Solubility is significantly increased in basic solutions.[10] |
Experimental Protocols
Kinetic Solubility Assay by Nephelometry
This high-throughput method is used to determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
Test compound dissolved in 100% DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well or 384-well microplates
-
Nephelometer (light-scattering plate reader)
Procedure:
-
Prepare Serial Dilutions: In a microplate, perform serial dilutions of the compound stock solution in DMSO.
-
Transfer to Assay Plate: Transfer a small, fixed volume (e.g., 2-5 µL) of each DMSO dilution to a new microplate.
-
Add Aqueous Buffer: Rapidly add the aqueous buffer to each well to reach the final desired volume and compound concentrations. The final DMSO concentration should be kept constant across all wells.
-
Incubate: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[1]
-
Measure Light Scattering: Read the plate using a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.[1]
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in light scattering compared to a buffer-only control.[4]
Equilibrium Solubility Assay (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound.
Materials:
-
Solid form of the test compound
-
Solvent (e.g., water, buffer)
-
Scintillation vials or other suitable flasks
-
Orbital shaker/agitator
-
Filtration system (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add Excess Compound: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential.
-
Equilibrate: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.
-
Filtration: Carefully withdraw a sample from the supernatant and filter it to remove any remaining solid particles. Adsorption of the compound to the filter should be considered and controlled for.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC or UV-Vis spectroscopy.[12]
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Experimental workflow for a kinetic solubility assay.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Table 6 from Solubility of Ibuprofen in Some Ethanol + Water Cosolvent Mixtures at Several Temperatures | Semantic Scholar [semanticscholar.org]
- 3. enamine.net [enamine.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. latamjpharm.org [latamjpharm.org]
- 9. Methods to Improve the Solubility of Curcumin from Turmeric - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Curcumin amazing soluble in DMSO — better bioavailability? - Supplements - LONGECITY [longecity.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of Isoxyl in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of Isoxyl (Thiocarlide).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a promising anti-tuberculosis drug candidate?
A1: this compound, also known as Thiocarlide, is a thiourea-based drug with potent antimycobacterial activity. It is effective against various multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. Its unique mechanism of action, which involves the inhibition of mycolic acid synthesis, makes it a valuable candidate for treating tuberculosis, especially in cases resistant to frontline drugs.
Q2: What is the primary reason for this compound's poor in vivo bioavailability?
A2: The primary reason for this compound's poor and variable in vivo bioavailability is its extremely low aqueous solubility. When administered orally, it dissolves poorly in gastrointestinal fluids, leading to limited absorption into the bloodstream. This has been a major factor in the failure of some clinical trials and has hindered its widespread clinical use.
Q3: What is the mechanism of action of this compound?
A3: this compound is a prodrug, meaning it requires activation within the mycobacterial cell. The mycobacterial monooxygenase enzyme, EthA, activates this compound. The activated form then inhibits the stearoyl-CoA Δ9-desaturase, DesA3, an enzyme essential for the synthesis of oleic acid, a key component of the mycobacterial cell membrane. This disruption of fatty acid synthesis ultimately inhibits bacterial growth.
Q4: What are the most promising strategies to overcome the poor bioavailability of this compound?
A4: The most promising strategies focus on bypassing the issues of oral absorption or enhancing the solubility and dissolution rate of this compound. These include:
-
Pulmonary Delivery: Administering this compound directly to the lungs, the primary site of tuberculosis infection, as a dry powder or aerosol. This approach avoids first-pass metabolism and can achieve high local drug concentrations.
-
Nanoformulations for Oral Delivery: Developing advanced oral formulations such as Solid Lipid Nanoparticles (SLNs) or Self-Emulsifying Drug Delivery Systems (SEDDS) to improve the solubility and absorption of this compound from the gastrointestinal tract.
Q5: Have any in vivo studies demonstrated the successful enhancement of this compound's bioavailability?
A5: While numerous in vitro studies have shown the potential of various formulations, there is a lack of comprehensive, publicly available in vivo pharmacokinetic studies directly comparing different enhanced formulations of this compound (e.g., oral nanoformulations vs. pulmonary delivery) with standard oral administration. However, studies on other poorly soluble drugs have shown that formulation strategies like SLNs and pulmonary delivery can significantly increase bioavailability. Research on this compound has confirmed that standard oral administration in animal models leads to plasma concentrations far below the minimum inhibitory concentration (MIC) required for therapeutic effect.
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of this compound in preclinical oral administration studies.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor aqueous solubility | Formulate this compound into a nanoformulation such as Solid Lipid Nanoparticles (SLNs) or a Self-Emulsifying Drug Delivery System (SEDDS) to improve its dissolution and solubility in the gastrointestinal tract. |
| Particle aggregation | For suspension formulations, ensure uniform particle size distribution and consider the use of appropriate suspending and anti-flocculating agents. |
| Inadequate analytical sensitivity | Utilize a validated, sensitive bioanalytical method, such as HPLC-UV or LC-MS/MS, to accurately quantify the low levels of this compound in plasma. An HPLC-UV method with a limit of quantification (LOQ) of 0.25 µg/mL has been reported.[1] |
Issue 2: Difficulty in preparing stable and appropriately sized this compound particles for pulmonary delivery.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inconsistent particle size in antisolvent precipitation | Tightly control process parameters such as solvent and antisolvent flow rates, drug concentration, and stirring speed. The volume ratio of solvent to antisolvent is a critical factor. |
| Particle agglomeration during spray drying | Optimize spray drying parameters including inlet/outlet temperature, feed rate, and atomization pressure. Consider the use of bulking agents like mannitol (B672) to prevent nanoparticle aggregation. |
| Broad particle size distribution | Employ techniques like nozzle mixing for better control over the initial particle formation in antisolvent precipitation. Characterize particle size distribution using methods like dynamic light scattering (DLS) or laser diffraction. |
Issue 3: Inconsistent in vitro efficacy results in macrophage infection models.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor cellular uptake of this compound particles | Ensure the particle size of your formulation is optimal for macrophage phagocytosis (typically 1-5 µm for microparticles). Nanoparticles may also be taken up, but aggregation can affect this. |
| Drug precipitation in cell culture media | Verify the stability of your formulation in the cell culture medium over the duration of the experiment. Consider using a control where this compound is dissolved in a small amount of a biocompatible solvent like DMSO. |
| Cytotoxicity of the formulation | Perform cytotoxicity assays (e.g., MTT or LDH assay) to ensure that the observed anti-mycobacterial effect is not due to the toxicity of the formulation itself to the host cells. |
Data Presentation
Table 1: In Vitro Antimycobacterial Activity of this compound
| Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| M. tuberculosis H37Rv | 2.5 |
| M. bovis BCG | 0.5 |
| M. avium | 2.0 |
| Various MDR clinical isolates | 1 - 10 |
Table 2: Characteristics of this compound Formulations for Pulmonary Delivery
| Formulation Method | Particle Type | Typical Size | Key Processing Parameters |
| Antisolvent Precipitation | Nanofibers/Nanoparticles | 200 - 400 nm width | Solvent:Antisolvent ratio (e.g., 1:5), choice of solvent (ethanol, isopropanol) |
| Antisolvent Precipitation with Spray Drying | Microparticles | 1 - 2 µm | Use of bulking agents (e.g., mannitol) to form nanoparticle aggregates |
Experimental Protocols
Protocol 1: Preparation of this compound Microparticles by Antisolvent Precipitation and Spray Drying
This protocol is designed to produce this compound microparticles suitable for pulmonary delivery.
-
Preparation of this compound Solution: Dissolve this compound in a suitable organic solvent (e.g., ethanol, isopropanol, acetone, or THF) to a concentration of 7-100 mg/mL.
-
Antisolvent Precipitation and Spray Drying:
-
Use a three-fluid nozzle spray dryer (e.g., BUCHI B-191).
-
Deliver the this compound solution and an aqueous antisolvent (water) to the nozzle at a controlled volume ratio (e.g., 1:5 solvent to antisolvent).
-
Simultaneously, spray the resulting suspension into the drying chamber with a nitrogen flow.
-
Typical spray drying conditions: organic feed rate of 0.3-0.5 mL/min, water feed rate of 1.7-1.8 mL/min, atomization pressure of 3 bar, and a nitrogen flow rate of 400-600 L/min.
-
-
Particle Collection and Characterization:
-
Collect the dried microparticles from the cyclone and collecting vessel.
-
Characterize the particle size and morphology using Scanning Electron Microscopy (SEM).
-
Determine the particle size distribution using laser diffraction.
-
Protocol 2: In Vitro Efficacy Assessment in a Macrophage Infection Model
This protocol assesses the ability of this compound formulations to kill intracellular mycobacteria.
-
Cell Culture: Culture a suitable macrophage cell line (e.g., THP-1) and differentiate into macrophages using PMA.
-
Infection: Infect the differentiated macrophages with Mycobacterium bovis BCG at a multiplicity of infection (MOI) of 10:1 for 4 hours.
-
Treatment: Wash the infected cells to remove extracellular bacteria and add fresh media containing the this compound formulation at various concentrations (e.g., 1-100 µg/mL). Include a vehicle control and a positive control (e.g., free Isoniazid).
-
Incubation: Incubate the treated, infected cells for a defined period (e.g., 24-72 hours).
-
Assessment of Bacterial Viability:
-
Lyse the macrophages with a suitable lysis buffer (e.g., 0.1% SDS).
-
Serially dilute the lysate and plate on 7H11 agar (B569324) plates.
-
Incubate the plates for 3-4 weeks and count the colony-forming units (CFU) to determine the intracellular bacterial load.
-
Protocol 3: Proposed In Vivo Pharmacokinetic Study Design
This protocol outlines a proposed study to compare the bioavailability of different this compound formulations.
-
Animal Model: Use a suitable animal model such as BALB/c mice or guinea pigs.
-
Study Groups:
-
Group 1: Oral administration of unformulated this compound suspension (control).
-
Group 2: Oral administration of this compound SLN formulation.
-
Group 3: Pulmonary administration of this compound microparticles.
-
Group 4: Intravenous administration of this compound solution (for absolute bioavailability determination).
-
-
Dosing: Administer a single dose of this compound (e.g., 10 mg/kg) to each animal according to their group.
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing. For the pulmonary group, also collect lung tissue at the end of the study.
-
Sample Analysis:
-
Extract this compound from plasma and lung homogenates using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify this compound concentrations using a validated HPLC-UV or LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for each group. Calculate the relative and absolute bioavailability.
Visualizations
Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.
Caption: Experimental workflow for this compound microparticle preparation.
Caption: Strategies to overcome the poor bioavailability of this compound.
References
Technical Support Center: Degradation and Stability of Proton Pump Inhibitors (PPIs) in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of Proton Pump Inhibitors (PPIs) in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my Proton Pump Inhibitor (PPI) degrading so quickly in my experimental solution?
A1: Proton Pump Inhibitors are known to be highly unstable in acidic conditions (pH < 7.8).[1] The primary cause of rapid degradation is likely an acidic environment, which catalyzes the conversion of the PPI into its active form and subsequent degradation products.[2][3] Factors such as exposure to heat, light, and humidity can also contribute to the degradation of PPIs.[4][5]
Q2: What is the general order of stability for commonly used PPIs in acidic solutions?
A2: The rate of degradation in acidic solutions for common PPIs generally follows this order, from least stable to most stable: Lansoprazole > Omeprazole > Pantoprazole.[2][3] Pantoprazole is generally considered the most stable among the three at a pH of 6.[2]
Q3: What are the primary degradation products of PPIs in an acidic medium?
A3: In an acidic environment, PPIs undergo a transformation into a sulfenic acid and then cyclize to form a tetracyclic sulfenamide, which is the active inhibitor of the proton pump.[3] However, further degradation can occur, leading to the formation of various products, including the corresponding benzimidazole (B57391) and pyridine (B92270) derivatives, and in some cases, benzimidazole-2-thiones.[6][7]
Q4: How can I improve the stability of my PPI in a solution for in vitro experiments?
A4: To enhance the stability of your PPI in solution, it is crucial to maintain a neutral to alkaline pH (ideally above 7.8).[1] Using a buffered solution is highly recommended. For instance, an 8% sodium bicarbonate solution can be used to prepare oral suspensions of omeprazole, raising the pH to approximately 8.8 and thereby reducing pH-dependent degradation.[8] Additionally, protecting the solution from light and storing it at refrigerated temperatures (2-8 °C) can significantly improve stability.[5][9]
Q5: What analytical methods are suitable for monitoring the stability of my PPI solution?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the concentration of PPIs and their degradation products over time.[6][8] UV-Vis spectrophotometry can also be used to monitor changes in the concentration of the parent drug.[4]
Troubleshooting Guides
Issue 1: Rapid loss of PPI concentration in cell culture media.
-
Possible Cause: The pH of your cell culture medium may be slightly acidic or may become acidic over time due to cellular metabolism.
-
Troubleshooting Steps:
-
Measure the pH of your cell culture medium before and during the experiment.
-
If the pH is below 7.4, consider using a more robust buffering system or adjusting the pH of the medium.
-
Prepare fresh stock solutions of the PPI in a stability-enhancing solvent (e.g., DMSO) and add it to the cell culture medium immediately before the experiment.
-
Minimize the exposure of the PPI-containing medium to light and incubator temperatures for extended periods before the experiment.
-
Issue 2: Inconsistent results in PPI activity assays.
-
Possible Cause: Inconsistent degradation of the PPI before it reaches its target can lead to variable results. The time between preparing the solution and performing the assay is critical.
-
Troubleshooting Steps:
-
Standardize the entire experimental timeline, from the moment the PPI solution is prepared to the final measurement.
-
Always prepare fresh PPI solutions immediately before each experiment. Do not use solutions that have been stored for extended periods unless their stability under those storage conditions has been validated.
-
Use a buffered solution with a pH known to stabilize the specific PPI you are working with.
-
Conduct a preliminary stability study of your PPI in your specific experimental buffer to understand its degradation kinetics.
-
Issue 3: Precipitation of the PPI in the aqueous buffer.
-
Possible Cause: Many PPIs have low water solubility, especially at neutral pH.[4]
-
Troubleshooting Steps:
-
Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695) before diluting it in your aqueous buffer.
-
Ensure the final concentration of the organic solvent in your experimental solution is low enough to not affect the experimental outcome.
-
Consider using a co-solvent or a solubilizing agent if precipitation persists, after verifying its compatibility with your experimental system.
-
Data Presentation
Table 1: Comparative Degradation of PPIs in Acidic Conditions
| PPI | Relative Rate of Degradation in Acid | Reference |
| Lansoprazole | Fastest | [2] |
| Omeprazole | Intermediate | [2] |
| Pantoprazole | Slowest | [2] |
Table 2: Stability of Omeprazole in Solution under Different Storage Conditions
| Concentration & Vehicle | Storage Temperature | Stability (Time to <90% Initial Concentration) | Reference |
| 2 mg/mL in 8.4% Sodium Bicarbonate | 24°C | 14 days | [9] |
| 2 mg/mL in 8.4% Sodium Bicarbonate | 5°C | 30 days | [9] |
| 2 mg/mL in 8.4% Sodium Bicarbonate | -20°C | 30 days | [9] |
| 0.4 mg/mL in 0.9% NaCl | Room Temperature | 12 hours | [10] |
| 0.8 mg/mL in 0.9% NaCl | Room Temperature | 12 hours | [10] |
Table 3: Stability of Pantoprazole Solutions
| Concentration & Diluent | Storage Temperature | Stability (Time to Retain >90% Initial Concentration) | Reference |
| 0.16-0.80 mg/mL in D5W | 4°C | 11 days | [11] |
| 0.16-0.80 mg/mL in NS | 4°C | 20 days | [11] |
| 0.4 mg/mL in D5W | 20-25°C | 2 days | [12] |
| 0.8 mg/mL in D5W | 20-25°C | 3 days | [12] |
| 0.4 or 0.8 mg/mL in NS | 20-25°C | 3 days | [12] |
D5W = 5% Dextrose in Water; NS = 0.9% Sodium Chloride
Experimental Protocols
Protocol 1: General Method for Assessing PPI Stability by HPLC
-
Preparation of PPI Solution:
-
Prepare a stock solution of the PPI in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
Dilute the stock solution to the desired final concentration in the test buffer (e.g., phosphate (B84403) buffer at various pH values).
-
-
Incubation:
-
Store the prepared solutions under controlled conditions (e.g., specific temperature and light exposure).
-
-
Sampling:
-
Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase is a mixture of a phosphate buffer and acetonitrile (B52724). The exact ratio and pH should be optimized for the specific PPI. For example, for omeprazole, a mobile phase of 25 mM potassium phosphate monobasic in water with 0.25% triethylamine (B128534) and acetonitrile (350:650 v/v), adjusted to pH 6.5, can be used.[8]
-
Column: A C18 reverse-phase column is typically used.
-
Flow Rate: A typical flow rate is 1 mL/min.[8]
-
Detection: UV detection at a wavelength specific to the PPI (e.g., 290 nm for omeprazole).[8]
-
Quantification: The concentration of the PPI at each time point is determined by comparing the peak area to a standard curve of the pure compound.
-
Mandatory Visualizations
Caption: Acid-catalyzed activation and degradation pathway of PPIs.
Caption: Troubleshooting workflow for addressing PPI instability in experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. spu.edu.sy [spu.edu.sy]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A STABILITY STUDY OF OMEPRAZOLE DILUTED IN SODIUM CHLORIDE FOR INTRAVENOUS INFUSION AND DISCUSSION REGARDING CURRENT PRACTICE IN UK PAEDIATRIC INTENSIVE CARE UNITS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extended Stability of Pantoprazole for Injection in 0.9% Sodium Chloride or 5% Dextrose at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address off-target effects in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a major concern in my experiments?
A1: Off-target effects are unintended molecular interactions or modifications at locations other than the intended target. In gene editing, this refers to mutations at genomic sites that are similar to the target sequence. For small molecules, it involves binding to and altering the function of proteins other than the intended therapeutic target. These unintended events can lead to misleading experimental results, cellular toxicity, and confounding phenotypes, ultimately compromising the validity and reproducibility of your research.[1][2][3][4]
Q2: What are the primary causes of off-target effects in CRISPR/Cas9 experiments?
A2: The main causes include:
-
Guide RNA (gRNA) Specificity: The gRNA sequence may have homology to other sites in the genome. The Cas9 nuclease can tolerate several mismatches between the gRNA and off-target DNA sequences.[3][5]
-
Cas9 Enzyme Concentration and Expression Duration: High concentrations or prolonged expression of the Cas9 nuclease and gRNA can increase the likelihood of off-target cleavage.[6]
-
Chromatin Accessibility: Open chromatin regions are more susceptible to off-target binding and cleavage.
-
PAM Sequence: The presence of a Protospacer Adjacent Motif (PAM) sequence is crucial for Cas9 binding and cleavage, and off-target sites often have a PAM sequence.
Q3: How can I minimize off-target effects when using small molecule inhibitors?
A3: Minimizing off-target effects for small molecules involves:
-
Rational Drug Design: Utilizing computational tools to design molecules with high specificity for the intended target.[7]
-
Dose-Response Analysis: Using the lowest effective concentration of the compound to minimize engagement with lower-affinity off-target proteins.
-
Target Validation: Employing genetic methods like CRISPR-Cas9 knockout to confirm that the observed phenotype is a result of on-target engagement.[6]
-
Selectivity Profiling: Screening the compound against a panel of related and unrelated targets to identify potential off-target interactions early in the development process.
Q4: When should I perform off-target effect analysis?
A4: Off-target analysis should be an integral part of your experimental workflow. It is recommended to perform predictive analysis (in silico) before your experiment and experimental validation after.[8] For drug development, off-target profiling should be conducted in the early stages of preclinical development.
Troubleshooting Guides
Problem 1: I am observing an unexpected or inconsistent phenotype in my CRISPR-edited cells.
-
Question: Could this be due to an off-target effect?
-
Answer: Yes, unexpected phenotypes are a common indicator of off-target mutations. It is crucial to verify if the phenotype is a direct result of the on-target edit or an unintended off-target event.[1]
-
Troubleshooting Steps:
-
Use Multiple gRNAs: Test two or more gRNAs targeting the same gene. A consistent phenotype across different gRNAs strengthens the evidence for an on-target effect.[9]
-
Perform Rescue Experiments: If possible, re-introduce the wild-type version of the target gene. If the original phenotype is restored, it is likely an on-target effect.
-
Conduct Off-Target Analysis: Use in silico tools to predict potential off-target sites and then experimentally validate these sites using methods like targeted deep sequencing. For a more comprehensive analysis, unbiased methods like GUIDE-seq or CIRCLE-seq are recommended.[10]
-
Use High-Fidelity Cas9 Variants: Consider using engineered Cas9 variants (e.g., SpCas9-HF1, eSpCas9, HypaCas9) that have been shown to reduce off-target cleavage.[4][11]
-
Optimize Delivery: Use the lowest effective concentration of Cas9 and gRNA, and consider using ribonucleoprotein (RNP) delivery, which is transient and can reduce off-target effects.[6][9]
-
Problem 2: My small molecule inhibitor is showing effects that are inconsistent with the known function of its target.
-
Question: How can I determine if my small molecule is acting via off-target effects?
-
Answer: It is well-documented that small molecule inhibitors can have off-target effects that contribute to their cellular activity. In some cases, the primary mechanism of action may be through an off-target interaction.[2][12]
-
Troubleshooting Steps:
-
CRISPR-Based Target Validation: The most definitive way to verify on-target effects is to knock out the intended target protein using CRISPR-Cas9. If the small molecule still elicits the same effect in the knockout cells, the effect is likely off-target.[6]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of your compound to the target protein in a cellular context. A lack of thermal shift may suggest the compound is not engaging the intended target in cells.[6]
-
Activity-Based Protein Profiling (ABPP): This method can be used to identify the cellular targets of your compound in an unbiased manner.
-
Kinome Profiling: If your compound is a kinase inhibitor, screen it against a large panel of kinases to assess its selectivity.
-
Use Structurally Unrelated Inhibitors: Test other known inhibitors of the same target that have a different chemical scaffold. If they produce the same phenotype, it is more likely to be an on-target effect.
-
Quantitative Data on Off-Target Effects
Table 1: Comparison of Off-Target Events for Different Cas9 Variants
| Cas9 Variant | Number of Off-Target Sites Detected | On-Target Activity (% of Wild-Type) | Reference |
| Wild-Type SpCas9 | Varies (can be >150) | 100% | Tsai et al., 2015 |
| SpCas9-HF1 | Reduced by ~95.4% | >85% | [5] |
| eSpCas9 | Reduced by ~94.1% | >70% at 23/24 sites | [5] |
| HypaCas9 | Not specified | >70% at 19/24 sites | Slaymaker et al., 2016 |
| evoCas9 | Reduced by ~98.7% | Not dramatically reduced | [5] |
Table 2: Off-Target Modification Frequencies by Number of Mismatches in gRNA
| Number of Mismatches | Total Predicted Off-Targets (for 26 gRNAs) | Percentage of Total Validated Off-Targets | Reference |
| 1 | ~100 | ~10% | [13] |
| 2 | ~1,000 | ~25% | [13] |
| 3 | ~10,000 | ~30% | [13] |
| 4 | ~100,000 | ~20% | [13] |
| 5 | ~1,000,000 | ~11.7% | [13] |
| 6 | ~1,900,000 | ~1.8% | [13] |
Experimental Protocols
Protocol 1: GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)
GUIDE-seq is a cell-based method to identify the genome-wide off-target sites of CRISPR/Cas9 by capturing double-stranded oligodeoxynucleotides (dsODNs) into DNA double-strand breaks (DSBs).[14]
-
Methodology:
-
Cell Transfection: Co-transfect the target cells with Cas9- and gRNA-expressing plasmids along with a short, end-protected dsODN.
-
Genomic DNA Isolation: After 48-72 hours, harvest the cells and isolate genomic DNA.
-
Library Preparation:
-
Fragment the genomic DNA.
-
Perform end-repair and A-tailing.
-
Ligate sequencing adapters.
-
Use two rounds of nested PCR to amplify the DNA fragments containing the integrated dsODN tag.
-
-
Next-Generation Sequencing (NGS): Sequence the prepared library on an Illumina platform.
-
Bioinformatic Analysis: Align the sequencing reads to a reference genome to identify the genomic locations of dsODN integration, which correspond to the on- and off-target cleavage sites.
-
Protocol 2: CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by Sequencing)
CIRCLE-seq is a highly sensitive in vitro method for identifying genome-wide off-target cleavage sites of Cas9.[15]
-
Methodology:
-
Genomic DNA Isolation and Shearing: Isolate high-molecular-weight genomic DNA and shear it to an average size of 300 bp.
-
DNA Circularization: Perform end-repair, A-tailing, and ligate stem-loop adapters. The DNA is then circularized through intramolecular ligation. Treat with an exonuclease to remove any remaining linear DNA.
-
In Vitro Cleavage: Incubate the circularized DNA with the purified Cas9-gRNA ribonucleoprotein (RNP) complex. Only circular DNA containing a cleavage site will be linearized.
-
Library Preparation: Ligate sequencing adapters to the ends of the linearized DNA fragments and amplify via PCR.
-
Next-Generation Sequencing (NGS): Sequence the library.
-
Bioinformatic Analysis: Align reads to a reference genome to identify cleavage sites.
-
Protocol 3: SITE-seq (Selective Integration of Targeted Endonucleases Sequencing)
SITE-seq is a biochemical method to identify Cas9 cleavage sites in purified genomic DNA.
-
Methodology:
-
Genomic DNA Digestion: Digest purified genomic DNA in vitro with the Cas9-gRNA RNP complex.
-
Adapter Ligation: Perform 3' adenylation of the DNA ends, followed by ligation of biotinylated sequencing adapters to the cleavage sites.
-
Enrichment: Use streptavidin beads to enrich for the biotin-tagged DNA fragments.
-
Library Preparation and Sequencing: Amplify the enriched fragments and perform next-generation sequencing.
-
Data Analysis: Map the sequencing reads to a reference genome to identify the cleavage sites.
-
Signaling Pathway Visualization
Paradoxical Pathway Activation by a Kinase Inhibitor
Some kinase inhibitors can cause the paradoxical activation of a signaling pathway. For example, RAF inhibitors can, in certain contexts (e.g., RAS-mutant cells), promote the dimerization of RAF kinases, leading to the activation of the downstream MEK-ERK pathway, despite inhibiting the monomeric BRAF kinase.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frequently Asked Questions: CRISPR Off-Target Effects Analysis - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 9. idtdna.com [idtdna.com]
- 10. idtdna.com [idtdna.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. vedtopkar.com [vedtopkar.com]
- 15. CIRCLE-Seq for Interrogation of Off-Target Gene Editing [jove.com]
Technical Support Center: Optimizing Isoxyl (ISO) Concentration for Mycobacterial Inhibition
Welcome to the technical support center for Isoxyl (ISO), a thiourea-based prodrug with potent antimycobacterial activity. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when working with ISO.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a prodrug that requires activation by the mycobacterial flavin-dependent monooxygenase, EthA.[1][2][3] Once activated, it inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4][5][6][7] Specifically, ISO has been shown to target two key pathways:
-
It inhibits the Δ9-stearoyl desaturase (DesA3), leading to a decrease in the synthesis of oleic acid.[4][8]
-
It inhibits the dehydration step of the type II fatty acid synthase (FAS-II) system, specifically by covalently modifying a cysteine residue (Cys61) of the HadA subunit of the dehydratase.[1][3][9]
Q2: What is the recommended starting concentration range for this compound in in vitro assays?
A2: The effective concentration of this compound can vary depending on the Mycobacterium species and strain being tested. For initial experiments, it is recommended to test a range of concentrations based on the published Minimum Inhibitory Concentration (MIC) values. Generally, MICs for M. tuberculosis fall within the range of 1-10 µg/mL.[1][3][4][5][6][7][9] For susceptible strains, complete inhibition is often observed at concentrations as low as 2.5-4.0 µg/mL.[1][5][6][7]
Q3: My this compound solution is precipitating in the culture medium. How can I improve its solubility?
A3: this compound has low aqueous solubility, which can lead to precipitation, especially when diluting a DMSO stock solution into an aqueous culture medium.[1][3][10] Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤1%) to minimize solvent toxicity to the cells.[5]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the final culture medium.
-
Vortexing: Gently vortex the solution while adding the DMSO stock to the aqueous medium to promote better mixing and dispersion.[11]
-
Pre-warmed Medium: Adding the DMSO stock to a pre-warmed (37°C) medium can sometimes improve solubility.[11]
-
Solubility Limit: Be aware of the solubility limit of ISO in your specific culture medium. For example, in one study, the solubility limit in the culture medium was noted to be around 10 µg/mL.[1][3]
Q4: I am observing inconsistent results in my experiments. What could be the cause?
A4: Inconsistent results can stem from several factors:
-
Compound Stability: Ensure your this compound stock solution is stored properly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.[11]
-
Precipitation: As mentioned in Q3, inconsistent precipitation can lead to variable effective concentrations of the drug. Visually inspect your assay plates for any signs of precipitation.
-
Bacterial Growth Phase: It is crucial to use mycobacterial cultures in the mid-exponential growth phase for susceptibility testing to ensure metabolic activity and reproducibility.[5]
-
EthA Activity: Since this compound is a prodrug, its activity is dependent on the expression and activity of the EthA enzyme in the mycobacterial strain you are using.[2][3][12]
Q5: Can I use this compound against drug-resistant strains of M. tuberculosis?
A5: Yes, one of the significant advantages of this compound is its activity against multidrug-resistant (MDR) strains of M. tuberculosis.[1][3][4][9] Clinical isolates with resistance to first-line drugs like isoniazid (B1672263) and rifampin have shown susceptibility to this compound in the range of 1-10 µg/mL.[5][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low inhibition of mycobacterial growth | This compound concentration is too low. | Test a broader range of concentrations, up to 20 µg/mL or higher, depending on the strain.[5] |
| The mycobacterial strain may have a mutation in the ethA gene, preventing the activation of the prodrug. | Sequence the ethA gene of the resistant strain to check for mutations.[12] Consider using a different antimycobacterial agent that does not require EthA activation. | |
| The compound has precipitated out of the solution. | Follow the steps outlined in FAQ Q3 to improve solubility. Visually inspect for precipitates. | |
| High variability between replicate wells | Uneven distribution of the compound due to poor solubility. | Improve mixing during dilution and plating. Consider vortexing during the dilution process. |
| Inconsistent inoculum size. | Ensure the bacterial culture is homogenous and accurately diluted to the desired cell density before inoculation. | |
| Bactericidal vs. Bacteriostatic effects are unclear | Insufficient incubation time to observe cell death. | Perform time-kill kinetic assays to differentiate between bactericidal and bacteriostatic effects over a longer duration (e.g., 3 days).[9] |
| The concentration used may only be sufficient for bacteriostatic activity. | Test higher multiples of the MIC (e.g., 2x, 7x MIC) to determine the bactericidal concentration.[9] |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various Mycobacterium species.
| Mycobacterium Species | Strain | MIC (µg/mL) | Reference |
| M. tuberculosis | H37Rv | 2.5 | [1][5][6][7] |
| M. tuberculosis | H37Ra | 4.0 (in broth) | [5][7] |
| M. tuberculosis | Drug-Resistant Clinical Isolates | 1 - 10 | [1][3][5][6][7] |
| M. bovis BCG | - | 0.5 | [1][5][6][7] |
| M. avium | - | 2.0 | [5][6][7] |
| M. aurum | A+ | 2.0 | [5][6][7] |
| M. smegmatis | mc²155 | >200 (Resistant) | [5][7] |
Table 2: Inhibition of Mycolic and Fatty Acid Synthesis by this compound.
| Organism | Condition | Component | % Inhibition | Reference |
| M. tuberculosis H37Rv | At MIC | α-mycolates | 91.6 | [1][6][7] |
| Methoxymycolates | 94.3 | [1][6][7] | ||
| Ketomycolates | 91.1 | [1][6][7] | ||
| M. bovis BCG | At MIC | α-mycolates | 87.2 | [1][6][7] |
| Ketomycolates | 88.5 | [1][6][7] | ||
| M. aurum A+ | At MIC | α-mycolates | 87.1 | [6][7] |
| Ketomycolates | 87.2 | [6][7] | ||
| Wax-ester mycolates | 86.5 | [6][7] | ||
| M. tuberculosis | 3 µg/mL | Oleic Acid Synthesis | Complete Inhibition | [4][8] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Agar (B569324) Proportion Method
-
Media Preparation: Prepare 7H11 agar plates supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase).
-
Drug Incorporation: Add this compound (dissolved in DMSO) to the molten agar at various final concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0, 10.0, and 20.0 µg/mL). Also, prepare a drug-free control plate with an equivalent amount of DMSO.
-
Inoculum Preparation: Grow the mycobacterial strain to mid-log phase in 7H9 broth. Adjust the culture to a McFarland standard of 1.0. Prepare serial 10-fold dilutions of the culture.
-
Inoculation: Spot 5 µL of each dilution onto the surface of the drug-containing and control plates.
-
Incubation: Incubate the plates at 37°C. The incubation time will vary depending on the species (e.g., 21 days for M. tuberculosis, 14 days for M. bovis BCG).
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that inhibits ≥99% of the bacterial growth compared to the drug-free control.[5]
Protocol 2: [1,2-¹⁴C]Acetate Labeling to Assess Mycolic Acid Synthesis Inhibition
-
Culture Preparation: Grow mycobacterial cultures to mid-exponential phase.
-
Drug Treatment: Expose the cultures to this compound at its MIC for a predetermined period (e.g., 10-34 hours).[5][9] An untreated culture serves as a control.
-
Radiolabeling: Add [1,2-¹⁴C]acetate to both the treated and control cultures and incubate for an additional period to allow for incorporation into the lipids.
-
Lipid Extraction: Harvest the cells and perform a total lipid extraction using solvents like chloroform/methanol.
-
Saponification and Esterification: Saponify the extracted lipids and then methylate the fatty acids and mycolic acids to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).
-
Analysis: Analyze the FAMEs and MAMEs by thin-layer chromatography (TLC) followed by autoradiography to visualize and quantify the inhibition of synthesis.[9][12]
Visualizations
Caption: Mechanism of action of this compound in mycobacteria.
Caption: Workflow for MIC determination by agar proportion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound activation is required for bacteriostatic activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent Modification of the Mycobacterium tuberculosis FAS-II Dehydratase by this compound and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique Mechanism of Action of the Thiourea Drug this compound on Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimycobacterial Activities of this compound and New Derivatives through the Inhibition of Mycolic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimycobacterial activities of this compound and new derivatives through the inhibition of mycolic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Unique mechanism of action of the thiourea drug this compound on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by this compound and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound assays in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound Activation Is Required for Bacteriostatic Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Isoxyl resistance development in cultures
This technical support center provides troubleshooting guidance for researchers encountering Isoxyl resistance in bacterial cultures, particularly Mycobacterium tuberculosis. The information is presented in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My M. tuberculosis culture has suddenly shown a significant increase in the Minimum Inhibitory Concentration (MIC) for this compound. What are the potential reasons?
An increase in the MIC of this compound suggests the development of resistance. The most common reasons for this are:
-
Spontaneous Mutations: Random mutations can occur in the bacterial population, some of which may confer resistance to this compound.
-
Heteroresistance: The original culture may have contained a small subpopulation of resistant bacteria that were selected for under the pressure of this compound treatment.
-
Experimental Error: Inaccurate drug concentration, improper incubation conditions, or issues with the bacterial inoculum can lead to misleading MIC results.
Troubleshooting Steps:
-
Confirm the MIC: Repeat the MIC assay with a freshly prepared stock solution of this compound and a new bacterial inoculum from a frozen stock of the parent strain, if available.
-
Isolate and Characterize Resistant Colonies: Plate the culture on this compound-containing agar (B569324) to isolate resistant colonies.
-
Sequence Key Genes: Sequence the ethA, hadA, hadB, and hadC genes in the resistant isolates to identify potential mutations. Mutations in ethA are a common cause of resistance as they prevent the activation of this compound, which is a prodrug.[1][2][3] Mutations in hadA and hadC can also confer resistance as these are direct targets of activated this compound.[4][5]
Q2: I've identified a mutation in the ethA gene of my this compound-resistant M. tuberculosis strain. What does this mean?
The ethA gene encodes a monooxygenase that is essential for the activation of the prodrug this compound.[1][2][3] A mutation in ethA can lead to a non-functional or less effective enzyme, preventing the conversion of this compound into its active form. This is a well-documented mechanism of resistance to this compound and other thiourea (B124793) drugs like ethionamide.[1][6]
Experimental Workflow for ethA Mutation Analysis
ethA mutations.Q3: My this compound-resistant strain does not have any mutations in ethA. What other mechanisms could be responsible?
While ethA mutations are common, other mechanisms of this compound resistance exist:
-
Target Modification: Mutations in the genes encoding the targets of activated this compound, such as hadA, hadB, or hadC, can prevent the drug from binding and exerting its effect.[4][5]
-
Overexpression of the Target: Increased expression of the drug target can sometimes titrate the drug, leading to a higher MIC. Overexpression of the hadABC genes has been shown to increase resistance to this compound.[4][5]
-
Efflux Pumps: While less commonly reported for this compound, overexpression of efflux pumps that can transport the drug out of the cell is a general mechanism of antibiotic resistance.
Troubleshooting Pathway for Non-ethA Resistance
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound activation is required for bacteriostatic activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|Thiourea Antimycobacterial Compound [benchchem.com]
- 4. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by this compound and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A common mechanism of inhibition of the Mycobacterium tuberculosis mycolic acid biosynthetic pathway by this compound and thiacetazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Activation Is Required for Bacteriostatic Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference with Common Laboratory Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference in common laboratory assays.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is assay interference?
-
What are the common sources of interference?
-
What are the general steps to identify potential interference?
-
-
Troubleshooting Guides by Assay Type
-
Immunoassays (ELISA, etc.)
-
Polymerase Chain Reaction (PCR)
-
Western Blotting
-
-
Detailed Experimental Protocols
-
Protocol 1: Serial Dilution for Linearity Assessment
-
Protocol 2: Spike and Recovery for Matrix Effect Evaluation
-
Protocol 3: Investigating Discordant Results
-
Protocol 4: Use of Internal Positive Control (IPC) to Detect PCR Inhibition
-
Protocol 5: Troubleshooting High Background in Western Blots
-
Frequently Asked Questions (FAQs)
Q1: What is assay interference?
Q2: What are the common sources of interference?
A: Interference can be broadly categorized as endogenous (originating from within the sample) or exogenous (originating from outside the sample).
-
Endogenous Interferences:
-
Hemolysis: The rupture of red blood cells, releasing hemoglobin and other intracellular components.[4] This can cause spectral interference and chemical reactions within the assay.[5]
-
Icterus (Bilirubin): High levels of bilirubin (B190676) can interfere with assays that use colorimetric or spectrophotometric detection.
-
Lipemia: High concentrations of lipids can cause turbidity, affecting light-scattering-based assays, and can also lead to volume displacement effects.[4][6]
-
Heterophile Antibodies: These are human antibodies that can bind to the animal antibodies used in immunoassays, often causing false-positive results in sandwich assays by bridging the capture and detection antibodies.[7] Human anti-mouse antibodies (HAMA) are a common type of heterophile antibody.[7]
-
Rheumatoid Factor (RF): An autoantibody that can bind to the Fc region of antibodies, leading to interference in immunoassays.
-
Autoantibodies: Antibodies produced by an individual against their own analytes can interfere with immunoassays.[7]
-
-
Exogenous Interferences:
-
Drugs and their Metabolites: Can cross-react with assay antibodies or interfere with the detection system.[7]
-
Biotin (B1667282) (Vitamin B7): High levels of biotin supplementation can interfere with assays that utilize the strong biotin-streptavidin interaction for signal generation.[8]
-
Anticoagulants and Sample Collection Tube Components: Substances used during sample collection and processing can sometimes interfere with assays.
-
Contaminants: Introduction of contaminants during sample handling can lead to erroneous results.[9]
-
Q3: What are the general steps to identify potential interference?
A: A systematic approach is crucial when interference is suspected.
-
Clinical/Experimental Discordance: The first indication of interference is often a result that does not align with the clinical picture or expected experimental outcome.[10]
-
Serial Dilution: Diluting the sample and observing if the analyte concentration decreases linearly can help identify some types of interference. A non-linear response upon dilution is suggestive of interference.[7][11]
-
Spike and Recovery: A known amount of the analyte is added ("spiked") into the sample matrix. The ability to accurately measure the spiked amount (the "recovery") indicates the absence of significant matrix effects. Poor recovery (typically outside 80-120%) suggests interference.[12][13]
-
Alternate Assay Method: Re-testing the sample using a different assay platform or methodology that employs different antibodies and detection systems can help confirm interference. If the results are discordant between the two methods, interference in one of the assays is likely.[11]
-
Use of Blocking Agents: For suspected heterophile antibody interference, re-assaying the sample after treatment with commercial blocking agents can neutralize the interfering antibodies.[2][14]
Troubleshooting Guides by Assay Type
Immunoassays (ELISA, etc.)
| Issue | Potential Cause | Troubleshooting Steps |
| Falsely High Signal | Heterophile antibody interference.[7] | 1. Perform a serial dilution of the sample. Non-linearity suggests interference. 2. Re-assay with a heterophile antibody blocking agent.[14] 3. Test the sample on an alternative immunoassay platform.[11] |
| Cross-reactivity with other molecules. | Review the specificity of the antibodies used. Test for cross-reactivity with structurally similar molecules. | |
| Falsely Low Signal | High concentrations of biotin in samples for biotin-streptavidin-based assays.[8] | 1. Inquire about patient's biotin supplementation. 2. Use a biotin-stripping method or a platform not susceptible to biotin interference.[8][15] |
| Matrix effect.[13] | 1. Perform spike and recovery experiments to confirm.[16] 2. Optimize sample dilution to minimize the effect of interfering substances.[13] | |
| High Background | Insufficient blocking.[17] | 1. Increase blocking time or concentration of the blocking agent (e.g., BSA or non-fat milk).[18] 2. Try a different blocking agent.[17] |
| Antibody concentration too high.[18] | Titrate the primary and secondary antibodies to determine the optimal concentration. | |
| Inadequate washing.[17] | Increase the number and/or duration of wash steps. Add a detergent like Tween-20 to the wash buffer.[17] |
Polymerase Chain Reaction (PCR)
| Issue | Potential Cause | Troubleshooting Steps |
| No or Weak Amplification | Presence of PCR inhibitors in the sample (e.g., heme from blood, polysaccharides from plants). | 1. Use an internal positive control (IPC) to detect inhibition.[19] 2. Dilute the template DNA to reduce inhibitor concentration. 3. Use a DNA polymerase with higher tolerance to inhibitors. 4. Re-purify the DNA sample. |
| Non-Specific Amplification | Suboptimal annealing temperature. | Optimize the annealing temperature using a gradient PCR. |
| Primer-dimer formation. | Redesign primers to have lower self-complementarity. |
Western Blotting
| Issue | Potential Cause | Troubleshooting Steps |
| High Background | Insufficient blocking.[17] | 1. Increase blocking time (e.g., overnight at 4°C) or use a higher concentration of blocking agent.[20] 2. Switch to a different blocking agent (e.g., from non-fat milk to BSA, especially for phosphoproteins).[17] |
| Primary or secondary antibody concentration too high.[18] | Perform a titration to find the optimal antibody concentration. | |
| Inadequate washing.[17] | Increase the number and duration of washes. Ensure a detergent like Tween-20 is in the wash buffer.[17] | |
| Non-Specific Bands | Cross-reactivity of the primary antibody. | 1. Check the antibody datasheet for specificity. 2. Run a control with only the secondary antibody to check for its non-specific binding.[18] |
| Sample degradation.[18] | Prepare fresh samples and always include protease inhibitors.[18] | |
| Weak or No Signal | Inefficient protein transfer. | 1. Confirm transfer by staining the membrane with Ponceau S. 2. Optimize transfer time and voltage. |
| Low protein abundance. | Increase the amount of protein loaded on the gel. | |
| Inactive antibody. | Ensure proper storage and handling of antibodies. Use a positive control to verify antibody activity. |
Quantitative Data Summary
Table 1: Effect of Hemolysis on Common Clinical Chemistry Analytes
| Analyte | Hemolysis Index (approx. mg/dL Hb) | Observed Effect |
| Potassium (K+) | > 60 | Falsely Increased[21] |
| Aspartate Aminotransferase (AST) | > 20 | Falsely Increased[21] |
| Lactate Dehydrogenase (LDH) | > 15 | Falsely Increased[21] |
| Insulin | > 20 | Falsely Decreased[21] |
| Folate (FOL) | > 30 | Falsely Decreased[21] |
| Direct Bilirubin (< 365 days old) | > 50 | Falsely Decreased[21] |
| Alanine Aminotransferase (ALT) | > 250 (Moderate) | Negative Bias[22] |
| Albumin (ALB) | > 250 (Moderate) | Negative Bias[22] |
Data compiled from multiple sources and may vary based on the specific assay and instrumentation.[21][22]
Table 2: Effect of Lipemia on Common Clinical Chemistry Analytes
| Analyte | Lipemia Level | Observed Effect (% Bias) |
| Glucose | Severe | Positive Interference (23.32%)[23] |
| Urea | Severe | Positive Interference (9.9%)[23] |
| Creatinine | Severe | Positive Interference (10.45%)[23] |
| Albumin | Moderate | Positive Interference (>10%)[23] |
| Alanine Aminotransferase (ALT) | Moderate | Positive Interference (>10%)[23] |
| Aspartate Aminotransferase (AST) | Moderate | Positive Interference (>10%)[23] |
| Direct Bilirubin | Moderate | Negative Interference (>10%)[23] |
| Magnesium | Mild | Positive Interference (>10%)[23] |
Data is indicative and can vary between different analytical systems.[23]
Detailed Experimental Protocols
Protocol 1: Serial Dilution for Linearity Assessment
This protocol is used to determine if the concentration of an analyte in a sample dilutes in a linear fashion, which is expected for a valid sample. A non-linear dilution pattern can indicate the presence of interfering substances.[11]
Materials:
-
Sample with suspected interference
-
Assay-specific diluent buffer
-
Pipettes and sterile tips
-
Microcentrifuge tubes or a 96-well plate
Procedure:
-
Label a series of tubes or wells for the dilutions (e.g., 1:2, 1:4, 1:8, 1:16).[24]
-
Add the appropriate volume of diluent buffer to each tube. For a 1:2 dilution series, add an equal volume of diluent to the volume of sample to be transferred.[5]
-
Transfer a specific volume of the neat (undiluted) sample to the first tube (1:2), and mix thoroughly by gentle pipetting.[5]
-
Using a fresh pipette tip, transfer the same volume from the 1:2 dilution to the second tube (1:4) and mix.[5]
-
Continue this process for the entire dilution series.[24]
-
Assay the neat sample and all dilutions according to the standard assay protocol.
-
Calculate the concentration of the analyte in each dilution.
-
Multiply the measured concentration of each dilution by its corresponding dilution factor to obtain the corrected concentration.
-
Interpretation: For a sample without interference, the corrected concentrations should be consistent across the dilution series. Significant deviation from the expected linear response suggests the presence of an interfering substance.[11]
Protocol 2: Spike and Recovery for Matrix Effect Evaluation
This protocol assesses whether components in the sample matrix interfere with the detection of the analyte.[16]
Materials:
-
Sample to be tested
-
Analyte standard of known concentration
-
Assay-specific diluent buffer
-
Pipettes and sterile tips
-
Microcentrifuge tubes
Procedure:
-
Prepare a "spiking" solution of the analyte standard at a concentration that, when added to the sample, will result in a final concentration in the middle of the assay's standard curve range.[9]
-
Aliquot the sample into two tubes: one labeled "Neat" and the other "Spiked".[16]
-
Add a small volume of the spiking solution to the "Spiked" tube. Add an equal volume of diluent buffer to the "Neat" tube to account for any dilution from the spike. Mix both tubes gently.[16]
-
Assay the "Neat" and "Spiked" samples according to the standard protocol.
-
Calculate the concentration of the analyte in both samples.
-
Calculate the percent recovery using the following formula: % Recovery = ( [Spiked Sample] - [Neat Sample] ) / [Expected Spike Concentration] * 100
-
Interpretation: An acceptable recovery is typically between 80% and 120%.[12][13] Recoveries outside this range indicate that the sample matrix is interfering with the assay.[13]
Protocol 3: Investigating Discordant Results
This protocol outlines steps to take when a laboratory result is inconsistent with clinical or other experimental findings.[25]
Workflow:
-
Repeat the Test: Re-run the assay on the same sample to rule out random error.
-
Check a New Sample: If possible, obtain a fresh sample from the same source and re-test.
-
Perform Serial Dilutions: As described in Protocol 1, check for linearity.
-
Test on an Alternate Platform: Analyze the sample using a different manufacturer's kit or a different technology (e.g., mass spectrometry if available). Concordant results on a different platform strengthen the validity of the finding, while discordant results point to interference in one of the assays.[11]
-
Consult with Experts: Discuss the discordant results with colleagues, technical support from the assay manufacturer, and, in a clinical setting, the treating physician.
Protocol 4: Use of Internal Positive Control (IPC) to Detect PCR Inhibition
An IPC is a non-target DNA sequence added to the PCR reaction to monitor for the presence of inhibitors.[19]
Procedure:
-
An exogenous DNA template (the IPC) and its specific primers and probe are added to both the test sample and a no-template control reaction.[26]
-
The PCR is run as a duplex reaction, amplifying both the target sequence and the IPC.[19]
-
Interpretation:
-
Target Amplified, IPC Amplified: The reaction is valid, and the target is present.
-
Target Not Amplified, IPC Amplified: The reaction is valid, and the target is absent or below the limit of detection.[19]
-
Target Not Amplified, IPC Not Amplified (or delayed Cq): PCR inhibition is likely present in the sample.[19]
-
Target Amplified, IPC Not Amplified: This can occur if the target concentration is very high and competes for reaction components.
-
Protocol 5: Troubleshooting High Background in Western Blots
This protocol provides a systematic approach to reducing high background noise in Western blotting.[17]
Procedure:
-
Optimize Blocking:
-
Increase Blocking Time/Concentration: If using a 1-hour block at room temperature, try blocking overnight at 4°C. Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat milk or BSA).[20]
-
Change Blocking Agent: If using non-fat milk, switch to BSA, particularly for detecting phosphorylated proteins.[17]
-
-
Titrate Antibodies:
-
Primary Antibody: Perform a dilution series of the primary antibody to find the lowest concentration that still provides a strong specific signal with low background.
-
Secondary Antibody: Similarly, optimize the secondary antibody concentration.[27]
-
-
Improve Washing Steps:
-
Check Membrane Handling:
-
Avoid Drying: Never let the membrane dry out during the blotting process.[17]
-
Handle with Care: Use clean forceps to handle the membrane to avoid contamination.
-
Visualizations
Caption: A logical workflow for investigating suspected assay interference.
Caption: Mechanism of heterophile antibody interference in a sandwich ELISA.
Caption: Impact of biotin interference on sandwich vs. competitive immunoassays.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating Immunoassay Interferences [en.nobellab.com]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. scispace.com [scispace.com]
- 7. Heterophile antibody - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Interferences in immunoassays: review and practical algor... [degruyterbrill.com]
- 11. myadlm.org [myadlm.org]
- 12. biosensis.com [biosensis.com]
- 13. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. woongbee.com [woongbee.com]
- 17. clyte.tech [clyte.tech]
- 18. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 19. PCR controls [qiagen.com]
- 20. bio-rad.com [bio-rad.com]
- 21. urmc.rochester.edu [urmc.rochester.edu]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. technet-21.org [technet-21.org]
- 26. primerdesign.co.uk [primerdesign.co.uk]
- 27. licorbio.com [licorbio.com]
Improving the experimental reproducibility with Isoxyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with Isoxyl.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a thiourea-containing prodrug that primarily targets mycolic acid biosynthesis in Mycobacterium species. Its bactericidal activity requires activation by the flavin-containing monooxygenase EthA. The activated form of this compound inhibits two key steps in fatty acid synthesis:
-
Δ9-Stearoyl Desaturase (DesA3): this compound inhibits the DesA3 enzyme, which is responsible for the synthesis of oleic acid. This leads to a decrease in tuberculostearic acid, a key component of the mycobacterial cell membrane.
-
Fatty Acid Synthase II (FAS-II) Dehydratase: this compound covalently modifies the HadA subunit of the FAS-II dehydratase, inhibiting the elongation of mycolic acid precursors.
Q2: What is the typical effective concentration of this compound against Mycobacterium tuberculosis?
The Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis typically ranges from 1 to 10 µg/mL. However, this can vary depending on the strain and the specific experimental conditions.
Q3: Is this compound toxic to mammalian cells?
Q4: Are there known issues with this compound's solubility?
As a thiourea (B124793) derivative, this compound is a lipophilic compound and may have limited solubility in aqueous solutions. For cell-based assays, it is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) before being diluted in culture media. Care should be taken to avoid precipitation upon dilution.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Mycobacterial Growth
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or below and protect from light. |
| Inappropriate Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not inhibiting bacterial growth. Run a solvent-only control. |
| Resistant Mycobacterial Strain | Verify the susceptibility of your Mycobacterium strain to this compound. If possible, test a reference strain with known susceptibility in parallel. Resistance can arise from mutations in the ethA gene, which is required for this compound activation. |
| Incorrect Inoculum Density | Standardize the inoculum density for your MIC assays. A high inoculum can lead to false resistance. Refer to CLSI or EUCAST guidelines for preparing mycobacterial inocula. |
| Suboptimal Culture Conditions | Ensure that the culture medium, temperature, and atmospheric conditions are optimal for the growth of your Mycobacterium species. |
Logical Workflow for Troubleshooting Inconsistent Mycobacterial Inhibition
Caption: Troubleshooting workflow for inconsistent mycobacterial growth inhibition by this compound.
Issue 2: Precipitation of this compound in Culture Medium
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | This compound is a lipophilic compound. Ensure it is fully dissolved in a suitable solvent (e.g., 100% DMSO) before preparing the working solution. |
| Rapid Dilution | When diluting the stock solution into the aqueous culture medium, add it dropwise while gently vortexing or swirling the medium to prevent rapid precipitation. Pre-warming the medium to 37°C can also help. |
| Concentration Exceeds Solubility Limit | The final concentration of this compound in your experiment may be too high. Try performing a serial dilution to a lower, more soluble concentration. |
| Use of Solubilizing Agents | For certain applications, consider using a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to improve solubility. Always perform a toxicity control with the solubilizing agent alone. |
Workflow for Addressing this compound Precipitation
Caption: Workflow for troubleshooting the precipitation of this compound in experimental setups.
Data Summary
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various Mycobacterium species.
| Mycobacterium Species | MIC Range (µg/mL) | Reference(s) |
| M. tuberculosis H37Rv | 2.5 | |
| M. tuberculosis (clinical isolates) | 1 - 10 | |
| M. bovis BCG | 0.5 | |
| M. avium | 2.0 | |
| M. aurum A+ | 2.0 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a general guideline and should be adapted based on the specific Mycobacterium species and laboratory safety protocols.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 with supplements)
-
Mycobacterium culture in logarithmic growth phase
-
Sterile tubes for dilution
-
Multichannel pipette
-
Plate reader for measuring optical density (OD)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
-
Preparation of this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in the appropriate growth medium in a separate 96-well plate or in tubes. The final volume in each well should be 100 µL.
-
-
Preparation of Mycobacterial Inoculum:
-
Adjust the turbidity of the mycobacterial culture to a McFarland standard of 0.5.
-
Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the assay plate.
-
-
Inoculation:
-
Transfer 100 µL of the diluted mycobacterial suspension to each well of the microtiter plate containing the this compound dilutions, bringing the total volume to 200 µL.
-
-
Controls:
-
Growth Control: A well containing inoculated broth with no this compound.
-
Sterility Control: A well containing uninoculated broth.
-
Solvent Control: A well containing inoculated broth with the highest concentration of DMSO used in the experiment.
-
-
Incubation:
-
Seal the microtiter plate and incubate at 37°C for the appropriate duration for your Mycobacterium species (typically 7-14 days for slow-growing mycobacteria).
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria. This can be determined by visual inspection or by measuring the OD at 600 nm.
-
Experimental Workflow for MIC Determination
Technical Support Center: Prodrug Activation Efficiency in Mycobacterial Strains
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on prodrug activation in various mycobacterial strains.
Troubleshooting Guides
This section offers step-by-step guidance to address common issues encountered during the experimental evaluation of prodrug activation efficiency.
Troubleshooting Drug Susceptibility Testing (DST) for Prodrugs
Issue 1: Susceptible Control Strain (e.g., H37Rv) Appears Resistant to a Prodrug
-
Question: My fully susceptible M. tuberculosis H37Rv control strain is showing resistance to isoniazid (B1672263) (INH) or pyrazinamide (B1679903) (PZA) in my assay. What should I do?
-
Answer: This indicates a potential technical error in your assay setup. Follow these troubleshooting steps:
-
Verify Drug Potency:
-
Check the expiration date of the prodrug stock solution and the solid powder.
-
Prepare a fresh stock solution of the prodrug.
-
Confirm the correct concentration of the drug in your assay medium. For PZA, it's crucial to use the correct pH (typically acidic) for the medium, as its activity is pH-dependent[1][2][3].
-
-
Check Inoculum Preparation:
-
Review Media and Reagents:
-
Incubation Conditions:
-
Verify that the incubation temperature and duration are correct for the specific assay being performed.
-
-
Issue 2: Known Resistant Strain Appears Susceptible to a Prodrug
-
Question: A clinical isolate with a known katG mutation (for INH resistance) or pncA mutation (for PZA resistance) is appearing susceptible in my DST assay. Why might this be happening?
-
Answer: This could be due to several factors related to the specific mutation or the assay conditions:
-
Nature of the Mutation:
-
Not all mutations in activating enzyme genes lead to complete loss of function. Some mutations may only cause a partial reduction in enzyme activity, which might be overcome at the drug concentration used in the assay.
-
For INH, some katG mutations result in low-level resistance that may not be detected at a single critical concentration[5].
-
-
Heteroresistance:
-
The isolate may contain a mixed population of susceptible and resistant bacteria. The proportion of the resistant subpopulation might be too low to be detected by the assay. Sub-culturing and re-testing may be necessary[6].
-
-
Incorrect Drug Concentration:
-
Ensure the drug concentration in the assay is at the correct critical concentration to distinguish between susceptible and resistant strains.
-
-
Re-sequence the Gene:
-
Confirm the presence and nature of the mutation in the isolate used for the experiment by re-sequencing the relevant gene (katG for INH, pncA for PZA, ethA for ethionamide).
-
-
Troubleshooting Enzyme Activity Assays
Issue: Low or No Activity Detected in a KatG or PncA Assay
-
Question: I am not detecting the expected catalase/peroxidase activity for KatG or pyrazinamidase activity for PncA from my mycobacterial cell lysate. What could be the problem?
-
Answer: Consider the following potential issues:
-
Sample Preparation:
-
Ensure complete cell lysis to release the enzyme. Mycobacterial cell walls are notoriously tough; use an appropriate lysis method (e.g., sonication, bead beating).
-
Perform all steps on ice to prevent enzyme degradation.
-
-
Assay Buffer and Substrates:
-
Check the pH and composition of the assay buffer.
-
Ensure substrates (e.g., H₂O₂ for KatG, PZA for PncA) are fresh and at the correct concentration.
-
-
Protein Concentration:
-
Measure the total protein concentration in your lysate to ensure you are adding a sufficient amount to the assay.
-
-
Positive and Negative Controls:
-
Always include a positive control (e.g., purified enzyme or lysate from a wild-type strain) and a negative control (e.g., lysate from a known knockout strain or buffer alone) to validate the assay.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms leading to variable prodrug activation efficiency in different mycobacterial strains?
A1: The primary mechanism is genetic mutations in the genes encoding the activating enzymes. For instance, mutations in the katG gene are the major cause of isoniazid resistance, as they reduce the ability of the KatG enzyme to convert INH into its active form. Similarly, mutations in the pncA gene lead to pyrazinamide resistance by inactivating the pyrazinamidase enzyme[6][7][8][9]. The specific mutation determines the degree of impact on enzyme function.
Q2: How can I quantitatively compare the activation of a prodrug like isoniazid across different strains?
A2: You can compare the enzymatic efficiency of the activating enzyme, KatG, from different strains. This can be done by expressing and purifying the KatG protein from each strain and then performing in-vitro assays to measure the formation of the active INH-NAD adduct spectrophotometrically[1]. Comparing the kinetic parameters (e.g., k_cat, K_m) will provide a quantitative measure of activation efficiency.
Q3: My PZA susceptibility test results are inconsistent. What are the common reasons for this?
A3: Inconsistent PZA susceptibility results are a known issue. Common causes include:
-
Incorrect pH of the medium: PZA is only active at an acidic pH, and failure to maintain this can lead to false resistance[2][3].
-
Inoculum size: A large inoculum can raise the pH of the medium, inactivating the drug and causing false resistance[2].
-
Mixed cultures: Contamination can lead to erroneous results[6].
-
Specific pncA mutations: Some mutations may confer borderline resistance, leading to ambiguous results.
Q4: Can I use molecular methods to predict prodrug resistance instead of phenotypic DST?
A4: Yes, molecular methods like gene sequencing are increasingly used. Sequencing the pncA gene is an acceptable approach for determining PZA susceptibility, as most resistance is linked to mutations in this gene. A wild-type pncA sequence strongly correlates with PZA susceptibility[10]. Similarly, sequencing katG can predict INH resistance. However, for some mutations, the impact on enzyme function is not fully known, and phenotypic testing may still be required for confirmation.
Data Presentation
Table 1: Isoniazid (INH) Activation Efficiency by KatG from Different Mycobacterial Species
| Mycobacterial Species | KatG Type | Relative INH Binding Affinity | Relative INH-NAD Adduct Formation Rate | INH MIC (µg/mL) |
| M. bovis | Wild-type | High | High | 0.1 - 0.2 |
| M. marinum | Wild-type | Low | Low | 3.125 - 6.25 |
| M. avium subsp. paratuberculosis | Wild-type | Low | Low | >25 |
| M. marinum with M. bovis katG | Recombinant | N/A | N/A | 0.1 - 0.2 |
| Data adapted from a study on the differential sensitivity of mycobacteria to isoniazid, which is related to differences in KatG-mediated enzymatic activation of the drug[1]. |
Table 2: Correlation of pncA Mutations with Pyrazinamidase (PZase) Activity and PZA Resistance
| pncA Mutation Status | PZase Activity | PZA Resistance Phenotype (MIC ≥ 100 µg/mL) |
| Wild-type | Positive | Susceptible |
| Mutation Present | Negative | Resistant |
| Wild-type | Negative | Resistant (suggests other resistance mechanisms) |
| Mutation Present | Positive | Susceptible (mutation may not affect function) |
| This table summarizes the general expected correlation between genotype and phenotype for PZA resistance. Discrepancies can occur and require further investigation[1][6][7][8]. |
Experimental Protocols
Protocol 1: Pyrazinamidase (PZase) Activity Assay (Wayne's Method)
This method qualitatively determines the ability of a mycobacterial strain to convert PZA to pyrazinoic acid.
Materials:
-
Dubos broth agar (B569324) medium
-
Pyrazinamide (PZA)
-
Sodium pyruvate
-
1% ferrous ammonium (B1175870) sulfate (B86663) solution (freshly prepared)
-
Sterile culture tubes
-
Test isolate and control strains (M. tuberculosis H37Rv as positive control, M. bovis as negative control)
Procedure:
-
Prepare Dubos broth agar containing 100 µg/mL PZA and 2 mg/mL sodium pyruvate.
-
Dispense the medium into sterile tubes.
-
Inoculate the surface of the agar with a heavy inoculum of the test isolate.
-
Incubate the tubes at 37°C.
-
After 4 and 7 days of incubation, add 1 mL of freshly prepared 1% ferrous ammonium sulfate to a set of inoculated and uninoculated control tubes.
-
Incubate at room temperature for 30 minutes, then refrigerate for 4 hours.
-
Interpretation: Observe for the development of a pink to red band in the agar.
-
Positive (PZase activity present): Pink/red band develops.
-
Negative (PZase activity absent): No color change (remains yellow/amber).
-
Adapted from established protocols for PZase activity analysis[7].
Protocol 2: Measurement of INH-NAD Adduct Formation
This spectrophotometric assay measures the ability of KatG to activate INH.
Materials:
-
Purified KatG enzyme or cell lysate
-
Isoniazid (INH)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Hydrogen peroxide (H₂O₂) or a H₂O₂-generating system (e.g., glucose/glucose oxidase)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
UV-visible spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer, INH, and NAD⁺.
-
Place the cuvette in the spectrophotometer and record a baseline absorbance spectrum.
-
Initiate the reaction by adding the KatG enzyme and H₂O₂.
-
Monitor the formation of the INH-NAD adduct by recording the increase in absorbance at 326 nm over time[1].
-
The rate of adduct formation can be calculated from the initial linear phase of the absorbance increase.
This is a generalized protocol; specific concentrations and conditions may need optimization[1][11].
Mandatory Visualizations
Caption: Prodrug activation and the primary mechanism of resistance in mycobacteria.
Caption: A logical workflow for troubleshooting unexpected prodrug resistance results.
References
- 1. Phenotypic Characterization of pncA Mutants of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iss.it [iss.it]
- 3. Revisiting problems and solutions to decrease Mycobacterium tuberculosis pyrazinamide false resistance when using the Bactec MGIT 960 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Prodrug Strategies for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association between pncA Gene Mutations, Pyrazinamidase Activity, and Pyrazinamide Susceptibility Testing in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pncA Mutations in Pyrazinamide-Resistant Mycobacterium tuberculosis Isolates in Portugal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazinamide Resistance and pncA Mutation Profiles in Multidrug Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pncA Mutations as a Major Mechanism of Pyrazinamide Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 9. centerfortuberculosis.mayo.edu [centerfortuberculosis.mayo.edu]
- 10. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cosmobiousa.com [cosmobiousa.com]
Technical Support Center: Minimizing Isoxyl Toxicity in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when working with Isoxyl (thiocarlide) in cellular models. The information is designed to help minimize potential toxicity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of this compound in mammalian cell lines?
A1: Direct quantitative cytotoxicity data for this compound, such as IC50 values in a wide range of mammalian cell lines, is not extensively documented in publicly available literature. However, one study has reported that this compound showed no acute toxicity against primary macrophage cell cultures.[1] The toxicity of thiourea (B124793) derivatives, the class of compounds to which this compound belongs, can be highly dependent on their specific chemical structure. Some thiourea derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from the low micromolar to higher concentrations.[2][3][4][5][6]
Q2: What are the potential mechanisms of this compound-induced toxicity in mammalian cells?
A2: While the primary mechanism of this compound is the inhibition of mycolic acid synthesis in mycobacteria, any off-target effects in mammalian cells are not well-characterized.[7] For the broader class of thiourea derivatives, cytotoxic effects have been associated with the induction of apoptosis.[2] This can involve the activation of caspase cascades and disruption of mitochondrial membrane potential.[7] Researchers should consider assessing these apoptotic markers if unexpected cytotoxicity is observed.
Q3: What concentration of DMSO should be used as a solvent for this compound, and what are the potential solvent-induced toxicities?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for compounds like this compound in in vitro assays. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5% (v/v), as higher concentrations can induce cytotoxicity and other unintended cellular effects.[8] Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in your experiments to differentiate between solvent-induced and compound-specific toxicity.
Q4: How can I determine the optimal concentration range of this compound for my experiments?
A4: It is recommended to perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell line and assay. This typically involves a serial dilution of this compound over a broad range of concentrations. The results can be used to calculate an IC50 (half-maximal inhibitory concentration) value, which is a measure of the compound's potency in inhibiting a specific biological process, such as cell proliferation.[9]
Troubleshooting Guides
Issue 1: High variability in results between replicate wells.
-
Question: My replicate wells for the same this compound concentration show significantly different results in my cell viability assay. What could be the cause?
-
Answer: High variability can stem from several factors. Ensure that your cells are healthy, in the logarithmic growth phase, and seeded evenly across the plate. Inconsistent pipetting of cells, media, or the compound can also lead to variability. Prepare a master mix of the this compound dilution to add to the wells to ensure consistency. Finally, check for and address any potential contamination in your cell culture.[8]
Issue 2: Unexpectedly high cytotoxicity in untreated or vehicle control cells.
-
Question: My control cells (untreated or treated with DMSO only) are showing high levels of cell death in my cytotoxicity assay. Why is this happening?
-
Answer: This issue often points to problems with your cell culture conditions or the assay itself.
-
Cell Health: Ensure your cells are not over-confluent, as this can lead to spontaneous cell death. Use cells with a low passage number and regularly check for signs of stress or contamination.[8]
-
Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration is not toxic to your cells. A concentration of 0.5% or lower is generally recommended.
-
Assay-Specific Issues: In an LDH assay, high background can be due to high endogenous LDH activity in the serum of your culture medium or physical damage to the cells during handling.[8] For MTT assays, microbial contamination can lead to false signals.[8]
-
Issue 3: No cytotoxic effect of this compound is observed, even at high concentrations.
-
Question: I am not observing any cytotoxicity with this compound in my cell line, even at high concentrations. What should I check?
-
Answer:
-
Compound Integrity: Verify that your this compound stock solution is correctly prepared and stored. Multiple freeze-thaw cycles should be avoided.
-
Cell Line Sensitivity: It is possible that your specific cell line is resistant to the effects of this compound at the tested concentrations.
-
Assay Sensitivity: Ensure your chosen cytotoxicity assay is sensitive enough to detect cell death in your experimental setup. Optimizing cell seeding density and incubation times is crucial for assays like the MTT assay.[10][11][12][13]
-
Incubation Time: The cytotoxic effects of a compound may be time-dependent. Consider extending the incubation time with this compound (e.g., 48 or 72 hours) to observe potential delayed effects.
-
Quantitative Data Summary
Table 1: Cytotoxicity of Thiourea Derivatives in Mammalian Cell Lines (Template for this compound)
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| This compound (Thiocarlide) | e.g., A549 | e.g., MTT | e.g., 48 | Data not available | - |
| This compound (Thiocarlide) | e.g., HepG2 | e.g., MTT | e.g., 48 | Data not available | - |
| Thiourea Derivative 1 | BGC-823 | MTT | Not Specified | 20.9 - 103.6 | [4] |
| Thiourea Derivative 1 | A549 | MTT | Not Specified | 19.2 - 112.5 | [4] |
| Thiourea Derivative 2 | HK-1 | MTS | Not Specified | 4.7 ± 0.7 | [3] |
| Thiourea Derivative 3 | MOLT-3 | Not Specified | Not Specified | 1.62 | [5] |
| Thiourea Derivative 4 | HCT116 | Not Specified | Not Specified | 1.11 | [2] |
| Thiourea Derivative 4 | HepG2 | Not Specified | Not Specified | 1.74 | [2] |
| Thiourea Derivative 4 | MCF-7 | Not Specified | Not Specified | 7.0 | [2] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells, which is indicative of cell viability.[14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10][12][13]
-
Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]
LDH Assay for Cytotoxicity
The LDH (lactate dehydrogenase) assay quantifies the amount of LDH released from damaged cells into the culture medium upon loss of membrane integrity.[11]
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[15]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[16]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: After treatment with this compound, collect both adherent and suspension cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
References
- 1. Antimycobacterial activities of this compound and new derivatives through the inhibition of mycolic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Thiocarlide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. helix.dnares.in [helix.dnares.in]
- 11. e-roj.org [e-roj.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bosterbio.com [bosterbio.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. sciencellonline.com [sciencellonline.com]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Validation & Comparative
Isoniazid vs. Ethionamide: A Comparative Guide to Their Differential Effects on Mycolic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isoniazid (B1672263) (INH) and ethionamide (B1671405) (ETH), two critical anti-tubercular agents that target the synthesis of mycolic acids in Mycobacterium tuberculosis. While both drugs share a common ultimate target, their activation pathways, resistance mechanisms, and specific impacts on the mycolic acid profile differ significantly. This document synthesizes experimental data to highlight these distinctions.
Overview of Mechanism of Action
Isoniazid (INH) is a cornerstone of first-line tuberculosis therapy, while its structural analog, ethionamide (ETH), is a crucial second-line drug used primarily for treating multidrug-resistant tuberculosis (MDR-TB).[1][2][3] Both are prodrugs, meaning they require activation by mycobacterial enzymes to exert their bactericidal effects.[1][4]
The activation of INH is mediated by the catalase-peroxidase enzyme, KatG.[1][4] In contrast, ETH is activated by a distinct flavin-containing monooxygenase, EthA.[1][4] Once activated, both drugs form a reactive species that subsequently reacts with the cofactor NAD+ to create an INH-NAD or ETH-NAD adduct, respectively.[3]
These adducts represent the active forms of the drugs and they converge on a single molecular target: the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[3][5] InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of long-chain fatty acid precursors that form the meromycolate backbone of mycolic acids.[3][6] By inhibiting InhA, both drugs block the synthesis of mycolic acids, which are essential structural components of the mycobacterial cell wall.[3][7] This disruption of the cell wall's integrity leads to bacterial cell death.[3]
Comparative Data
The primary distinction between INH and ETH lies in their activation enzymes and their specific inhibitory effects on different classes of mycolic acids.
| Feature | Isoniazid (INH) | Ethionamide (ETH) |
| Drug Class | First-line anti-tubercular agent[1] | Second-line anti-tubercular agent[1] |
| Activation Enzyme | KatG (Catalase-Peroxidase)[1][4] | EthA (Monooxygenase)[1][4] |
| Molecular Target | InhA (Enoyl-ACP Reductase)[3][5] | InhA (Enoyl-ACP Reductase)[3][5] |
| Primary Resistance | Mutations in katG (prevents activation)[1][4] | Mutations in ethA (prevents activation)[3] |
| Cross-Resistance | Mutations in inhA or ndh[2][3] | Mutations in inhA or ndh[2][3] |
| Table 1: General Comparison of Isoniazid and Ethionamide. This table summarizes the key characteristics and differences between the two anti-tubercular drugs. |
Differential Effects on Mycolic Acid Sub-classes
Experimental evidence reveals that while both drugs inhibit mycolic acid synthesis, their impact on specific sub-classes is markedly different. This is a critical factor in understanding their unique roles and the lack of complete cross-resistance.[8]
| Mycolic Acid Class | Effect of Isoniazid (INH) | Effect of Ethionamide (ETH) |
| All Mycolic Acids | Uniformly inhibits synthesis in susceptible strains.[8] No effect in resistant strains.[8] | Disturbs synthesis in both susceptible and resistant strains.[8] |
| Oxygenated Mycolic Acids (e.g., keto- and methoxy-mycolates) | Strongly inhibited.[8][9] | Strongly inhibited.[8] |
| Unsaturated Mycolic Acids | Strongly inhibited.[8] | Slightly altered or synthesis may be increased.[8] |
| Table 2: Differential Inhibition of Mycolic Acid Sub-classes. This table highlights the distinct effects of INH and ETH on the synthesis of different types of mycolic acids, based on experimental findings. |
The key differential finding is that ETH specifically inhibits the synthesis of oxygenated mycolic acids while having a lesser effect on unsaturated ones.[8] Furthermore, ETH appears to disrupt the mycolic acid pathway in both susceptible and resistant bacteria, suggesting a broader, albeit not always lethal, interaction with the biosynthetic machinery.[8] In contrast, INH's inhibitory action is potent across all mycolic acid types but is only observed in susceptible strains.[8]
Experimental Protocols
Protocol: Analysis of Drug Effect on Mycolic Acid Synthesis
This protocol outlines a standard method for determining the inhibitory effect of drugs like INH and ETH on the synthesis of mycolic acids in mycobacteria.[10][11][12]
-
Mycobacterial Culture: Inoculate a suitable liquid medium, such as Middlebrook 7H9 or Sauton's broth, with a mycobacterial strain (e.g., M. tuberculosis H37Rv or M. bovis BCG).[11] Incubate the culture at 37°C until it reaches the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.8-1.0).[11]
-
Metabolic Labeling and Drug Exposure:
-
To a set of cultures, add the drug (INH or ETH) at its minimal inhibitory concentration (MIC).
-
Simultaneously, add a radiolabeled precursor, such as [1-¹⁴C]acetate, to all cultures (both drug-treated and control).[12][13] This allows for the tracking of newly synthesized fatty acids.
-
Incubate for a defined period (e.g., 6-24 hours) to allow for incorporation of the label.
-
-
Lipid Extraction and Saponification:
-
Harvest the bacterial cells via centrifugation.[11]
-
Resuspend the cell pellet in a strong alkaline solution (e.g., 25% potassium hydroxide (B78521) in methanol/water or tetrabutylammonium (B224687) hydroxide) and heat at 100°C overnight.[11][14] This saponification step hydrolyzes ester bonds, releasing fatty acids and mycolic acids from complex lipids.
-
-
Derivatization to Methyl Esters (MAMEs):
-
After cooling, acidify the mixture and extract the total lipids into an organic solvent like chloroform (B151607) or diethyl ether.[11]
-
To prepare the mycolic acids for chromatographic analysis, convert them into mycolic acid methyl esters (MAMEs) by adding a methylating agent.
-
-
Chromatographic Analysis and Quantification:
-
Thin-Layer Chromatography (TLC): Apply the extracted MAMEs to a silica (B1680970) TLC plate.[11][15] Develop the plate in a solvent system (e.g., hexane:ethyl acetate (B1210297) in a 19:1 ratio) to separate the different mycolic acid sub-classes (alpha, methoxy, keto).[11]
-
Visualization: Visualize the separated lipid spots by spraying the plate with a reagent like molybdophosphoric acid followed by charring.[11] For radiolabeled samples, use autoradiography.
-
Quantification: Scrape the silica corresponding to individual mycolic acid spots from the plate.[11] Measure the incorporated radioactivity using a liquid scintillation counter. Compare the counts from drug-treated samples to the control to quantify the percent inhibition for each mycolic acid class.
-
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. The Isoniazid Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mycolic acid synthesis: a target for ethionamide in mycobacteria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Isoniazid on the In Vivo Mycolic Acid Synthesis, Cell Growth, and Viability of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. en.bio-protocol.org [en.bio-protocol.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of the primary target for isoniazid in mycobacterial mycolic acid biosynthesis with Mycobacterium aurum A+ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mycolic Acid Analysis by High-Performance Liquid Chromatography for Identification of Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation and analysis of Mycobacterium tuberculosis mycolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DesA3 as a Therapeutic Target: A Comparative Guide to Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of known inhibitors targeting DesA3, a key enzyme in Mycobacterium tuberculosis responsible for oleic acid biosynthesis. The validation of DesA3 as a drug target is supported by experimental data demonstrating the efficacy of these inhibitors. This document outlines the underlying biochemical pathway, compares the potency of various inhibitors, and provides detailed experimental protocols for key validation assays.
The DesA3-Mediated Oleic Acid Biosynthesis Pathway
DesA3 (Rv3229c) is a stearoyl-CoA desaturase that plays a crucial role in the survival of Mycobacterium tuberculosis. It is a key enzyme in the synthesis of oleic acid, an essential component of the bacterial cell membrane's phospholipids (B1166683) and triglycerides.[1] DesA3 functions in concert with an oxidoreductase, Rv3230c, to introduce a double bond into stearoyl-CoA, converting it to oleoyl-CoA.[2] This pathway is vital for the bacterium's viability, making DesA3 an attractive target for the development of new anti-tuberculosis drugs.[1][3]
Comparative Analysis of DesA3 Inhibitors
Several compounds have been identified as inhibitors of DesA3. This section provides a quantitative comparison of their inhibitory activities against M. tuberculosis.
| Inhibitor | Chemical Class | Target | Inhibitory Concentration (µM) | Organism | Reference |
| Isoxyl (Thiocarlide) | Thiourea | DesA3 | 6.24 | M. tuberculosis H37Rv | [4][5] |
| 3-O-Methyl-butylgallate | Alkylgallate | DesA3 | 6.25 | M. tuberculosis | [4][5] |
Note: The MIC value for this compound was converted from 2.5 µg/mL using its molecular weight of 400.58 g/mol .
Experimental Protocols for Inhibitor Validation
The validation of DesA3 inhibitors typically involves a combination of in vitro and whole-cell assays to determine their direct effect on enzyme activity and their impact on fatty acid biosynthesis within the bacterium.
Cell-Free Δ9-Desaturase Activity Assay
This assay directly measures the enzymatic activity of DesA3 in a cell-free system, allowing for the determination of an inhibitor's IC50 value.
a. Preparation of Recombinant DesA3 and Rv3230c:
-
Clone the desA3 (Rv3229c) and rv3230c genes from M. tuberculosis into suitable expression vectors (e.g., pET series for E. coli expression).
-
Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Since DesA3 is a membrane protein, isolate the membrane fraction by ultracentrifugation.
-
Solubilize the membrane proteins using a suitable detergent (e.g., Triton X-100, n-dodecyl-β-D-maltoside).
-
Purify the His-tagged DesA3 and Rv3230c proteins using nickel-affinity chromatography.
-
Dialyze the purified proteins against a storage buffer and determine their concentration.
b. Desaturase Activity Assay:
-
Prepare a reaction mixture containing the purified DesA3 and Rv3230c proteins, a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4), and cofactors (NADPH).
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate, [1-14C]stearoyl-CoA.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the acyl-CoAs to free fatty acids.
-
Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
Separate the substrate ([14C]stearic acid) from the product ([14C]oleic acid) using thin-layer chromatography (TLC).
-
Quantify the radioactivity in the spots corresponding to stearic and oleic acid using a phosphorimager or scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Whole-Cell [1,2-14C]Acetate Labeling for Fatty Acid Synthesis Analysis
This assay assesses the effect of an inhibitor on the overall fatty acid synthesis in intact M. tuberculosis cells.
-
Grow M. tuberculosis cultures to mid-log phase.
-
Expose the cultures to different concentrations of the test inhibitor for a defined period.
-
Add [1,2-14C]acetate to the cultures and incubate for a further period to allow for its incorporation into newly synthesized fatty acids.
-
Harvest the cells by centrifugation and wash to remove unincorporated [14C]acetate.
-
Extract the total lipids from the cell pellet using a mixture of chloroform (B151607) and methanol.
-
Saponify the lipid extract to release the fatty acids.
-
Methylate the fatty acids to produce fatty acid methyl esters (FAMEs).
-
Separate the different FAMEs (e.g., stearate, oleate) by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quantify the radioactivity in each FAME to determine the level of de novo fatty acid synthesis and the specific inhibition of oleic acid production.
-
A significant reduction in the [14C]oleate to [14C]stearate ratio in the presence of the inhibitor indicates specific inhibition of DesA3.
Experimental Workflow for DesA3 Inhibitor Validation
The following diagram illustrates a typical workflow for the validation of a potential DesA3 inhibitor.
This guide provides a framework for understanding and evaluating inhibitors of DesA3. The presented data and protocols can aid researchers in the development of novel therapeutics against Mycobacterium tuberculosis.
References
- 1. ulab360.com [ulab360.com]
- 2. Identification and Functional Analysis of Delta-9 Desaturase, a Key Enzyme in PUFA Synthesis, Isolated from the Oleaginous Diatom Fistulifera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Thiourea Compounds in Anticancer and Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
Thiourea (B124793) and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide presents a comparative analysis of a promising thiourea compound, 4-[3-(4-chlorophenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide , against two other notable thiourea derivatives: N,N'-diphenylthiourea and N-benzoyl-N'-(4-chlorophenyl)thiourea . The comparison focuses on their anticancer and antimicrobial efficacies, supported by available experimental data.
Data Presentation
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of the selected thiourea compounds. It is important to note that the data has been compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | Reference |
| 4-[3-(4-chlorophenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | Data not specifically available; however, related sulfonamide-thiourea derivatives show potent activity. | Data not specifically available; however, related sulfonamide-thiourea derivatives show potent activity. | Inferred from related studies |
| N,N'-diphenylthiourea | 338.33 ± 1.52[1] | Not Reported | [1] |
| N-benzoyl-N'-(4-chlorophenyl)thiourea | 325.82 (T47D breast cancer cell line)[2] | Not Reported | [2] |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Reference |
| 4-[3-(4-chlorophenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | Data not specifically available; however, related sulfonamide-thiourea derivatives show significant activity. | Data not specifically available; however, related sulfonamide-thiourea derivatives show significant activity. | Inferred from related studies |
| N,N'-diphenylthiourea | 16 | >128 | [3] |
| N-benzoyl-N'-(4-chlorophenyl)thiourea | 128 | 128 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Synthesis of 4-[3-(4-chlorophenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide
General Procedure:
-
Synthesis of 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide: A solution of sulfaclozine (B1681779) (1 mole) is hydrolyzed using 5% HCl to yield the corresponding amine.
-
Synthesis of 4-chlorophenyl isothiocyanate: 4-chloroaniline (B138754) is reacted with thiophosgene (B130339) in a suitable solvent like dichloromethane (B109758) or chloroform (B151607) in the presence of a base such as triethylamine.
-
Final Condensation: 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide (1 mole) is dissolved in a suitable solvent like acetone. To this solution, 4-chlorophenyl isothiocyanate (1 mole) is added, and the reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the precipitate formed is filtered, washed with a suitable solvent, and dried to obtain the final product. The product is then purified by recrystallization.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the thiourea compounds for 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.[4][5]
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 105 CFU/mL in a suitable broth medium.
-
Serial Dilution: The thiourea compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[6]
Mandatory Visualization
Signaling Pathway for Thiourea-Induced Apoptosis
Many thiourea derivatives exert their anticancer effects by inducing apoptosis. A common pathway involves the modulation of the p53 tumor suppressor protein and the Bcl-2 family of proteins, which regulate the intrinsic pathway of apoptosis.
Caption: Thiourea-induced apoptotic signaling pathway.
Experimental Workflow for Anticancer Activity Screening
The following diagram illustrates the general workflow for evaluating the in vitro anticancer activity of thiourea compounds.
Caption: Workflow for in vitro anticancer screening.
Logical Relationship in Antimicrobial Susceptibility Testing
The diagram below outlines the logical steps involved in determining the Minimum Inhibitory Concentration (MIC) of a thiourea compound.
Caption: Logic for determining Minimum Inhibitory Concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. repository.unair.ac.id [repository.unair.ac.id]
- 3. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance in Anti-Tuberculosis Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains presents a significant challenge to global tuberculosis control. Understanding the patterns and mechanisms of cross-resistance between different anti-TB agents is crucial for the development of effective treatment regimens and novel therapeutics. This guide provides a comparative analysis of cross-resistance profiles for key anti-TB drugs, supported by experimental data and detailed methodologies.
Key Cross-Resistance Profiles
Recent studies have highlighted significant cross-resistance between several new and existing anti-TB agents. This phenomenon is often linked to mutations in specific genes that can affect the activity of multiple drugs. Below is a summary of notable cross-resistance patterns.
Bedaquiline (B32110) and Clofazimine (B1669197)
Cross-resistance between bedaquiline (BDQ) and clofazimine (CFZ) is a well-documented phenomenon.[1][2][3][4][5][6][7][8] This is primarily mediated by mutations in the Rv0678 gene, which encodes a transcriptional repressor of the MmpS5-MmpL5 efflux pump.[1][2][3][4][5][6][7] Mutations in Rv0678 lead to the upregulation of this efflux pump, which actively removes both drugs from the bacterial cell, thereby reducing their efficacy.[1][2][3][4][5]
Studies have shown that mutations in Rv0678 can lead to a 2- to 16-fold increase in the minimum inhibitory concentration (MIC) for bedaquiline and a 2- to 4-fold increase for clofazimine.[1][9] While mutations in the atpE gene are the primary mechanism of high-level bedaquiline resistance, non-target-based resistance through efflux pumps is a significant concern for cross-resistance.[2][9]
Pretomanid (B1679085) and Delamanid (B1670213)
Pretomanid and delamanid are both nitroimidazoles that require activation by the F420-dependent nitroreductase system. Consequently, mutations in the genes involved in the F420 biosynthetic pathway often lead to cross-resistance between these two drugs.[10][11][12][13] These genes include ddn, fgd1, fbiA, fbiB, fbiC, and fbiD.[10][11][12][13][14]
While cross-resistance is common, the level of resistance can vary depending on the specific gene mutation. For instance, mutations in fbiB and fbiD (also known as Rv2983) have been shown to confer high-level resistance to pretomanid while the susceptibility to delamanid may be less affected, with MICs remaining close to the breakpoint.[12][13]
Linezolid (B1675486)
Linezolid is an oxazolidinone that inhibits protein synthesis by binding to the 23S rRNA. Resistance to linezolid in Mtb is primarily associated with mutations in the rrl gene (encoding the 23S rRNA) and the rplC gene (encoding the ribosomal protein L3).[15][16][17][18][19] Mutations in rplC, particularly the C154R substitution, have been linked to higher MIC values compared to mutations in rrl.[15][16][17] While linezolid belongs to a unique class of antibiotics, the potential for cross-resistance with other protein synthesis inhibitors should be considered, although it is not commonly reported with other anti-TB agents.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for various anti-TB agents against wild-type and mutant Mycobacterium tuberculosis strains.
Table 1: Bedaquiline and Clofazimine MICs in Rv0678 Mutant Strains
| Strain | Genotype | Bedaquiline MIC (µg/mL) | Clofazimine MIC (µg/mL) | Fold Increase (BDQ) | Fold Increase (CFZ) |
| H37Rv (Wild-Type) | Rv0678 WT | 0.06 | 0.25 | - | - |
| CV37 (Mutant) | Rv0678 insertion | 0.24 | 4 | 4 | 16 |
| Clinical Isolates | Rv0678 RAVs | 0.12 - 1.0 | 0.5 - 4.0 | 2 - 16 | 2 - 16 |
Data synthesized from multiple sources.[1][8][9]
Table 2: Pretomanid and Delamanid MICs in F420 Pathway Mutant Strains
| Gene Mutation | Pretomanid MIC (µg/mL) | Delamanid MIC (µg/mL) | Level of Cross-Resistance |
| ddn | High | High | High |
| fgd1 | High | High | High |
| fbiA | High | High | High |
| fbiB | High | Low to Moderate | Partial |
| fbiC | High | High | High |
| fbiD (Rv2983) | High | Low to Moderate | Partial |
Data synthesized from multiple sources.[11][12]
Table 3: Linezolid MICs in Resistant Mutant Strains
| Gene Mutation | Linezolid MIC (µg/mL) |
| rrl | 1.0 - 2.0 |
| rplC (C154R) | 2.0 - >16.0 |
Data synthesized from multiple sources.[15][16][17]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using BACTEC MGIT 960 System
The BACTEC Mycobacteria Growth Indicator Tube (MGIT) 960 system is a common platform for automated mycobacterial drug susceptibility testing.
Principle: The system detects mycobacterial growth by measuring oxygen consumption, which quenches a fluorescent compound embedded in the sensor at the bottom of the tube. An increase in fluorescence indicates bacterial growth. The MIC is the lowest drug concentration that prevents a significant increase in fluorescence compared to a drug-free control.[20]
Methodology:
-
Inoculum Preparation:
-
A homogeneous suspension of the M. tuberculosis isolate is prepared in sterile saline or phosphate (B84403) buffer.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard.
-
A 1:5 dilution of this suspension is prepared for inoculation.[21][22]
-
-
Drug Preparation and Tube Inoculation:
-
Lyophilized drugs are reconstituted with sterile distilled water to the desired stock concentrations.
-
For each drug, a series of dilutions are prepared to achieve the final test concentrations in the MGIT tubes.
-
0.8 mL of BACTEC MGIT Growth Supplement is added to each 7 mL MGIT tube.
-
The appropriate volume of each drug dilution is added to the respective labeled tubes. A drug-free tube serves as the growth control.
-
0.5 mL of the prepared inoculum is added to each MGIT tube.[23]
-
-
Incubation and Reading:
-
The inoculated tubes are loaded into the BACTEC MGIT 960 instrument.
-
The instrument incubates the tubes at 37°C and monitors the fluorescence every 60 minutes.[20]
-
The instrument's software automatically interprets the results based on the growth units in the drug-containing tubes versus the control tube. A tube is flagged as resistant if the growth units exceed a certain threshold relative to the control.
-
Critical Concentrations: The World Health Organization (WHO) provides recommended critical concentrations for interpreting MGIT 960 results for many anti-TB drugs.[22][24]
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Upregulation of the MmpL5 efflux pump due to Rv0678 mutations.
Caption: Workflow for investigating cross-resistance in M. tuberculosis.
References
- 1. Impact of Rv0678 mutations on patients with drug-resistant TB treated with bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Resistance between Clofazimine and Bedaquiline through Upregulation of MmpL5 in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-resistance between clofazimine and bedaquiline through upregulation of MmpL5 in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Unexpected high prevalence of resistance-associated Rv0678 variants in MDR-TB patients without documented prior use of clofazimine or bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mutations in fbiD (Rv2983) as a Novel Determinant of Resistance to Pretomanid and Delamanid in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro exposure to clofazimine can select for delamanid and pretomanid resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. researchgate.net [researchgate.net]
- 19. d-nb.info [d-nb.info]
- 20. finddx.org [finddx.org]
- 21. Evaluation of MGIT 960-Based Antimicrobial Testing and Determination of Critical Concentrations of First- and Second-Line Antimicrobial Drugs with Drug-Resistant Clinical Strains of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Performance Evaluation of the BACTEC MGIT 960 System for Rifampin Drug-Susceptibility Testing of Mycobacterium tuberculosis Using the Current WHO Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Synergistic Drug Combinations in Tuberculosis Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has underscored the urgent need for novel therapeutic strategies. Combination therapy remains the cornerstone of tuberculosis treatment, and exploiting synergistic interactions between drugs can enhance efficacy, shorten treatment duration, and combat resistance. This guide provides a comparative overview of key synergistic drug combinations, supported by experimental data, detailed methodologies, and visual representations of experimental workflows and mechanisms of action.
I. Comparison of Synergistic Drug Combinations
The following tables summarize the in vitro synergistic activity of various drug combinations against M. tuberculosis. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify synergy, where a FICI of ≤ 0.5 is indicative of a synergistic interaction.
Table 1: Synergistic Combinations with First-Line and New Anti-TB Drugs
| Drug Combination | Mtb Strain(s) | Key Findings | FICI | Reference(s) |
| Isoniazid (B1672263) + Rifampicin (B610482) | H37Rv, Beijing, Euro-American | Synergistic for most strains, additive for Indo-Oceanic. | Synergistic | [1] |
| Bedaquiline (B32110) + Pyrazinamide | H37Rv | Synergistic effect on bactericidal activity. | Not specified | [2] |
| Spectinomycin (B156147) + Rifampin | H37Rv | Strong synergy observed. | ≤ 0.5 | [3] |
| Isoniazid + Gallein | Mtb | Gallein potentiates isoniazid's inhibitory effect. | Not specified | [4] |
Table 2: Synergistic Combinations with Second-Line and Repurposed Drugs
| Drug Combination | Mtb Strain(s) | Key Findings | FICI | Reference(s) |
| Linezolid (B1675486) + Clarithromycin (B1669154) | MDR-TB isolates | Synergy observed in 77% of isolates. | Median: 0.37 | [5] |
| Linezolid + Capreomycin | H37Rv, 3 MDR isolates | Partial synergism observed. | Not specified | |
| Ethambutol + Levofloxacin | H37Rv, resistant isolates | Synergism observed in Mtb H37Rv and resistant isolates. | ≤ 0.5 | [6] |
| Spectinomycin + Bromperidol | H37Rv | Bromperidol enhances spectinomycin activity. | ≤ 0.5 | [7] |
Table 3: The BPaL Regimen: A Clinically Significant Synergistic Combination
The combination of Bedaquiline (B), Pretomanid (B1679085) (Pa), and Linezolid (L), known as the BPaL regimen, has shown high efficacy in treating highly drug-resistant tuberculosis.[8][9] Preclinical data indicate the individual contribution of all three drugs to the regimen's efficacy.[10] The addition of pretomanid to a bedaquiline and linezolid combination increased bactericidal activity and prevented the emergence of bedaquiline resistance in murine models.[10]
| Drug Combination | Mtb Strain(s) | Key Findings | FICI | Reference(s) |
| Bedaquiline + Pretomanid + Linezolid (BPaL) | MDR/XDR-TB | High treatment success rates in clinical trials. | Not specified | [8][9] |
II. Experimental Protocols
A. Checkerboard Synergy Assay
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.
Objective: To determine the Minimal Inhibitory Concentrations (MICs) of drugs in combination and calculate the FICI.
Materials:
-
96-well microtiter plates
-
Mycobacterium tuberculosis culture (e.g., H37Rv or clinical isolates)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Stock solutions of antimicrobial agents
-
Resazurin (B115843) sodium salt solution (for viability testing)
Procedure:
-
Preparation of Drug Dilutions: Prepare serial dilutions of Drug A vertically and Drug B horizontally in a 96-well plate. The final concentrations should bracket the known MIC of each drug.
-
Inoculation: Inoculate the wells with a standardized suspension of M. tuberculosis to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include wells with no drugs (growth control), each drug alone (MIC determination), and no bacteria (sterility control).
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Assessment of Growth: Add resazurin solution to each well and incubate for a further 24-48 hours. A color change from blue to pink indicates bacterial growth.
-
Data Analysis: The MIC of each drug alone and in combination is determined as the lowest concentration that prevents the color change. The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
B. High-Throughput Synergy Screen (HTSS)
This method allows for the rapid screening of large chemical libraries for compounds that act synergistically with a known antibiotic.[7][11]
Objective: To identify compounds that enhance the activity of a primary antibiotic against a surrogate mycobacterial species.
Materials:
-
Mycobacterium smegmatis (as a surrogate for M. tuberculosis)
-
Agar (B569324) plates
-
Primary antibiotic (e.g., Spectinomycin) at a sub-inhibitory concentration
-
Chemical library of compounds
-
Pinning tool for compound transfer
Procedure:
-
Plate Preparation: Prepare agar plates with and without a sub-inhibitory concentration (e.g., 1/4 x MIC) of the primary antibiotic.
-
Bacterial Lawn: Spread a lawn of M. smegmatis on the surface of the agar plates.
-
Compound Pinning: Use a pinning tool to transfer small amounts of each compound from the chemical library onto the agar surface.
-
Incubation: Incubate the plates at 37°C until a bacterial lawn is visible.
-
Hit Identification: Identify "hits" as compounds that produce a larger zone of inhibition on the plates containing the primary antibiotic compared to the plates without it.
-
Validation: Confirmatory screens and further testing, such as the checkerboard assay with M. tuberculosis, are performed on the identified hits.
III. Mechanisms of Synergistic Action
Understanding the mechanisms underlying drug synergy is crucial for the rational design of new combination therapies.
A. Isoniazid and Rifampicin
The synergy between isoniazid (INH) and rifampicin (RIF) is a cornerstone of modern TB therapy.[1] While a classical signaling pathway is not involved, their combined action targets different essential processes in M. tuberculosis.
-
Isoniazid: A pro-drug activated by the mycobacterial catalase-peroxidase KatG. The activated form inhibits InhA, an enoyl-ACP reductase involved in mycolic acid biosynthesis, a key component of the mycobacterial cell wall.[12]
-
Rifampicin: Inhibits the bacterial DNA-dependent RNA polymerase, thus blocking transcription.[12]
The synergistic effect likely arises from the complementary targeting of cell wall synthesis and transcription, leading to a more potent bactericidal effect than either drug alone.
B. Linezolid and Clarithromycin
The synergistic interaction between linezolid and clarithromycin is of interest for treating MDR-TB.
-
Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit.
-
Clarithromycin: A macrolide antibiotic that also inhibits protein synthesis by binding to the 50S ribosomal subunit, albeit at a different site than linezolid.
A potential mechanism for their synergy is the increased intracellular concentration of linezolid in the presence of clarithromycin. Clarithromycin is a known inhibitor of the P-glycoprotein efflux pump, which may be responsible for transporting linezolid out of the bacterial cell.[13] By inhibiting this efflux pump, clarithromycin could lead to higher and more sustained intracellular levels of linezolid, enhancing its efficacy.
References
- 1. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bedaquiline and Pyrazinamide Treatment Responses Are Affected by Pulmonary Lesion Heterogeneity in Mycobacterium tuberculosis Infected C3HeB/FeJ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gallein and isoniazid act synergistically to attenuate Mycobacterium tuberculosis growth in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Bedaquiline–Pretomanid–Linezolid Regimens for Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First use of Bedaquiline, Linezolid, and Pretomanid (BPaL) in a family cluster of multi-drug resistant (MDR) TB infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contribution of Pretomanid to Novel Regimens Containing Bedaquiline with either Linezolid or Moxifloxacin and Pyrazinamide in Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Mechanisms of action of and resistance to rifampicin and isoniazid in Mycobacterium tuberculosis: new information on old friends] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
A Comparative Guide to the Efficacy of Modern Tuberculosis Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The landscape of tuberculosis (TB) treatment is undergoing a significant transformation, with several promising drug candidates emerging as potential alternatives and adjuncts to the long-standing standard first-line regimen. This guide provides an objective comparison of the efficacy of key modern TB drug candidates against the conventional HRZE regimen (Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol), supported by available experimental data.
Quantitative Efficacy Data Summary
The following tables summarize the available quantitative data for modern TB drug candidates and the standard HRZE regimen. It is important to note that direct comparisons can be challenging due to variations in study populations (drug-sensitive vs. drug-resistant TB), clinical trial phases, and endpoint measurements.
Table 1: In Vitro Efficacy - Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of Mycobacterium tuberculosis. Lower MIC values indicate higher potency.
| Drug/Regimen | Drug Class | MIC Range (μg/mL) against Drug-Susceptible M. tuberculosis | Key Findings & Citations |
| Isoniazid (B1672263) (H) | Mycolic acid synthesis inhibitor | 0.06 - >4 (resistant strains) | A cornerstone of first-line therapy, but resistance is a growing concern. |
| Rifampicin (R) | RNA polymerase inhibitor | 0.125 - >1.0 (resistant strains) | A potent bactericidal drug, crucial for treatment shortening. |
| Ethambutol (E) | Arabinogalactan synthesis inhibitor | 2.0 - 16 | Primarily bacteriostatic and used to prevent the emergence of resistance. |
| Pyrazinamide (Z) | Trans-translation inhibitor | 25 - 100 (at acidic pH) | Exhibits significant sterilizing activity, particularly in the acidic environment of macrophages. |
| Sutezolid (B1681842) | Oxazolidinone | Superior to Isoniazid (0.125 vs 0.2) | Demonstrates potent activity against both drug-susceptible and drug-resistant strains.[1][2][3][4] |
| Delpazolid (B607052) | Oxazolidinone | 2-fold lower MIC than linezolid | Shows strong antimicrobial activity and a better safety profile compared to linezolid.[1][4] |
| Ganfeborole (GSK3036656) | Leucyl-tRNA synthetase inhibitor | ~0.04 | A first-in-class antibiotic with a novel mechanism of action, showing high potency against clinical isolates. |
Table 2: Early Bactericidal Activity (EBA)
Early Bactericidal Activity measures the rate of reduction in mycobacterial load in the sputum of TB patients during the initial days of treatment, indicating the drug's early sterilizing effect.
| Drug/Regimen | Dosage | Mean EBA (log10 CFU/mL/day) | Study Population & Duration | Key Findings & Citations |
| Isoniazid (H) | 300 mg | ~0.5 - 0.7 (Days 0-2) | Drug-Susceptible Pulmonary TB | Demonstrates high early bactericidal activity. |
| Rifampicin (R) | 600 mg | ~0.4 - 0.5 (Days 0-2) | Drug-Susceptible Pulmonary TB | Potent bactericidal activity, though slightly lower than isoniazid in the first two days. |
| HRZE | Standard Dose | High initial bactericidal activity | Drug-Susceptible Pulmonary TB | The combination provides a rapid reduction in bacterial load. |
| Ganfeborole (GSK3036656) | 30 mg | 0.138 (Days 0-14) | Drug-Susceptible Pulmonary TB | Demonstrates sustained bactericidal activity over 14 days. |
| BPaL/M Regimen | Standard Dose | Not typically measured as a primary endpoint in late-stage trials | Drug-Resistant Pulmonary TB | Focus is on long-term cure rates. |
Table 3: Clinical Trial Efficacy - Treatment Outcomes
This table presents the treatment success rates (cure or treatment completion) from various clinical trials.
| Drug/Regimen | Trial Phase | Treatment Success Rate | Patient Population | Key Findings & Citations |
| Standard 6-month HRZE | Multiple Phase 3 & Observational | ~85% | Drug-Susceptible Pulmonary TB | Highly effective for drug-sensitive TB, but the long duration can be a challenge.[5] |
| BPaLM Regimen | Phase 3 (TB-PRACTECAL) | 89% | Multidrug-Resistant TB (MDR-TB) | Significantly higher success rate compared to the standard of care for MDR-TB.[6][7][8][9][10][11] |
| BPaL Regimen | Phase 3 (Nix-TB) | 90% | Extensively Drug-Resistant (XDR-TB) or treatment-intolerant/non-responsive MDR-TB | High efficacy in a difficult-to-treat patient population.[7][8][10][11] |
| Sutezolid-containing regimen | Phase 2b (SUDOCU) | Efficacy demonstrated, specific rates not yet reported | Drug-Sensitive Pulmonary TB | Showed good safety and efficacy in combination with other drugs. |
| Delpazolid-containing regimen | Phase 2b (DECODE) | Efficacy demonstrated, specific rates not yet reported | Drug-Sensitive Pulmonary TB | Enhanced the effectiveness of the combination regimen. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.
Materials:
-
Mycobacterium tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC or OADC
-
Antimicrobial agent stock solution
-
Sterile 96-well microtiter plates
-
Resazurin-based indicator solution (e.g., AlamarBlue)
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, and then dilute to the final inoculum density.
-
Plate Preparation: Add 100 µL of 7H9 broth to each well of a 96-well plate.
-
Serial Dilution: Create a two-fold serial dilution of the antimicrobial agent across the plate by adding 100 µL of the drug stock to the first well and transferring 100 µL to subsequent wells.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Reading Results: Add the resazurin-based indicator to each well. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration in a well with no color change.[12][13][14]
Early Bactericidal Activity (EBA) Assay
This assay measures the in vivo bactericidal effect of a new drug during the first 14 days of monotherapy in patients with pulmonary TB.
Materials:
-
Sputum collection containers
-
Processing reagents (e.g., NALC-NaOH)
-
Middlebrook 7H10 or 7H11 agar (B569324) plates
-
Incubator
Procedure:
-
Patient Selection: Enroll patients with newly diagnosed, smear-positive pulmonary tuberculosis.
-
Sputum Collection: Collect sputum samples from each patient at baseline (Day 0) and at specified time points during the first 14 days of treatment (e.g., Days 2, 4, 7, 14).
-
Sputum Processing: Decontaminate and liquefy the sputum samples to release the mycobacteria.
-
Plating: Prepare serial dilutions of the processed sputum and plate them on Middlebrook agar.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks.
-
CFU Counting: Count the number of colony-forming units (CFU) on each plate.
-
EBA Calculation: The EBA is calculated as the daily fall in log10 CFU per milliliter of sputum over the treatment period.[15][16][17][18][19]
Mandatory Visualization
Below are diagrams illustrating key mechanisms of action for modern TB drug candidates.
Caption: Mechanism of action of Ganfeborole (GSK3036656).
Caption: Mechanism of action of Oxazolidinones (Sutezolid, Delpazolid).
References
- 1. <i>In Vitro</i>efficacy comparison of linezolid, tedizolid, sutezolid and delpazolid against rapid growing Mycobacteria… [ouci.dntb.gov.ua]
- 2. Side-by-Side Profiling of Oxazolidinones to Estimate the Therapeutic Window against Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Safety and Effectiveness of BPaL-Based Regimens to Treat Multidrug-Resistant TB: First Experience of an Italian Tuberculosis Referral Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tuberculosis [who.int]
- 10. currytbcenter.ucsf.edu [currytbcenter.ucsf.edu]
- 11. Updated Guidelines on the Treatment of Drug-Susceptible and Drug-Resistant TB | Tuberculosis (TB) | CDC [cdc.gov]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. Early bactericidal activity of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Early Bactericidal Activity and Pharmacokinetics of PA-824 in Smear-Positive Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Standards for model-based early bactericidal activity analysis and sample size determination in tuberculosis drug development [diva-portal.org]
- 19. researchgate.net [researchgate.net]
Staurosporine: A Reference Standard for Novel Kinase Inhibitor Screening
A Comparative Guide for Drug Discovery Professionals
In the quest for novel and selective kinase inhibitors, the use of a well-characterized reference compound is indispensable for validating screening assays and providing a benchmark for the potency and selectivity of new chemical entities. Staurosporine (B1682477), a natural product isolated from the bacterium Streptomyces staurosporeus, has long served as a prototypical ATP-competitive kinase inhibitor.[1][2] Its high potency and broad-spectrum activity across the kinome make it a valuable, albeit non-selective, tool for researchers in drug discovery.[3]
This guide provides a comprehensive comparison of staurosporine with other kinase inhibitors, supported by experimental data and detailed protocols. It is intended to assist researchers, scientists, and drug development professionals in the effective use of staurosporine as a reference compound in their screening campaigns.
Comparative Performance Data
Staurosporine's primary characteristic is its potent inhibition of a wide array of protein kinases.[4] This broad activity is a double-edged sword: while it makes it an excellent positive control for a variety of kinase assays, its lack of selectivity is a key differentiator from modern, targeted kinase inhibitors.[1]
Biochemical Potency: Staurosporine vs. Selective Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of staurosporine against several common kinases, contrasted with more selective inhibitors. This data highlights staurosporine's pan-kinase activity.
| Kinase Target | Staurosporine IC50 (nM) | Selective Inhibitor Example | Selective Inhibitor IC50 (nM) |
| Protein Kinase C (PKC) | 0.7 - 3[5][6] | Gö 6983 | 7 - 20 |
| Protein Kinase A (PKA) | 7[7] | H-89 | 48 - 130 |
| p60v-src Tyrosine Kinase | 6[6] | Dasatinib | <1 |
| CaM Kinase II | 20[6] | KN-93 | 370 |
| c-Met | 0.237 µM[8] | Crizotinib | 4 |
| VEGFR-2 | - | Sorafenib | 58[8] |
Note: IC50 values can vary depending on assay conditions, such as ATP concentration.
Cellular Activity: Cytotoxicity and Apoptosis Induction
Staurosporine is a potent inducer of apoptosis in a wide range of cell lines, a downstream effect of its inhibition of multiple kinases crucial for cell survival and proliferation.[9][10][11]
| Cell Line | Assay Type | Staurosporine Concentration | Observed Effect |
| HCT116 (Colon Carcinoma) | Growth Inhibition | 6 nM (IC50) | Inhibition of cell growth.[6] |
| PC12 (Pheochromocytoma) | Apoptosis (Hoechst stain) | 1 µM | >90% of cells undergo apoptosis.[6] |
| A549 (Lung Adenocarcinoma) | Cytotoxicity (LDH release) | ~15,000-fold difference between cytostatic and cytotoxic concentrations | High therapeutic window in vitro.[12] |
| Human Corneal Endothelial Cells | Apoptosis | 0.2 µM | ~40% apoptosis after 12 hours.[10] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the generalized mechanism of action of staurosporine and a typical workflow for screening novel kinase inhibitors using staurosporine as a reference.
Caption: Staurosporine competitively inhibits ATP binding to kinases, blocking downstream signaling.
Caption: A typical workflow for screening novel kinase inhibitors using reference compounds.
Key Experimental Protocols
Accurate and reproducible data is foundational to any screening campaign. Below are outlines of common experimental protocols where staurosporine is used as a reference compound.
Biochemical Kinase Assays
These assays measure the direct inhibition of kinase enzymatic activity.[13]
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Principle: Measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a biotinylated substrate (bound to a streptavidin-acceptor) are brought into proximity upon phosphorylation, resulting in a FRET signal.
-
Methodology:
-
Prepare a reaction buffer containing the kinase, a biotinylated substrate peptide, and ATP.[14]
-
Add test compounds (or staurosporine/DMSO controls) at various concentrations.
-
Initiate the kinase reaction by adding ATP and incubate at room temperature.
-
Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-conjugated acceptor fluorophore.
-
Incubate to allow for antibody-antigen binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths.
-
Calculate the ratio of acceptor to donor emission and determine the percent inhibition relative to controls.
-
2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: Similar to TR-FRET, this bead-based assay detects the phosphorylation of a biotinylated substrate. Upon phosphorylation, an antibody-conjugated acceptor bead and a streptavidin-conjugated donor bead are brought together, generating a chemiluminescent signal.[14]
-
Methodology:
-
Dispense test compounds, staurosporine, or DMSO into assay plates.
-
Add the kinase and biotinylated substrate.
-
Initiate the reaction by adding ATP.
-
Incubate to allow for phosphorylation.
-
Add a stop buffer followed by acceptor beads (e.g., coated with an anti-phospho-antibody) and streptavidin-coated donor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
Cellular Assays
Cellular assays are critical for confirming that a compound's biochemical activity translates to a functional effect in a more physiologically relevant context.[15]
1. Cell Viability/Cytotoxicity Assay (e.g., MTT or Resazurin)
-
Principle: These colorimetric or fluorometric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[3][16]
-
Methodology:
-
Plate cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound, staurosporine (positive control for cytotoxicity), and DMSO (negative control).
-
Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Add the metabolic dye (e.g., MTT or Resazurin) and incubate until a color change is apparent.[3]
-
If using MTT, add a solubilizing agent (e.g., DMSO or SDS).
-
Read the absorbance or fluorescence on a plate reader.
-
Calculate the percentage of viable cells relative to the DMSO control.
-
2. Apoptosis Assay (e.g., Caspase-3/7 Activity)
-
Principle: Measures the activity of executioner caspases, which are key mediators of apoptosis. A luminogenic substrate for caspase-3 and -7 is added to the cells; cleavage of the substrate by active caspases produces a luminescent signal.
-
Methodology:
-
Seed cells in a white-walled, clear-bottom plate.
-
Treat with test compounds, staurosporine (e.g., 1 µM as a potent apoptosis inducer), and DMSO.[10]
-
Incubate for a period sufficient to induce apoptosis (e.g., 3-24 hours).[10]
-
Add the caspase-3/7 reagent, which contains the substrate and a cell-lysis agent.
-
Incubate at room temperature to allow for cell lysis and substrate cleavage.
-
Measure luminescence using a plate reader.
-
Conclusion
Staurosporine remains a cornerstone reference compound in kinase inhibitor screening due to its potent and broad-spectrum activity. While its lack of selectivity makes it unsuitable as a therapeutic agent, this very property makes it an ideal positive control for establishing assay windows and validating screening protocols.[2][17] By comparing the performance of novel compounds against this well-established benchmark, researchers can gain valuable insights into their potency and begin to delineate their selectivity profiles, paving the way for the development of the next generation of targeted kinase inhibitors.
References
- 1. youtube.com [youtube.com]
- 2. Dissecting the dynamics of Staurosporine-induced cell death [nanolive.com]
- 3. Staurosporine | Broad Spectrum Protein Kinase Inhibitors | Tocris Bioscience [tocris.com]
- 4. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]
- 9. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 12. Differential effects of staurosporine analogues on cell cycle, growth and viability in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating Research Across Mycobacterium Species: A Comparative Guide for Drug and Diagnostic Development
For researchers, scientists, and drug development professionals, the robust validation of preclinical findings across different Mycobacterium species is a cornerstone of translational success. This guide provides a comparative overview of key validation methodologies, presenting experimental data from murine models of tuberculosis and performance metrics for species identification assays. Detailed protocols and visual workflows are included to support the design and interpretation of validation studies.
Comparative Efficacy of Anti-Tuberculosis Drug Regimens in Murine Models
The evaluation of novel anti-tuberculosis drug candidates and combination regimens heavily relies on in vivo efficacy studies in mouse models. These models aim to recapitulate key aspects of human tuberculosis, allowing for the assessment of a drug's bactericidal and sterilizing activity. The choice of mouse strain and infection protocol can significantly influence treatment outcomes, making cross-model validation essential.
A comparative study evaluated the efficacy of different drug combinations in BALB/c and C57BL/6 mice, as well as in three distinct infection models: low-dose aerosol (LDA), high-dose aerosol (HDA), and intravenous (i.v.) infection.[1] The standard three-drug regimen of isoniazid (B1672263) (INH), rifampin (RIF), and pyrazinamide (B1679903) (PZA), denoted as HRZ, was compared with a two-drug regimen of RIF and PZA (RZ), and a moxifloxacin (B1663623) (MXF)-containing regimen. Efficacy was primarily determined by the reduction in bacterial load, measured in colony-forming units (CFU) in the lungs and spleen.
Table 1: Comparative Efficacy of Anti-TB Drug Regimens in Different Mouse Models (Lung CFU log10)
| Infection Model | Mouse Strain | Treatment Regimen | CFU log10 at 1 Month | CFU log10 at 2 Months |
| Low-Dose Aerosol (LDA) | BALB/c | HRZ | 3.82 | 2.15 |
| RZ | 4.08 | 2.84 | ||
| High-Dose Aerosol (HDA) | BALB/c | HRZ | 4.29 | 2.97 |
| RZ | 4.45 | 3.21 | ||
| Intravenous (i.v.) | BALB/c | HRZ | 5.12 | 3.58 |
| RZ | 5.33 | 4.01 | ||
| Low-Dose Aerosol (LDA) | C57BL/6 | HRZ | 3.91 | 2.24 |
Data synthesized from comparative studies evaluating mouse models for TB drug efficacy testing.[1]
Table 2: Spleen Bacterial Loads in Different Mouse Infection Models After 1 Month of Treatment
| Infection Model | Mouse Strain | Treatment Regimen | Spleen CFU log10 |
| Low-Dose Aerosol (LDA) | BALB/c | HRZ | 3.98 |
| High-Dose Aerosol (HDA) | BALB/c | HRZ | 4.55 |
| Intravenous (i.v.) | BALB/c | HRZ | 5.21 |
| Low-Dose Aerosol (LDA) | C57BL/6 | HRZ | 4.12 |
Data reflects significantly higher bacterial loads in the spleens of i.v.-infected mice compared to aerosol-infected mice after one month of treatment.[1]
The results indicated that while the efficacies of rifampin and pyrazinamide were similar when combined with either isoniazid or moxifloxacin across the different infection models, the intravenous model demonstrated slower bactericidal kinetics.[1] Furthermore, after one month of treatment, the bacterial loads in the spleens of intravenously infected mice were significantly higher than in mice infected via the aerosol route.[1] Interestingly, the study also found that the treatment efficacy of the standard HRZ regimen was equivalent for both BALB/c and C57BL/6 mice infected via the low-dose aerosol method.[1]
Experimental Protocols
A common experimental workflow for evaluating the in vivo efficacy of anti-tuberculosis drugs is as follows:
Caption: Workflow for in vivo drug efficacy testing in a murine model of tuberculosis.
Methodology:
-
Animal Models: BALB/c or C57BL/6 mice are commonly used strains for tuberculosis research.[1]
-
Infection:
-
Low-Dose Aerosol (LDA): Mice are infected with Mycobacterium tuberculosis (e.g., H37Rv strain) via an aerosol exposure system to deliver approximately 50-100 CFU to the lungs.
-
High-Dose Aerosol (HDA): A higher inoculum is delivered to the lungs to create a more rapidly progressive disease model.
-
Intravenous (i.v.): A defined inoculum of M. tuberculosis is injected into the tail vein.
-
-
Drug Administration:
-
Antimicrobial agents such as isoniazid, rifampin, pyrazinamide, and moxifloxacin are prepared in a suitable vehicle (e.g., water).
-
Drugs are administered via oral gavage, typically five days a week, at established dosages (e.g., INH at 25 mg/kg, RIF at 10 mg/kg, PZA at 150 mg/kg, and MXF at 100 mg/kg).[2]
-
-
Efficacy Assessment:
-
At specified time points (e.g., 1 and 2 months post-treatment initiation), mice are euthanized.
-
Lungs and spleens are aseptically removed and homogenized.
-
Serial dilutions of the homogenates are plated on selective agar (B569324) medium (e.g., Middlebrook 7H11).
-
Colony-forming units (CFU) are counted after incubation to determine the bacterial load in each organ.
-
Validation of Mycobacterium Species Identification Assays
Rapid and accurate identification of Mycobacterium species is crucial for appropriate patient management and epidemiological surveillance. Molecular assays, such as the GenoType Mycobacterium CM/AS, provide a faster alternative to traditional biochemical methods. The validation of these assays against a gold standard, like 16S rRNA gene sequencing, is essential to ensure their reliability.
An evaluation of the GenoType Mycobacterium CM/AS assay was conducted on a panel of 156 mycobacterial strains, including 61 different species.[3] The assay's performance was compared to results from 16S rRNA gene sequencing and biochemical tests.
Table 3: Performance of the GenoType Mycobacterium CM/AS Assay for Species Identification
| Assay | Number of Strains Tested | Interpretable Results | Concordant Results with Gold Standard | Concordance Rate |
| GenoType Mycobacterium CM | 148 | 148 | 137 | 92.6% |
| GenoType Mycobacterium AS | 148 | 148 | 133 | 89.9% |
Data from an evaluation study of the GenoType Mycobacterium assay.[3]
The GenoType Mycobacterium CM assay demonstrated a high concordance rate of 92.6% with the reference methods, while the AS assay showed a concordance of 89.9%.[3] These results validate the utility of this line probe assay for the identification of a wide range of clinically relevant Mycobacterium species.
Experimental Protocols
The GenoType Mycobacterium CM/AS assay is a qualitative in vitro test based on DNA strip technology for the identification of various Mycobacterium species from cultured material.
Caption: Workflow for the GenoType Mycobacterium CM/AS assay.
Methodology:
-
DNA Extraction: DNA is extracted from mycobacterial cultures grown on either solid or liquid media. A common method involves suspending a loopful of cells in distilled water, boiling for 20 minutes, and sonicating for 15 minutes.[4]
-
PCR Amplification:
-
A master mix containing a primer-nucleotide mixture, amplification buffer with MgCl₂, and a hot-start Taq polymerase is prepared.[4]
-
The amplification protocol typically consists of an initial denaturation step, followed by a series of cycling steps with varying annealing temperatures, and a final extension.[4]
-
-
Hybridization and Detection:
-
The biotinylated PCR products are chemically denatured.
-
The single-stranded amplicons are hybridized to DNA strips coated with species-specific probes.
-
Streptavidin-conjugated alkaline phosphatase is added, which binds to the biotinylated amplicons.
-
A substrate is then added, resulting in a colorimetric reaction and the formation of visible bands on the strip.
-
-
Interpretation: The resulting banding pattern is compared to a reference chart to identify the Mycobacterium species.
Signaling Pathways in Mycobacterium tuberculosis Drug Response
Understanding the molecular pathways that Mycobacterium tuberculosis employs to tolerate drug pressure is critical for developing novel therapeutic strategies. When exposed to antibiotics, M. tuberculosis can activate various stress responses, including metabolic shifts and alterations in cell wall synthesis.
For instance, in response to isoniazid, which targets mycolic acid biosynthesis, M. tuberculosis reprograms several associated pathways.[5] A general response to drug-induced stress involves a metabolic slowdown, characterized by the downregulation of genes involved in the TCA cycle, aerobic respiration, and ATP synthesis.[5] This is often accompanied by a shift from energy-generating pathways to energy-storage pathways, such as lipid anabolism, which can contribute to cell wall thickening and reduced drug susceptibility.[5]
Caption: Simplified signaling pathway of M. tuberculosis in response to drug-induced stress.
This guide provides a framework for understanding and applying key validation techniques in Mycobacterium research. The presented data and protocols serve as a starting point for designing robust experiments to evaluate the efficacy of new drugs and the accuracy of diagnostic tools, ultimately contributing to the development of improved interventions against tuberculosis and other mycobacterial diseases.
References
- 1. Frontiers | Emerging advances in identifying signal transmission molecules involved in the interaction between Mycobacterium tuberculosis and the host [frontiersin.org]
- 2. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Mechanisms of Drug-Induced Tolerance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoxyl and Thiacetazone for Tuberculosis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two second-line anti-tuberculosis drugs, Isoxyl (thiocarlide) and thiacetazone (B1682801) (TAC). Both drugs, while historically significant in the fight against Mycobacterium tuberculosis, have distinct mechanisms of action, pharmacokinetic profiles, and safety concerns that are critical for consideration in modern drug development and research.
Mechanism of Action: A Tale of Two Prodrugs
Both this compound and thiacetazone are prodrugs, meaning they require activation by the mycobacterial enzyme EthA, a flavin-containing monooxygenase, to exert their antibacterial effects.[1][2][3] This shared activation pathway is a key reason for the observed cross-resistance between the two drugs.[2]
This compound's Targeted Inhibition:
Once activated, this compound specifically targets the synthesis of oleic acid, a crucial component of the mycobacterial cell membrane, by inhibiting the stearoyl-CoA desaturase DesA3.[4][5][6] This disruption of fatty acid metabolism also leads to a secondary inhibition of mycolic acid synthesis, which are essential long-chain fatty acids that form the protective outer layer of the mycobacterium.[4][7] The anti-bacterial effect of this compound can be partially reversed by supplementing the growth medium with oleic acid, confirming its specific mechanism.[4]
Thiacetazone's Multi-pronged Attack:
Thiacetazone's mechanism is more multifaceted. After activation by EthA, it is thought to interfere with mycolic acid synthesis by inhibiting the cyclopropanation of these fatty acids.[1][3] This alteration of the mycolic acid structure disrupts the integrity and fluidity of the cell wall.[1] Additionally, some research suggests that thiacetazone may also interfere with protein synthesis and generate reactive oxygen species (ROS) within the bacterial cell, contributing to its bactericidal activity.[8]
Comparative Efficacy and In Vitro Activity
Both drugs have demonstrated activity against M. tuberculosis, including some multidrug-resistant (MDR) strains.
| Drug | Target Organism | MIC Range (µg/mL) | Notes |
| This compound | M. tuberculosis H37Rv | 2.5 | [7] |
| M. bovis BCG | 0.5 | [7] | |
| M. avium | 2.0 | [7] | |
| Drug-resistant clinical isolates of M. tuberculosis | 1 - 10 | [9] | |
| Thiacetazone | M. tuberculosis complex | - | A paradoxical effect has been observed where lower concentrations sometimes exhibit better inhibitory activity.[10] |
Pharmacokinetics: A Contrast in Bioavailability
The pharmacokinetic profiles of this compound and thiacetazone differ significantly, particularly concerning their absorption and bioavailability.
| Parameter | This compound | Thiacetazone |
| Bioavailability | Poor and highly variable due to low water solubility.[11][12] | Well absorbed after oral administration.[1] |
| Serum Half-life | - | Approximately 12-16 hours.[1] |
| Plasma Protein Binding | - | 95%[13] |
| Renal Excretion (unchanged) | - | < 25% over 48 hours[14] |
Adverse Effects and Safety Profile
The clinical use of both drugs has been limited by their adverse effects, with thiacetazone posing more severe risks, especially in specific patient populations.
| Adverse Effect | This compound | Thiacetazone |
| Dermatological | No known side effects mentioned in the provided context.[11] | Rash (3%), severe and sometimes fatal cutaneous reactions (Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis), particularly in HIV-positive patients.[13][15][16] |
| Gastrointestinal | - | Nausea, vomiting, diarrhea, anorexia, dyspepsia.[15][16] |
| Neurological | - | Giddiness (10%), dizziness, peripheral neuropathy, rarely cerebral edema.[15] |
| Hematological | - | Neutropenia, anemia, thrombocytopenia, rarely hemolytic anemia, agranulocytosis, aplastic anemia.[15] |
| Hepatic | - | Hepatotoxicity with jaundice and acute hepatic failure.[15][16] |
Due to the high risk of severe skin reactions, the use of thiacetazone is contraindicated in patients with HIV co-infection.[15]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC):
The MIC of this compound against various mycobacterial strains was determined using the agar (B569324) proportion method. The drug was incorporated into 7H11 agar at various concentrations. The mycobacterial strains were then inoculated onto the drug-containing and drug-free media. The MIC was defined as the lowest concentration of the drug that inhibited more than 99% of the bacterial population.
Inhibition of Mycolic Acid Synthesis Assay:
-
Mycobacterial cultures (e.g., M. tuberculosis H37Rv, M. bovis BCG) are grown to mid-log phase.
-
The cultures are treated with the test compound (this compound or thiacetazone) at its MIC.
-
[1,2-¹⁴C]acetate is added to the cultures as a precursor for fatty acid and mycolic acid synthesis.
-
After a defined incubation period, the cells are harvested, and lipids are extracted.
-
Fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) are prepared from the lipid extracts.
-
The radiolabeled FAMEs and MAMEs are analyzed by radio-thin-layer chromatography or radio-gas chromatography to quantify the incorporation of the radiolabel.
-
The percentage inhibition of mycolic acid synthesis is calculated by comparing the incorporation of the radiolabel in treated versus untreated cultures.[4][7]
Cell-Free Assay for Δ9-Desaturase Activity:
-
Cell-free extracts are prepared from M. tuberculosis or a suitable expression host (e.g., M. bovis BCG) overexpressing the desaturase enzyme (DesA3).
-
The reaction mixture contains the cell-free extract, a fatty acid substrate (e.g., stearoyl-CoA), and necessary cofactors.
-
The test compound (this compound) is added to the reaction mixture.
-
The reaction is incubated, and the products are extracted and analyzed (e.g., by radio-GC) to measure the formation of the desaturated product (oleic acid).
-
The inhibitory effect of the compound is determined by comparing the enzyme activity in the presence and absence of the inhibitor.[4]
Visualizing the Pathways and Workflows
Caption: Mechanism of action of this compound.
References
- 1. Mechanism of action of Thiacetazone_Chemicalbook [chemicalbook.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Thiacetazone, an Antitubercular Drug that Inhibits Cyclopropanation of Cell Wall Mycolic Acids in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique Mechanism of Action of the Thiourea Drug this compound on Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unique mechanism of action of the thiourea drug this compound on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound activation is required for bacteriostatic activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. What is the mechanism of Thioacetazone? [synapse.patsnap.com]
- 9. Antimycobacterial Activities of this compound and New Derivatives through the Inhibition of Mycolic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of thiacetazone on mycobacterial species belonging to the Mycobacterium tuberculosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound aerosols for tuberculosis treatment: preparation and characterization of particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Aerosols for Tuberculosis Treatment: Preparation and Characterization of Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiacetazone - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 14. Pharmacokinetic evaluation of thiacetazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thioacetazone - TB DRUG MONOGRAPHS [tbdrugmonographs.co.uk]
- 16. What are the side effects of Thioacetazone? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Disposal of Isoxyl: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of Isoxyl
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount, extending from initial handling to final disposal. This compound, a thiourea (B124793) derivative with antimycobacterial properties, requires careful consideration for its disposal to ensure laboratory safety and environmental protection.[1][2] While a specific, universally mandated disposal protocol for this compound is not publicly available, a comprehensive approach based on its known properties and general principles of hazardous waste management provides a clear path forward.
The primary and most critical source of information for handling and disposal is the Safety Data Sheet (SDS) provided by the manufacturer. This document contains detailed instructions tailored to the specific formulation of the chemical. The following guidelines are intended to supplement, not replace, the SDS and your institution's established safety protocols.
Summary of this compound's Chemical and Physical Properties
A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. Below is a summary of available data for this compound.
| Property | Value | Source |
| Molecular Formula | C23H32N2O2S | PubChem |
| Molecular Weight | 400.6 g/mol | PubChem |
| Melting Point | 134-145 °C | ChemicalBook[1] |
| Boiling Point | 508.5±60.0 °C (Predicted) | ChemicalBook[1] |
| Solubility | Soluble in ethanol (B145695) (~1 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml). Sparingly soluble in aqueous buffers. | Cayman Chemical[3] |
| Appearance | Crystalline solid | Cayman Chemical[3] |
| Storage | -20°C | Cayman Chemical[3] |
| Purity | ≥98% | Cayman Chemical[3] |
General Protocol for the Disposal of this compound
In the absence of a specific protocol in the provided search results, a general procedure for the disposal of hazardous research chemicals should be followed. This protocol is based on established best practices for laboratory safety.
It is imperative to consult the official Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
-
Review the SDS: Before handling this compound waste, carefully review the manufacturer's SDS for specific hazards and required PPE.
-
Assume Hazardous Nature: In the absence of explicit data to the contrary, treat this compound as a hazardous substance.
-
Wear Appropriate PPE: At a minimum, this should include chemical-resistant gloves, safety goggles, and a lab coat.
Step 2: Waste Segregation and Containment
-
Dedicated Waste Container: Use a dedicated, properly labeled container for this compound waste. The container should be made of a material compatible with the chemical.
-
Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.
-
Solid vs. Liquid Waste: Segregate solid this compound waste from liquid waste solutions.
-
Secure Containment: Ensure the waste container is tightly sealed to prevent leaks or spills and is stored in a designated and properly ventilated waste accumulation area.
Step 3: Labeling of Waste Containers
-
Clear and Accurate Labeling: All waste containers must be clearly labeled with the following information:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The specific hazards associated with the chemical (e.g., "Toxic," "Irritant"), as indicated in the SDS.
-
The accumulation start date.
-
The name of the principal investigator and the laboratory location.
-
Step 4: Disposal Procedure
-
Contact EHS: Do not attempt to dispose of this compound waste down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Follow Institutional Protocols: Adhere strictly to your institution's procedures for waste collection, storage, and disposal. EHS will provide specific instructions on how to prepare the waste for collection.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A logical workflow for the proper disposal of this compound.
By adhering to these general guidelines and, most importantly, the specific instructions provided in the Safety Data Sheet and by your institution's safety officials, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
Essential Safety and Handling Guide for Isoxyl (Thiocarlide)
FOR IMMEDIATE REFERENCE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of Isoxyl (also known as Thiocarlide). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
All personnel must use the following personal protective equipment when handling this compound. Thicker gloves generally offer better protection, and powder-free gloves are recommended to prevent contamination.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-resistant gloves | Wear suitable protective gloves.[3] Double gloves are recommended.[1] |
| Body Protection | Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[2] A lab coat or gown should be worn. |
| Respiratory Protection | NIOSH-approved respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] |
Handling and Storage
-
Handling: Use this compound only in a chemical fume hood.[2] Avoid breathing dust, vapor, mist, or gas.[2] Do not get in eyes, on skin, or on clothing.[2] Wash hands and face thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed.[2]
Spill and Emergency Procedures
Spill Cleanup
In the event of a spill, follow these procedures to ensure safe cleanup.
For Solid Spills:
-
Control all sources of ignition.
-
Carefully scoop or sweep up the material.
-
Place the collected material into a suitable, closed container for disposal.[2]
-
After the bulk of the material is cleaned up, wet a spill pad and wipe the area down.[4]
-
Wipe the area with a wet paper towel.[4]
-
Dispose of all contaminated materials as hazardous waste.[4]
For Liquid Spills:
-
Control all sources of ignition.
-
Use chemical spill pads to absorb the material.[4]
-
Place the saturated pads into a polyethylene (B3416737) bag.[4]
-
Wipe the area with a wet paper towel.[4]
-
Seal the bag and label it as hazardous waste.[4]
First Aid Measures
Immediate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[5] |
| Skin Contact | Immediately wash the contaminated skin with soap and water.[5] Remove contaminated clothing and wash before reuse. If irritation persists, get medical attention.[2] |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[5][6] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Get medical attention immediately.[7] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a designated, labeled hazardous waste container. Do not dispose of it down the drain.[8]
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.[9]
Experimental Workflow and Safety Procedures
The following diagrams illustrate the standard workflow for handling this compound and the appropriate response to an accidental spill.
Caption: Standard operating procedure for handling this compound.
Caption: Emergency procedure for an this compound spill.
References
- 1. pppmag.com [pppmag.com]
- 2. fishersci.com [fishersci.com]
- 3. sds.chemtel.net [sds.chemtel.net]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 7. First Aid - Chemical Poisoning [moh.gov.sa]
- 8. nems.nih.gov [nems.nih.gov]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
